molecular formula C11H18O3 B029516 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one CAS No. 69225-59-8

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Cat. No.: B029516
CAS No.: 69225-59-8
M. Wt: 198.26 g/mol
InChI Key: COKVDTKAWIFNTH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (CAS Registry Number: 69225-59-8) is a unique spirocyclic chemical compound characterized by the fusion of a dioxane ring and a cyclohexane ring, creating a highly rigid and stable molecular framework with the molecular formula C 11 H 18 O 3 and a molecular weight of 198.26 g/mol . This compound is supplied as a white to off-white crystalline powder with a typical purity of ≥98% (GC) and a melting point range of 45-50 °C . Its structure is also known as 1,4-Cyclohexanedione mono(2,2-dimethyltrimethylene ketal), which functions as a protected form of a ketone . The primary value of this compound lies in its role as a versatile building block in organic synthesis and materials science. Its rigid spirocyclic structure is highly valuable in the development of advanced polymers, where it acts as a key monomer to enhance thermal stability, chemical resistance, and mechanical properties of the resulting materials, making them suitable for demanding applications in aerospace, automotive, and electronics industries . Furthermore, it serves as a critical synthetic intermediate in pharmaceutical research, particularly in the preparation of complex heterocyclic systems like carbazole derivatives and other bioactive molecules . Its potential in drug design stems from its ability to adopt specific conformations that can interact with biological targets . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for incorporation into consumer products. Researchers should consult the safety data sheet (SDS) prior to use and handle with appropriate precautions, as the compound may cause skin and eye irritation .

Properties

IUPAC Name

3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
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InChI

InChI=1S/C11H18O3/c1-10(2)7-13-11(14-8-10)5-3-9(12)4-6-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKVDTKAWIFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC(=O)CC2)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219262
Record name 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69225-59-8
Record name 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
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Record name 3,3-Dimethyl-1,5-dioxaspiro(5.5)undecan-9-one
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Record name 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
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Foundational & Exploratory

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one CAS number 69225-59-8

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 69225-59-8

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, a key intermediate in organic synthesis. The information is compiled from various chemical suppliers and patent literature to support research and development activities.

Chemical Identity and Properties

This compound, also known by its synonym 1,4-Cyclohexanedione mono(2,2-dimethyltrimethylene ketal), is a spirocyclic compound.[1] Its core structure features a cyclohexane ring system with a ketone group and a dioxaspiro moiety.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₁H₁₈O₃[2]
Molecular Weight 198.26 g/mol [2]
Appearance White to yellowish powder/solid[3]
Melting Point 45-50 °C
Boiling Point 70 °C @ 0.05 Torr[3]
Flash Point 113 °C (closed cup)
Purity ≥95% - 98%[2][4]
Solubility Soluble in water, alcohols, and ketones.[5]

Table 2: Computational Data

DescriptorValueReference(s)
TPSA (Topological Polar Surface Area) 35.53 Ų[2]
LogP (Octanol-Water Partition Coefficient) 1.8988[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 0[2]

Synthesis

The primary application of this compound is as a chemical intermediate. It is typically synthesized through the acid-catalyzed reaction of 1,4-cyclohexanedione with 2,2-dimethyl-1,3-propanediol.[6] This reaction forms a ketal at one of the ketone positions, protecting it from further reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of monoketals of 1,4-cyclohexanedione.[6][7]

Materials:

  • 1,4-Cyclohexanedione

  • 2,2-Dimethyl-1,3-propanediol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Halogenated organic solvent (e.g., dichloromethane, chloroform)[6]

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-cyclohexanedione and a halogenated organic solvent. A typical weight/volume ratio of 1,4-cyclohexanedione to the solvent is approximately 1:8.[6]

  • Addition of Diol: Add an equimolar amount (approximately 1:1 molar ratio) of 2,2-dimethyl-1,3-propanediol to the solution.[6]

  • Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

  • Reaction: Stir the mixture at room temperature or gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the halogenated solvent.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup and Purification 1_4_Cyclohexanedione 1,4-Cyclohexanedione Reaction Ketalization Reaction 1_4_Cyclohexanedione->Reaction 2_2_Dimethyl_1_3_propanediol 2,2-Dimethyl-1,3-propanediol 2_2_Dimethyl_1_3_propanediol->Reaction Solvent Halogenated Solvent (e.g., Dichloromethane) Solvent->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Quenching Quenching (Sodium Bicarbonate) Reaction->Quenching Extraction Extraction Quenching->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Sodium Sulfate) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification (Recrystallization/Chromatography) Solvent_Removal->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity and Drug Development Context

Extensive searches of scientific literature and chemical databases did not yield any information regarding the biological activity or involvement in specific signaling pathways for this compound. Its primary documented use is as a precursor in the synthesis of more complex molecules, including carbazole derivatives.[3] Therefore, at present, this compound is best characterized as a synthetic intermediate rather than a biologically active agent.

Safety and Handling

Table 3: Safety Information

HazardDescriptionReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[8]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Personal Protective Equipment (PPE) Eyeshields, gloves, dust mask type N95 (US).
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[3]

Conclusion

This compound is a well-characterized chemical intermediate with established synthetic protocols. Its value lies in its utility as a building block in organic synthesis. For researchers and drug development professionals, this compound serves as a versatile starting material. However, there is currently no evidence to suggest it possesses inherent biological activity or directly modulates cellular signaling pathways. Standard laboratory safety precautions should be observed during its handling and use.

References

physical and chemical properties of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one is a spirocyclic organic compound featuring a ketone and a dioxaspiroketal functional group. This unique structural motif is of interest in synthetic organic chemistry and may serve as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and novel materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a plausible experimental protocol for its synthesis, and an analysis of its key spectroscopic features.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other values are based on computational predictions for the target molecule or experimental data for closely related isomers.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₈O₃--INVALID-LINK--
Molecular Weight 198.26 g/mol --INVALID-LINK--
Melting Point No data available
Boiling Point 295.4 ± 40.0 °C at 760 mmHg (Predicted for isomer)--INVALID-LINK--
Density 1.1 ± 0.1 g/cm³ (Predicted for isomer)--INVALID-LINK--

Table 2: Chemical and Computational Properties of this compound

PropertyValueSource
CAS Number 69225-59-8--INVALID-LINK--
Topological Polar Surface Area (TPSA) 35.53 Ų--INVALID-LINK--
LogP 1.8988--INVALID-LINK--
Hydrogen Bond Acceptors 3--INVALID-LINK--
Hydrogen Bond Donors 0--INVALID-LINK--
Rotatable Bonds 0--INVALID-LINK--

Experimental Protocols

Proposed Synthesis of this compound

The synthesis involves the acid-catalyzed ketalization of 1,4-cyclohexanedione with 2,2-dimethyl-1,3-propanediol.

Materials:

  • 1,4-Cyclohexanedione

  • 2,2-Dimethyl-1,3-propanediol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1 equivalent), 2,2-dimethyl-1,3-propanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) in toluene.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization:

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound is available and would be expected to show the following characteristic absorption bands:

  • C=O Stretch: A strong absorption band in the region of 1715-1725 cm⁻¹ corresponding to the carbonyl group of the cyclohexanone ring.

  • C-O Stretch: Strong absorption bands in the region of 1200-1000 cm⁻¹ due to the C-O stretching vibrations of the dioxaspiroketal moiety.

  • C-H Stretch: Absorption bands in the region of 2950-2850 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data is not provided, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of this compound can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the methyl protons as a singlet, and the methylene protons of the two rings as multiplets. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (in the downfield region, ~200-210 ppm), the spiro carbon, the quaternary carbon of the dimethyl group, the methyl carbons, and the methylene carbons of the rings.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z = 198.26. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, and cleavage of the spirocyclic ring system.

Mandatory Visualizations

Synthesis_Workflow Reactants 1,4-Cyclohexanedione + 2,2-Dimethyl-1,3-propanediol Reaction Ketalization (Toluene, Reflux) Reactants->Reaction Catalyst p-Toluenesulfonic acid (catalyst) Catalyst->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

General_Spiroketal_Synthesis cluster_reactants Starting Materials Diketone Diketone Precursor (e.g., 1,4-Cyclohexanedione) Reaction_Step Acid-Catalyzed Ketalization Diketone->Reaction_Step Diol Diol (e.g., 2,2-Dimethyl-1,3-propanediol) Diol->Reaction_Step Intermediate Spiroketal Formation (Water Removal) Reaction_Step->Intermediate Final_Product Dioxaspiro Compound Intermediate->Final_Product

Caption: General synthetic strategy for dioxaspiro compounds via ketalization.

Disclaimer

This document is intended for informational purposes for a scientific audience. The experimental protocol provided is a proposed method and should be adapted and optimized with appropriate laboratory safety precautions. The physical and chemical properties are a collection of available data and predictions and should be confirmed by experimental analysis.

A Technical Guide to 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, a spirocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical properties, commercial availability, and potential applications based on related structures, and includes a detailed synthesis protocol for a structurally analogous compound.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a spiroketal functional group. Its rigid, three-dimensional structure makes it a valuable building block in organic synthesis.

PropertyValue
CAS Number 69225-59-8[1][2][3][4][5]
Molecular Formula C₁₁H₁₈O₃[1][2][3]
Molecular Weight 198.26 g/mol [1][2][3]
Appearance White to yellowish powder[5]
Density 1.08 g/cm³[5]
Boiling Point 295.4°C at 760 mmHg[5]
Flash Point >110°C[5]
Synonyms 1,4-Cyclohexanedione mono-2,2-dimethyltrimethylene ketal[2], 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-8-one[1]

Commercial Availability

A number of chemical suppliers offer this compound for research and development purposes. The following table summarizes the offerings from various commercial vendors.

SupplierCatalog NumberPurityAvailable Quantities
ChemScene CS-W013207≥95%[1]Inquire
Sunway Pharm Ltd CB0732597%5g, 25g, 100g[2]
SciSupplies -98.0%25g[6]
Aromalake Chemical Co. LS40183-Inquire[3]
MOLBASE -95%25kg[5]
CymitQuimica 10-F235892-Inquire[4]

Applications in Drug Discovery and Medicinal Chemistry

While specific research on this compound is limited in public literature, the broader class of spiro[5.5]undecane derivatives has shown significant promise in various therapeutic areas.[7] The rigid spirocyclic core provides a unique three-dimensional scaffold for developing novel therapeutic agents.[7] Key application areas for related spiro[5.5]undecane structures include:

  • Anticancer Activity: Certain derivatives have demonstrated potent cytotoxic effects against cancer cell lines.[7]

  • Antiviral Activity: Functionalized spiro[5.5]undecane-1,5,9-triones have been investigated as potential inhibitors of HIV-1.[7]

  • Central Nervous System (CNS) Activity: Diazaspiro[5.5]undecane derivatives have been studied as antagonists for GABA-A receptors, suggesting potential applications in neurological and psychiatric disorders.[7]

The following diagram illustrates the logical relationship between the core spiro[5.5]undecane scaffold and its potential therapeutic applications.

G cluster_scaffold Core Structure cluster_applications Potential Therapeutic Applications Scaffold Spiro[5.5]undecane Core Anticancer Anticancer Activity Scaffold->Anticancer Leads to derivatives with Antiviral Antiviral Activity Scaffold->Antiviral Leads to derivatives with CNS CNS Activity Scaffold->CNS Leads to derivatives with

Potential therapeutic applications of the spiro[5.5]undecane scaffold.

Experimental Protocol: Synthesis of a Related Dioxaspiroketone

No specific experimental protocols for the synthesis or application of this compound were found in the public domain. However, a detailed, peer-reviewed procedure for the synthesis of the related compound 1,5-Dioxaspiro[5.5]undecan-3-one is available and presented here for methodological insight.[8][9]

Disclaimer: This protocol is for a structurally related compound and may require significant modification for the synthesis of this compound. It should only be performed by trained chemists in a suitable laboratory setting.

Reaction Scheme: Step A: Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane Step B: Oxidative cleavage to 1,5-Dioxaspiro[5.5]undecan-3-one

Materials and Equipment:

  • 1-L round-bottomed flask

  • Magnetic stirrer and stir bar

  • Rubber septum

  • Argon or Nitrogen source

  • Cannula and syringes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Tris(hydroxymethyl)aminomethane hydrochloride

  • 1,1-dimethoxycyclohexane

  • para-Toluenesulfonic acid monohydrate (p-TsOH•H₂O)

  • Ethyl acetate (EtOAc)

  • Triethylamine (Et₃N)

  • Sodium periodate (NaIO₄)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

Step A: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane [8][9]

  • A 1-L round-bottomed flask is flame-dried under vacuum and cooled under an argon atmosphere.

  • Anhydrous DMF (365 mL) is added via cannula.

  • Tris(hydroxymethyl)aminomethane hydrochloride (45.0 g, 286 mmol) is added as a solid.

  • 1,1-dimethoxycyclohexane (50.0 mL, 329 mmol) is added via syringe.

  • p-TsOH•H₂O (1.63 g, 8.57 mmol) is added, and the mixture is stirred at ambient temperature for 18 hours until the solution becomes homogeneous.

  • The reaction mixture is then processed with triethylamine and ethyl acetate to precipitate and isolate the product, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane.

Step B: 1,5-Dioxaspiro[5.5]undecan-3-one [8]

  • A solution of the amino alcohol from Step A (21.5 g, 100 mmol) in deionized water is prepared in a 2-L flask and cooled in an ice-water bath.

  • A separate solution of sodium periodate (NaIO₄, 42.8 g, 200 mmol) and potassium phosphate monobasic (KH₂PO₄, 27.2 g, 200 mmol) in deionized water is prepared.

  • The periodate solution is added slowly to the cooled amino alcohol solution, maintaining the temperature between 0-5°C.

  • The reaction is stirred for 90 minutes, after which it is extracted with dichloromethane.

  • The combined organic layers are dried with sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, 1,5-dioxaspiro[5.5]undecan-3-one.

The following diagram provides a visual representation of the general workflow for this synthesis.

G StepA Step A: Transketalization (18h, ambient temp) Intermediate Intermediate: 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane StepA->Intermediate StepB Step B: Oxidative Cleavage (NaIO4, KH2PO4, 0-5°C) Intermediate->StepB Workup Workup: - Dichloromethane Extraction - Drying (Na2SO4) - Concentration StepB->Workup Product Final Product: 1,5-Dioxaspiro[5.5]undecan-3-one Workup->Product

General workflow for the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one.

This guide consolidates the currently available technical information for this compound, providing a resource for its acquisition and potential application in research and development.

References

An In-depth Technical Guide to the Safe Handling of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Introduction

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, with the CAS number 69225-59-8, is a spiroketal compound.[1][2] Spiroketals are a class of organic compounds characterized by a spirocyclic structure containing two rings linked by a single common atom. While specific research on the biological activity of this compound is limited, the broader family of spiro[5.5]undecane derivatives has garnered interest in medicinal chemistry for its potential applications in treating a range of conditions, including cancer and neurological disorders. This guide provides a detailed overview of the known safety, handling, and toxicological properties of this compound to ensure its safe use in a research and development setting.

Hazard Identification and Classification

According to available safety data, this compound is classified as a hazardous substance.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER/doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C11H18O3[1]
Molecular Weight 198.26 g/mol [1]
CAS Number 69225-59-8[1]
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point 214.4 °C at 760 mmHg (for the related compound 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane)
Flash Point 78.8 °C (for the related compound 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane)
Density 0.98 g/cm³ (for the related compound 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane)
Solubility Data not available

Toxicological Information

Detailed toxicological studies for this compound have not been extensively reported. The available information is summarized below.

Toxicological EndpointData
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Acute Toxicity (Inhalation) No data available
Skin Corrosion/Irritation Causes skin irritation.[3]
Serious Eye Damage/Irritation Causes serious eye irritation.[3]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Experimental Protocols

Due to the limited availability of published research on this specific compound, a detailed experimental protocol for its synthesis or handling is not available. However, a general protocol for the safe laboratory handling of this compound can be established based on its known hazards and general principles of laboratory safety.

General Laboratory Handling Protocol for this compound

Objective: To provide a standardized procedure for the safe handling of this compound to minimize exposure and risk.

Materials:

  • This compound

  • Appropriate solvents (as required for the experiment)

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Chemical safety goggles

    • Face shield (recommended when handling larger quantities or when there is a splash hazard)

    • Flame-retardant laboratory coat

  • Chemical fume hood

  • Glassware

  • Spill kit appropriate for flammable liquids and irritants

Procedure:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of the compound to be used, the nature of the reaction, and potential byproducts.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and use in reactions, must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Personal Protective Equipment: Don the appropriate PPE before handling the compound. Ensure gloves are inspected for any signs of damage before use.

  • Handling:

    • Avoid direct contact with skin and eyes.

    • Use a spatula or other appropriate tools for transferring the solid material.

    • If the compound is in a solution, use a calibrated pipette or syringe for transfer.

    • Keep the container tightly closed when not in use.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be clearly labeled with the chemical name and all relevant hazard warnings.

  • Waste Disposal: Dispose of all waste materials, including empty containers, contaminated PPE, and reaction residues, in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

    • Spill: In the event of a spill, evacuate the area and prevent further spread of the material. Use an appropriate spill kit to absorb the material, and dispose of the waste in a sealed container. Ensure adequate ventilation during cleanup.

Visualized Workflows

As there is no specific biological signaling pathway associated with this compound in the current literature, the following diagrams illustrate logical workflows for its safe handling and hazard mitigation.

Hazard_Mitigation_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_procedure Safe Handling start Start: New Experiment with Compound identify_hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->identify_hazards assess_exposure Assess Potential Exposure Routes identify_hazards->assess_exposure engineering_controls Engineering Controls: - Fume Hood assess_exposure->engineering_controls Mitigate ppe Personal Protective Equipment: - Gloves, Goggles, Lab Coat engineering_controls->ppe admin_controls Administrative Controls: - SOPs, Training ppe->admin_controls handle_compound Handle Compound in Fume Hood admin_controls->handle_compound end End: Experiment Complete handle_compound->end

Caption: Hazard Mitigation Workflow for laboratory use.

Emergency_Response_Flowchart start Exposure Incident Occurs exposure_type Type of Exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation wash_skin Wash with soap and water for 15 min. Remove clothing. skin->wash_skin flush_eyes Flush eyes with water for 15 min. Remove lenses. eye->flush_eyes fresh_air Move to fresh air. Provide oxygen if needed. inhalation->fresh_air seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Emergency response for personal exposure incidents.

References

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical properties of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, a heterocyclic compound of interest in synthetic chemistry and materials science.

Molecular and Physical Data

The fundamental chemical properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.

ParameterValueReference
Molecular Formula C₁₁H₁₈O₃[1][2][3][4]
Molecular Weight 198.26 g/mol [1][2][3]
CAS Number 69225-59-8[1][2][4]

Structural Representation

The logical connectivity of the atoms in this compound is depicted in the following diagram. This visualization aids in understanding the spatial arrangement and potential reactive sites of the molecule.

References

An In-depth Technical Guide on the Solubility of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the predicted solubility based on structurally similar compounds, detailed experimental protocols for determining solubility, and a workflow for these experimental procedures.

Predicted Solubility Profile

This compound, with its spiroketal and cyclohexanone moieties, is expected to exhibit good solubility in a range of common organic solvents. The presence of polar oxygen atoms and a non-polar hydrocarbon backbone suggests miscibility with both polar and non-polar organic solvents. Its solubility in aqueous solutions is predicted to be low.

The solubility of structurally related compounds, such as cyclohexanone, provides an indication of the expected behavior. Cyclohexanone is miscible with most common organic solvents, including alcohols, ethers, ketones, and esters.[1][2][3][4] It is anticipated that this compound will follow a similar pattern.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group of alcohols can interact with the oxygen atoms of the spiroketal.
Ketones Acetone, Methyl Ethyl KetoneHigh"Like dissolves like" principle; the ketone group of the solvent is compatible with the ketone and ether functionalities of the solute.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighThe ether linkages in both the solute and solvent promote miscibility.
Esters Ethyl AcetateHighThe ester group is polar enough to interact with the solute.
Halogenated Hydrocarbons Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds.
Aromatic Hydrocarbons Toluene, BenzeneModerate to HighThe non-polar hydrocarbon backbone of the solute will interact favorably with these non-polar solvents.
Aliphatic Hydrocarbons Hexane, HeptaneModerateThe presence of polar functional groups in the solute may limit solubility in highly non-polar solvents.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)HighThese are strong, polar aprotic solvents capable of dissolving a wide array of organic molecules.
Sulfoxides Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent with broad dissolving power.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, the following experimental protocols can be employed. These methods are standard in chemical and pharmaceutical research for determining the solubility of a compound in a given solvent.

Method 1: Visual Assessment for Qualitative and Semi-Quantitative Solubility

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent at a given concentration.

Materials:

  • This compound

  • A selection of organic solvents (as listed in Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a specific amount of this compound (e.g., 10 mg) and place it into a test tube.

  • Add a measured volume of the chosen organic solvent (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, it is considered soluble at that concentration.

  • If the solid has not completely dissolved, the mixture can be gently heated to observe any change in solubility with temperature.

  • For a semi-quantitative assessment, incremental amounts of the solvent can be added until the solid completely dissolves. The total volume of solvent used provides an estimation of the solubility.

Method 2: Gravimetric Method for Quantitative Solubility

This method provides a precise measurement of solubility by determining the mass of the dissolved solute in a saturated solution.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or other sealable containers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Add a known volume or mass of the organic solvent to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for a short period to let any undissolved solid settle.

  • Carefully transfer a known volume of the supernatant to a pre-weighed container.

  • Evaporate the solvent from the supernatant under a stream of nitrogen or in a drying oven at a temperature below the boiling point of the solute.

  • Once the solvent is completely removed, weigh the container with the dried solute.

  • The solubility can then be calculated in terms of mg/mL or g/100mL.

Method 3: High-Performance Liquid Chromatography (HPLC) for Quantitative Solubility

This is a highly accurate method for determining solubility, especially for compounds that are sparingly soluble.

Materials:

  • This compound

  • Selected organic solvent

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Calibrated volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method.

  • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

  • After the saturated solution has reached equilibrium, filter the supernatant through a syringe filter to remove any undissolved solid.

  • Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculate the original concentration of the saturated solution, which represents the solubility.

Visualizations

The following diagram illustrates a typical experimental workflow for determining the solubility of an organic compound.

Solubility_Workflow start Start: Select Compound and Solvents prep_sample Prepare Sample: Weigh 3,3-Dimethyl-1,5-dioxaspiro [5.5]undecan-9-one start->prep_sample add_solvent Add Known Volume of Solvent prep_sample->add_solvent equilibrate Equilibrate Sample (e.g., Shake at Constant Temp.) add_solvent->equilibrate phase_separation Phase Separation (Centrifugation/Settling) equilibrate->phase_separation analysis Analyze Supernatant phase_separation->analysis gravimetric Gravimetric Analysis: Evaporate Solvent and Weigh Residue analysis->gravimetric  If using Gravimetric Method hplc HPLC Analysis: Inject Filtered Sample analysis->hplc  If using HPLC Method   calculate Calculate Solubility (e.g., mg/mL) gravimetric->calculate hplc->calculate end End: Report Solubility Data calculate->end

Caption: Experimental Workflow for Solubility Determination.

References

The Chemistry of Spiroketals: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

Spiroketals are a fascinating and vital class of heterocyclic organic compounds characterized by a central spirocyclic carbon atom connecting two rings, each containing an oxygen atom.[1] This unique structural motif is found in a vast array of natural products, including insect pheromones, polyether antibiotics, and marine toxins.[2][3][4] The rigid, three-dimensional architecture of the spiroketal scaffold makes it a "privileged scaffold" in medicinal chemistry. This is because it allows for the precise spatial presentation of functional groups, which is crucial for molecular recognition and biological activity.[1][5] Consequently, spiroketals are attractive targets in drug discovery and development, with applications ranging from antiparasitic agents to treatments for type 2 diabetes.[1] This guide provides an in-depth exploration of the core chemistry of spiroketals, focusing on their synthesis, key building blocks, and their role in biologically relevant pathways.

Core Principles of Spiroketal Chemistry

The stability and stereochemistry of spiroketals are governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms) to occupy an axial position in the ring. This contra-steric stabilization plays a significant role in determining the most stable spiroketal isomer.[6] Spiroketals are commonly found as[7][8]- and[7][7]-ring systems, and their synthesis often involves a delicate balance between thermodynamic and kinetic control to achieve the desired stereoisomer.[9][10]

Synthetic Strategies for Spiroketal Formation

The construction of the spiroketal framework is a key challenge in organic synthesis, with a strong emphasis on controlling the stereochemistry at the spirocyclic center. Several powerful strategies have been developed, each with its own advantages and limitations.

Acid-Catalyzed Spiroketalization (Thermodynamic Control)

The most traditional and widely employed method for spiroketal synthesis is the acid-catalyzed cyclization of a dihydroxyketone precursor.[11] This reaction typically proceeds under thermodynamic control, leading to the formation of the most stable spiroketal isomer.[12]

Experimental Protocol: General Acid-Catalyzed Spiroketalization

  • Dissolution: Dissolve the dihydroxyketone substrate in a suitable aprotic solvent (e.g., dichloromethane, toluene).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA)) or a Lewis acid.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Kinetically Controlled Spiroketalization

To access less stable, kinetically favored spiroketal isomers, methods that avoid equilibration to the thermodynamic product are required.[9][12] These reactions are often performed at low temperatures and may involve specialized reagents to control the stereochemical outcome. A notable example is the methanol-induced kinetic spirocyclization of glycal epoxides.[4]

Experimental Protocol: Methanol-Induced Kinetic Spirocyclization of a Glycal Epoxide

  • Pre-cooling: Cool a solution of the glycal epoxide in a suitable solvent (e.g., dichloromethane) to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add an excess of methanol to the cooled solution.

  • Reaction: Stir the reaction at low temperature, carefully monitoring the reaction progress by TLC.

  • Quenching: Quench the reaction with a base (e.g., triethylamine) at low temperature.

  • Work-up and Purification: Allow the reaction to warm to room temperature, then concentrate under reduced pressure. The residue is purified by flash column chromatography to yield the kinetically favored spiroketal.

Another approach to kinetic control involves the use of Lewis acids, such as Ti(Oi-Pr)4, to mediate the spirocyclization of glycal epoxides with retention of configuration at the anomeric carbon.[13]

Transition-Metal-Catalyzed Spiroketalization

Transition-metal catalysis offers mild and highly selective methods for spiroketal synthesis, often proceeding under conditions that are incompatible with traditional acid-catalyzed methods.[14] Gold and palladium catalysts are particularly effective in promoting the cyclization of alkynyl diols and other suitable precursors.[14]

Experimental Protocol: Gold-Catalyzed Spiroketalization of an Alkynyl Diol

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.

  • Reagent Preparation: Dissolve the alkynyl diol substrate in a dry, non-coordinating solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a gold(I) or gold(III) salt (e.g., AuCl3) to the solution.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.

  • Purification: Concentrate the reaction mixture and purify the crude product directly by silica gel column chromatography.

Other Synthetic Approaches

Other innovative methods for spiroketal synthesis include the use of nitroalkanes as building blocks, where the nitro group serves as a precursor to the ketone functionality required for cyclization.[6] Ring-closing metathesis (RCM) has also been employed to construct the cyclic precursors for spiroketalization.

Quantitative Data on Spiroketal Synthesis

The choice of synthetic method can have a significant impact on the yield and stereoselectivity of spiroketal formation. The following tables summarize representative quantitative data for various synthetic approaches.

Table 1: Acid-Catalyzed Spiroketalization

SubstrateCatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio
DihydroxyketonePTSACH2Cl225>95Thermodynamic Product
DihydroxyketoneCSAToluene80HighThermodynamic Product

Table 2: Kinetically Controlled Spiroketalization

SubstrateReagent/CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio
Glycal EpoxideMeOHCH2Cl2-63HighKinetic Product (Inversion)
Glycal EpoxideTi(Oi-Pr)4CH2Cl2/acetone-78 to RTHighKinetic Product (Retention)
exo-Glycal EpoxideSc(OTf)3THF-78 to RT68-85>98:2 (Kinetic, Inversion)[15]
exo-Glycal EpoxideSc(OTf)3CH2Cl2-78 to RT75-91>98:2 (Thermodynamic, Retention)[15]

Table 3: Transition-Metal-Catalyzed Spiroketalization

SubstrateCatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio
Alkynyl DiolAuCl3CH2Cl225>90High
Alkynyl DiolPdCl2(MeCN)2MeCN80HighHigh
2-(1-hydroxyallyl)phenolIr(I) complexDioxane80up to 86>20:1[16]

Table 4: Organocatalytic Spiroketalization

SubstrateCatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (%)
Enol etherChiral Phosphoric AcidToluene25HighHigh
Hydroxy-dihydropyranChiral Brønsted AcidCH2Cl2-20HighHigh

Spiroketal Building Blocks

The synthesis of complex spiroketals often relies on the use of pre-functionalized building blocks. These can be commercially sourced or synthesized in-house. A variety of spirocyclic building blocks are available, offering different ring sizes, substitution patterns, and functional groups for further elaboration.[17]

Common Types of Spiroketal Building Blocks:

  • Azaspirocycles: Such as azaspiro[3.3]heptane derivatives, which can serve as surrogates for commonly used rings like piperidine and morpholine in medicinal chemistry.[17]

  • Oxaspirocycles: Incorporating an oxygen atom in the spirocyclic framework.

  • Functionalized Spirocycles: Containing reactive handles such as amines, carboxylic acids, and alcohols, allowing for their incorporation into larger molecules.[17]

  • Constrained Amino Acids: Spirocyclic structures incorporating amino acid functionalities, which provide novel three-dimensional scaffolds.[17]

Several chemical suppliers specialize in providing a diverse range of spirocyclic building blocks for research and development, including Sigma-Aldrich and SpiroChem.[17]

Spiroketals in Biological Pathways: The Biosynthesis of Avermectin

The avermectins are a group of potent antiparasitic agents that feature a complex 6,6-spiroketal moiety.[3][18] Their biosynthesis in the bacterium Streptomyces avermitilis provides an excellent example of an enzymatically controlled spiroketalization.[19] The key enzyme, AveC, catalyzes the stereospecific spiroketalization of a dihydroxy-ketone polyketide intermediate.[2][3][18] This enzymatic control ensures the formation of the correct stereoisomer required for biological activity.[3]

Avermectin_Biosynthesis PKS Polyketide Synthase (PKS) DKP Dihydroxy-ketone Polyketide Intermediate PKS->DKP Polyketide Synthesis AveC AveC Enzyme (Spirocyclase) DKP->AveC Substrate Binding Spiroketal Avermectin Spiroketal Core AveC->Spiroketal Stereospecific Spiroketalization Downstream Further Modifications (e.g., Glycosylation) Spiroketal->Downstream Maturation Avermectin Avermectin Downstream->Avermectin

Caption: Biosynthetic pathway of the avermectin spiroketal core.

Logical Workflow for Spiroketal Synthesis and Analysis

The development of a synthetic route to a specific spiroketal requires careful planning and analysis. The following diagram illustrates a logical workflow for this process.

Synthesis_Workflow Target Target Spiroketal (Defined Stereochemistry) Retro Retrosynthetic Analysis Target->Retro Precursor Identify Key Precursor (e.g., Dihydroxyketone) Retro->Precursor Method Select Synthesis Method Precursor->Method Thermo Thermodynamic (Acid-Catalyzed) Method->Thermo Stability Driven Kinetic Kinetic (e.g., Low Temp.) Method->Kinetic Non-Equilibrating Conditions Metal Transition-Metal Catalyzed Method->Metal Mild & Selective Synthesis Execute Synthesis Thermo->Synthesis Kinetic->Synthesis Metal->Synthesis Purification Purification and Isolation Synthesis->Purification Analysis Stereochemical Analysis (NMR, X-ray Crystallography) Purification->Analysis Final Desired Spiroketal Isomer Analysis->Final

Caption: Logical workflow for the synthesis and analysis of a target spiroketal.

Conclusion

Spiroketal chemistry is a rich and dynamic field with profound implications for natural product synthesis and drug discovery. The ability to construct these complex three-dimensional structures with high stereocontrol is a testament to the power of modern synthetic organic chemistry. As our understanding of spiroketal synthesis and their biological roles continues to grow, we can expect to see the development of novel therapeutics and chemical probes based on this privileged scaffold. The strategic selection of synthetic methodology, guided by the principles of thermodynamic and kinetic control, is paramount to accessing the vast chemical space offered by spiroketals.

References

The Chiral Potential of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, a synthetically versatile spirocyclic ketone, presents significant opportunities as a chiral building block in the stereocontrolled synthesis of complex molecular architectures. Its rigid conformational framework, engendered by the spirocyclic system and the gem-dimethyl substitution, provides a unique scaffold for introducing stereocenters with high fidelity. This technical guide explores the latent chiral applications of this building block, detailing potential stereoselective transformations and outlining experimental approaches for the synthesis of enantiomerically enriched and diastereomerically pure compounds. While direct and extensive literature on the chiral applications of this specific molecule is nascent, this paper extrapolates from established principles of asymmetric synthesis and the reactivity of analogous cyclohexanone systems to provide a forward-looking perspective for its use in drug discovery and natural product synthesis.

Introduction

The quest for stereochemically pure compounds is a cornerstone of modern drug development and chemical biology. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different stereoisomers often exhibiting vastly different pharmacological and toxicological profiles. Chiral building blocks, possessing one or more stereocenters, are invaluable tools for the efficient and predictable synthesis of such enantiopure molecules.

This compound, also known by its synonym 1,4-Cyclohexanedione mono-2,2-dimethyltrimethylene ketal, is a commercially available compound that has primarily been utilized for its ketal-protected cyclohexanone moiety. The inherent symmetry of the core structure belies its potential for asymmetric transformations. The strategic placement of the ketone functionality within the spirocyclic system offers a handle for a variety of stereoselective reactions, including alkylations, aldol reactions, and reductions. The presence of the neopentyl glycol-derived ketal provides steric bulk and conformational rigidity, which can be exploited to influence the facial selectivity of approaching reagents.

This guide will delve into the theoretical and practical aspects of leveraging this compound as a chiral synthon. We will present hypothetical, yet mechanistically sound, experimental protocols and discuss the expected outcomes based on established precedent in asymmetric catalysis and chiral auxiliary-mediated reactions.

Physicochemical Properties and Synthesis

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application.

PropertyValue
CAS Number 69225-59-8
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
Appearance White to off-white solid
Melting Point 45-50 °C
Synthesis of this compound

The synthesis of the title compound is typically achieved through the monoketalization of 1,4-cyclohexanedione with neopentyl glycol (2,2-dimethyl-1,3-propanediol).

Experimental Protocol: Synthesis of 1,4-Cyclohexanedione mono-2,2-dimethyltrimethylene ketal

  • Materials: 1,4-Cyclohexanedione, neopentyl glycol, p-toluenesulfonic acid (catalyst), toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,4-cyclohexanedione (1.0 eq), neopentyl glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

    • Add toluene to the flask to suspend the reagents.

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired product.

Strategies for Stereoselective Transformations

The ketone functionality of this compound is the primary site for introducing chirality. The following sections outline potential strategies for achieving high levels of stereocontrol.

Chiral Auxiliary-Mediated Reactions

The attachment of a chiral auxiliary to the ketone, for instance, through the formation of a chiral enamine or imine, can effectively direct the approach of electrophiles. Evans' oxazolidinones and SAMP/RAMP hydrazines are well-established chiral auxiliaries that could be employed.

Conceptual Workflow for Chiral Auxiliary-Mediated Alkylation:

G A This compound B Reaction with Chiral Auxiliary (e.g., (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine - SAMP) A->B C Formation of Chiral Hydrazone B->C D Deprotonation with Strong Base (e.g., LDA) C->D E Formation of Aza-enolate D->E F Reaction with Electrophile (R-X) E->F G Diastereoselective Alkylation F->G H Removal of Chiral Auxiliary (e.g., Ozonolysis or Acid Hydrolysis) G->H I Enantiomerically Enriched α-Substituted Ketone H->I G cluster_0 Catalytic Cycle Catalyst Chiral Catalyst (e.g., Chiral Phase-Transfer Catalyst) Enolate Enolate of Starting Ketone Catalyst->Enolate Forms CatEnolate Chiral Catalyst-Enolate Complex Enolate->CatEnolate Alkylation Reaction with Electrophile (R-X) CatEnolate->Alkylation ProductComplex Chiral Catalyst-Product Complex Alkylation->ProductComplex ProductComplex->Catalyst Releases Product, Regenerates Catalyst Product Enantiomerically Enriched α-Substituted Ketone ProductComplex->Product Start 3,3-Dimethyl-1,5-dioxaspiro[5.5] undecan-9-one + Base Start->Enolate G A Chiral α-Alkylated Ketone B Reduction of Ketone (e.g., NaBH₄) A->B C Diastereoselective Formation of Alcohol B->C D Further Functionalization (e.g., Mitsunobu Reaction, Etherification) C->D E Elaboration to Target Molecule D->E F Bioactive Spirocyclic Compound E->F

Potential Biological Activities of Dioxaspiro Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dioxaspiro scaffold, a unique structural motif characterized by two rings connected through a single spiro atom, has garnered significant attention in medicinal chemistry. Its presence in a variety of natural products and synthetic molecules has been associated with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of dioxaspiro compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays are provided, along with a quantitative summary of reported activities and visual representations of relevant signaling pathways.

Anticancer Activity of Dioxaspiro Compounds

Several classes of dioxaspiro compounds have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways integral to cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative dioxaspiro compounds against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dispiro-indolinones Compound 13 (5-bromo-isatin derivative)LNCaP (Prostate)~1-3.5[1]
Compound 18 (5-chloro-isatin derivative)LNCaP (Prostate)~1-3.5[1]
Compound 29 (5-bromo-isatin derivative)LNCaP (Prostate)~1-3.5[1]
Compound 63 (5-bromo-isatin derivative)LNCaP (Prostate)~1-3.5[1]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones Compound 7jA549 (Lung)0.17
MDA-MB-231 (Breast)0.05
HeLa (Cervical)0.07
1-Oxa-4-azaspironenone Derivatives Compound 1-1HeLa (Cervical)2.12[2]
RAW264.7 (Macrophage)7.65[2]
Oxa/azaspiro[3][4]trienones Compound 9bMCF-7 (Breast)< 2[5]
Compound 9eMCF-7 (Breast)< 2[5]
Diospyrin Derivatives Diethyl ether derivative (D7)HL-60, K-562, MCF-7, HeLaMore potent than Diospyrin[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the dioxaspiro compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways in Anticancer Activity

Dioxaspiro compounds have been shown to exert their anticancer effects by modulating several critical signaling pathways.

  • Apoptosis Induction: Many dioxaspiro derivatives, such as those from Diospyros species and oxa/azaspiro[3][4]trienones, induce programmed cell death (apoptosis) in cancer cells.[5][6] This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5][7] This leads to the activation of caspase cascades, particularly caspase-3 and caspase-8, which are key executioners of apoptosis.[6][7]

apoptosis_pathway Dioxaspiro Dioxaspiro Compounds Bax Bax (Pro-apoptotic) Dioxaspiro->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Dioxaspiro->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptosis Pathway
  • NF-κB Pathway Inhibition: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a crucial role in promoting cancer cell survival and proliferation. Some 1-oxa-4-azaspironenone derivatives have been found to suppress the activation of the NF-κB signaling pathway, thereby inhibiting cancer progression.[2]

nfkb_pathway cluster_Nucleus Nucleus Dioxaspiro Dioxaspiro Compounds IKK IKK Dioxaspiro->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Proliferation, Survival) NFkB->Gene

NF-κB Signaling Pathway Inhibition

Antimicrobial Activity of Dioxaspiro Compounds

Dioxaspiro derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected dioxaspiro compounds against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-(2-aminoethylamino)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzo[de]isoquinoline-1,3-diones Va-VgStaphylococcus aureus ATCC 6538Not specified (Inhibition zone data available)[8]
Bacillus subtilis ATCC 6633Not specified (Inhibition zone data available)[8]
Escherichia coli ATCC 8739Not specified (Inhibition zone data available)[8]
Candida albicans ATCC 10231Not specified (Inhibition zone data available)[8]

Note: The referenced study provided inhibition zone diameters instead of MIC values for these specific compounds. Further research is needed to establish precise MICs.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the dioxaspiro compound is prepared in a suitable solvent.

  • Serial Dilution: Two-fold serial dilutions of the stock solution are made in a 96-well plate containing broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading of Results: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many dioxaspiro compounds are still under investigation. However, general mechanisms for antimicrobial agents include:

  • Inhibition of Cell Wall Synthesis: Disruption of the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Disruption of Cell Membrane Integrity: Damage to the cell membrane, leading to leakage of cellular contents.

  • Inhibition of Protein Synthesis: Interference with ribosomal function, preventing the synthesis of essential proteins.

  • Inhibition of Nucleic Acid Synthesis: Disruption of DNA replication or transcription.

antimicrobial_workflow Start Start: Prepare Dioxaspiro Compound Dilutions Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plate Start->Inoculate Inoculum->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read Read Results: Observe for Growth Incubate->Read MIC Determine MIC Value Read->MIC

Broth Microdilution Workflow

Anti-inflammatory Activity of Dioxaspiro Compounds

Certain dioxaspiro compounds, particularly those isolated from natural sources like the Diospyros genus, have demonstrated significant anti-inflammatory properties.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of dioxaspiro compounds is often evaluated in vivo using models like the carrageenan-induced paw edema assay. The percentage of edema inhibition is a key parameter.

| Compound Class | Specific Compound/Derivative | Animal Model | Dose | Edema Inhibition (%) | Reference | |---|---|---|---|---| | Dinaphthodiospyrol G | (from Diospyros lotus) | Carrageenan-induced paw edema in mice | Not specified | 55.23 |[9][10] | | | | Histamine-induced paw edema in mice | Not specified | 78.34 |[9][10] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test dioxaspiro compound is administered to the animals, usually orally or intraperitoneally, at a specific time before carrageenan injection.

  • Induction of Edema: A solution of carrageenan is injected into the subplantar region of one of the hind paws.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of various natural compounds, a category that includes some dioxaspiro derivatives, are often attributed to their ability to modulate key inflammatory signaling pathways.

  • MAPK and NF-κB Pathway Inhibition: Mitogen-activated protein kinases (MAPKs) and the NF-κB pathway are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators. Some natural compounds exert their anti-inflammatory effects by inhibiting the activation of these pathways.[8][11]

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Dioxaspiro Dioxaspiro Compounds Dioxaspiro->MAPK Inhibits Dioxaspiro->NFkB Inhibits Cytokines Pro-inflammatory Cytokines & Mediators MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Anti-inflammatory Signaling Pathways

Conclusion

Dioxaspiro compounds represent a versatile and promising class of molecules with a diverse range of biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties warrant further investigation. The elucidation of their specific mechanisms of action and the continued exploration of their structure-activity relationships will be crucial for the development of novel therapeutic agents based on this unique chemical scaffold. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their pursuit of new and effective treatments for a variety of diseases.

References

Methodological & Application

Synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, a valuable intermediate in organic synthesis. The primary synthetic route involves the acid-catalyzed ketalization of 1,4-cyclohexanedione with neopentyl glycol. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Introduction

This compound is a spirocyclic ketal that serves as a key building block in the synthesis of various complex organic molecules and active pharmaceutical ingredients. Its protected ketone functionality allows for selective reactions at other sites of a molecule. The synthesis described herein is a straightforward and efficient method for producing this versatile intermediate. The most common method for its preparation is the reaction of 1,4-cyclohexanedione with neopentyl glycol (2,2-dimethyl-1,3-propanediol) in the presence of an acid catalyst.[1][2] Controlling the reaction conditions is crucial to favor the formation of the desired monoketal over the diketal byproduct.[2]

Reaction Scheme

Experimental Protocol

This protocol is based on established methods for the synthesis of monoketals of 1,4-cyclohexanedione.[1][2]

Materials:

  • 1,4-Cyclohexanedione

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Aliphatic or alicyclic hydrocarbon solvent (e.g., hexane or cyclohexane) for purification

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione and neopentyl glycol in an approximately 1:1 molar ratio.[1]

  • Solvent Addition: Add a halogenated organic solvent such as dichloromethane or chloroform. A typical weight/volume ratio of 1,4-cyclohexanedione to the solvent is around 1:8.[1]

  • Catalyst Addition: While stirring the mixture at room temperature (or up to 50°C), carefully add a catalytic amount of concentrated sulfuric acid.[1]

  • Reaction Monitoring: Allow the reaction to proceed with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product as a residue.[1]

  • Purification:

    • Add an aliphatic or alicyclic hydrocarbon solvent (e.g., hexane or cyclohexane) to the crude residue to form a mixture.[1]

    • Cool the mixture to approximately 0-5°C to precipitate the product and leave impurities in the solution.[1]

    • Filter the cooled mixture to collect the purified solid product.[1]

  • Characterization: Dry the product and characterize it using appropriate analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue/ConditionReference
Starting Material 11,4-Cyclohexanedione[1]
Starting Material 2Neopentyl glycol (2,2-dimethyl-1,3-propanediol)[1]
Molar Ratio (1:2)~1:1[1]
SolventDichloromethane or Chloroform[1]
CatalystSulfuric Acid (concentrated)[1]
Reaction Temperature25-50 °C[1]
Purification MethodCrystallization from an aliphatic/alicyclic solvent[1]
Purification Temperature0-5 °C[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Reactants (1,4-Cyclohexanedione, Neopentyl Glycol) Solvent 2. Add Solvent (Dichloromethane) Reactants->Solvent Catalyst 3. Add Catalyst (H₂SO₄) Solvent->Catalyst React 4. Stir at 25-50°C Catalyst->React Quench 5. Quench (NaHCO₃ soln) React->Quench Extract 6. Extract & Wash Quench->Extract Dry 7. Dry Organic Layer (MgSO₄) Extract->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Resuspend 9. Add Hydrocarbon Solvent Evaporate->Resuspend Cool 10. Cool to 0-5°C Resuspend->Cool Filter 11. Filter Cool->Filter Product Final Product Filter->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Dichloromethane and chloroform are volatile and harmful. Avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. By carefully controlling the stoichiometry and reaction conditions, high yields of the desired monoketal can be achieved. This intermediate is a valuable tool for synthetic chemists in the development of new chemical entities.

References

Application Notes and Protocols: 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one is a versatile spirocyclic ketone that serves as a valuable building block in modern organic synthesis. Its rigid conformational structure and the presence of a reactive ketone functionality, protected as a neopentyl ketal at the alternate 1,4-position of a cyclohexane ring, make it an ideal starting material for the stereocontrolled synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including nucleophilic addition reactions.

Key Properties

PropertyValue
CAS Number 69225-59-8
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
Appearance White to yellowish powder
Boiling Point 295.4°C at 760 mmHg
Flash Point >110°C

Applications in Organic Synthesis

This compound is primarily utilized as a synthetic intermediate where the ketal acts as a protecting group for one of the carbonyls of a 1,4-cyclohexanedione precursor. The exposed ketone at the 9-position is amenable to a variety of chemical transformations.

Nucleophilic Addition Reactions

The ketone functionality of this compound readily undergoes nucleophilic addition with a range of organometallic reagents, such as Grignard and organolithium reagents, to afford the corresponding tertiary alcohols. These products can serve as precursors to a variety of more complex structures.

This protocol describes the nucleophilic addition of a Grignard reagent, generated in situ from 1-bromo-4-methoxybenzene, to this compound.

Reaction Scheme:

G cluster_reactants Reactants & Reagents cluster_product Product reactant1 This compound product 9-(4-Methoxyphenyl)-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol reactant1->product reactant2 1-Bromo-4-methoxybenzene reactant2->product reagent1 n-Butyllithium reagent1->product reagent2 THF reagent2->product

Figure 1. Grignard reaction workflow.

Materials:

  • This compound (1.18 g, 5.5 mmol, 1.1 equiv.)

  • 1-Bromo-4-methoxybenzene (0.62 mL, 5.0 mmol, 1.0 equiv.)

  • n-Butyllithium (3.16 mL, 2.5 M in hexanes, 6.0 mmol, 1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Petrol (Petroleum ether)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-bromo-4-methoxybenzene (0.62 mL, 5.0 mmol) in anhydrous THF, add n-butyllithium (3.16 mL, 2.5 M in hexanes, 6.0 mmol) dropwise at -78°C under an inert atmosphere.

  • Stir the resulting mixture at -78°C for 30 minutes to generate the Grignard reagent.

  • Add a solution of this compound (1.18 g, 5.5 mmol) in anhydrous THF dropwise to the Grignard reagent solution at -78°C.

  • Allow the reaction mixture to stir and warm to room temperature over 1-3 hours.

  • Quench the reaction by the dropwise addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 10% ethyl acetate in petrol to afford the desired product.

Results:

ProductYieldPhysical State
9-(4-Methoxyphenyl)-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol70% (1.05 g)Colorless oil
Reduction Reactions

Reaction Workflow:

G start Dissolve Ketone in Methanol add_nabh4 Add NaBH4 portion-wise start->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Figure 2. Reduction experimental workflow.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

  • Purify the product by column chromatography if necessary.

Olefination Reactions

The ketone functionality can be converted to an exocyclic double bond through olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These reactions are fundamental for carbon-carbon bond formation and are widely used in the synthesis of natural products and their analogs.

Reaction Overview:

G ylide_prep Ylide Preparation (Ph3PCH3Br + Base) reaction Wittig Reaction ylide_prep->reaction ketone This compound ketone->reaction product 9-Methylene-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane reaction->product byproduct Triphenylphosphine oxide reaction->byproduct

Figure 3. Wittig reaction logical relationship.

Materials:

  • Methyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, DMSO)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension to 0°C or -78°C, depending on the base used.

  • Slowly add the strong base to generate the ylide (a color change, typically to yellow or orange, indicates ylide formation).

  • Stir the mixture for a period to ensure complete ylide formation.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to separate the olefin from the triphenylphosphine oxide byproduct.

Conclusion

This compound is a highly useful and versatile building block for organic synthesis. The protocols provided herein for nucleophilic addition, reduction, and olefination reactions demonstrate its utility in constructing complex molecular architectures. Researchers can adapt these general procedures to a wide range of substrates and reagents to achieve their specific synthetic goals. The strategic use of this spirocyclic ketone can significantly streamline synthetic routes towards novel pharmaceuticals and other functional organic materials.

Application Notes and Protocols for 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the reaction mechanisms, synthetic utility, and detailed experimental protocols involving 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one. This versatile spiroketal serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery and development.

Overview of Reactivity

This compound possesses a ketone functional group that is amenable to a variety of chemical transformations. The spiroketal moiety, a 2,2-dimethyl-1,3-dioxane protecting group for one of the carbonyls of 1,4-cyclohexanedione, is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions. This differential reactivity allows for selective manipulation of the ketone group. Key reactions include nucleophilic additions, reductions, and olefination reactions.

Synthesis of this compound

The target compound is typically synthesized by the oxidation of its corresponding secondary alcohol, 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol. A mild and efficient method utilizes calcium hypochlorite in the presence of silica gel under neutral or slightly alkaline conditions to prevent the cleavage of the acid-labile spiroketal.[1]

Experimental Protocol: Oxidation of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol[1]
  • To a solution of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol (40.0 g, 0.2 mol) in acetonitrile (400 ml), add sodium bicarbonate (23.5 g) with stirring.

  • Add silica gel (40.0 g, 60-200 mesh) to the mixture.

  • Portionwise, add calcium hypochlorite (40.0 g, 0.28 mol) over 90 seconds.

  • Stir the reaction mixture at 23.5°C for one hour, then slowly heat to 28.5°C and continue stirring overnight.

  • Filter the mixture into a stirring solution of sodium bicarbonate (8.0 g) in water (80 ml).

  • Rinse the reaction flask with toluene (200 ml) and add it to the filtrate. Stir for 90 minutes.

  • Partially evaporate the mixture under reduced pressure and add toluene (400 ml).

  • Wash the organic phase with a saturated aqueous sodium chloride solution (100 ml) containing sodium bicarbonate (5.0 g).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the volatiles under reduced pressure to yield the product.

Quantitative Data: Synthesis of this compound[1]
Starting MaterialReagentsSolventTimeTemperatureCrude YieldPurity (GC)
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol (40.0 g)Ca(OCl)₂, NaHCO₃, Silica GelAcetonitrile~18 hours23.5°C - 28.5°C97.2%93.7%
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol (15.0 g)Ca(OCl)₂, NaHCO₃, Silica GelAcetonitrile~22 hours24°C - 30°C-94.8%
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol (3.0 g)Ca(OCl)₂, NaHCO₃, Silica GelAcetonitrile~24 hours22°C - 30°C-98%

Reactions at the Carbonyl Group

The ketone functionality of this compound is a key site for molecular elaboration.

Reduction to the Corresponding Alcohol

The ketone can be readily reduced to the secondary alcohol, 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol, using standard reducing agents such as sodium borohydride.

  • Dissolve this compound (1.98 g, 10 mmol) in methanol (50 ml) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.42 g, 11 mmol) in small portions.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (20 ml).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 ml).

  • Combine the organic layers, wash with brine (20 ml), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford the crude product, which can be purified by column chromatography.

Wittig Reaction for Olefination

The Wittig reaction allows for the conversion of the ketone to an alkene, providing a scaffold for further functionalization.

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (4.28 g, 12 mmol) in anhydrous THF (50 ml).

  • Cool the suspension to 0°C and add n-butyllithium (4.8 ml of a 2.5 M solution in hexanes, 12 mmol) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Cool the ylide solution to -78°C and add a solution of this compound (1.98 g, 10 mmol) in anhydrous THF (20 ml) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution (30 ml).

  • Extract the mixture with diethyl ether (3 x 40 ml).

  • Wash the combined organic layers with brine (30 ml) and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the desired alkene.

Grignard Reaction for Carbon-Carbon Bond Formation

The addition of Grignard reagents to the ketone provides a route to tertiary alcohols, introducing new carbon substituents.

  • In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.98 g, 10 mmol) in anhydrous diethyl ether (50 ml).

  • Cool the solution to 0°C in an ice bath.

  • Add methylmagnesium bromide (4.0 ml of a 3.0 M solution in diethyl ether, 12 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 ml).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 ml).

  • Combine the organic layers, wash with brine (20 ml), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to give the crude tertiary alcohol, which can be purified by column chromatography.

Reactions of Derivatives

Derivatives of this compound are valuable intermediates in the synthesis of complex heterocyclic systems.

Knoevenagel Condensation to form α,β-Unsaturated Ketones

Condensation of this compound with aromatic aldehydes under basic conditions yields the corresponding 8,10-bis[(E)arylidene] derivatives, which are excellent Michael acceptors and dipolarophiles.

  • To a solution of this compound (1.98 g, 10 mmol) and an aromatic aldehyde (22 mmol) in ethanol (50 ml), add a catalytic amount of piperidine (0.2 ml).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

1,3-Dipolar Cycloaddition for the Synthesis of Spiro-heterocycles

The α,β-unsaturated ketone derivatives serve as dipolarophiles in 1,3-dipolar cycloaddition reactions with azomethine ylides to generate novel and complex spiro-pyrrolidine/thiapyrrolizidine systems.[2][3]

  • In a suitable vessel, mix 8,10-bis[(E)arylidene]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (1 mmol), an isatin derivative (1 mmol), and sarcosine (1 mmol).

  • Add a deep eutectic solvent (DES), such as choline chloride:urea (1:2 molar ratio), as the reaction medium.

  • Heat the mixture with stirring at a specified temperature (e.g., 80-100°C) for the required time, monitoring by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data: Synthesis of Trispiropyrrolidines[2][3]
DipolarophileIsatin DerivativeAmino AcidSolventYield
8,10-bis[(E)phenylidene]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-oneIsatinSarcosineDESGood
8,10-bis[(E)-4-chlorophenylidene]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one5-BromoisatinSarcosineDESGood

Visualized Reaction Pathways and Workflows

Synthesis_and_Reactions cluster_synthesis Synthesis cluster_reactions Reactions of the Ketone cluster_derivatives Derivative Chemistry A 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol B This compound A->B Ca(OCl)₂ Silica Gel C 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol B->C NaBH₄ D 9-Methylene-3,3-dimethyl- 1,5-dioxaspiro[5.5]undecane B->D Ph₃P=CH₂ (Wittig) E 9-Methyl-3,3-dimethyl-1,5- dioxaspiro[5.5]undecan-9-ol B->E 1. CH₃MgBr 2. H₃O⁺ F 8,10-bis[(E)arylidene]- This compound B->F ArCHO Piperidine G Trispiro-pyrrolidines F->G Isatin, Sarcosine 1,3-Dipolar Cycloaddition Experimental_Workflow_Reduction start Start dissolve Dissolve Ketone in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at 0°C, then RT add_nabh4->stir quench Quench with Water stir->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End purify->end Signaling_Pathway_Analogy cluster_pathways Synthetic Diversification Pathways cluster_products Diverse Molecular Architectures start This compound (Scaffold) path1 Reduction start->path1 path2 Olefination start->path2 path3 Alkylation start->path3 path4 Condensation start->path4 prod1 Secondary Alcohols path1->prod1 prod2 Exo-olefins path2->prod2 prod3 Tertiary Alcohols path3->prod3 prod4 Spiro-heterocycles (via α,β-unsaturated ketones) path4->prod4

References

Application Notes and Protocols: 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Role and Application of Spiroketals Derived from 2,2-Dimethylpropane-1,3-diol, such as 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, as Protecting Groups in Organic Synthesis.

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving desired chemical transformations with high selectivity and yield. Carbonyl groups, particularly ketones, are highly reactive functionalities that often require temporary masking to prevent unwanted side reactions. One effective strategy for the protection of ketones is their conversion to spiroketals.

This document provides detailed application notes and protocols on the use of spiroketals formed from 2,2-dimethylpropane-1,3-diol for the protection of ketones. A prime example of such a protected ketone is This compound . It is important to clarify that this compound is not itself a protecting group for diols; rather, it is the product of protecting a ketone (cyclohexane-1,4-dione) with a diol (2,2-dimethylpropane-1,3-diol). This spiroketal structure offers a robust and sterically hindered protecting group for the ketone at the 9-position, leaving the other functionalities available for further reactions.

Spiroketals formed from 2,2-dimethylpropane-1,3-diol are a class of 1,3-dioxanes. These protecting groups are known for their general stability under basic, reductive, and many oxidative conditions, while being readily cleaved under acidic conditions.[1] This differential stability is crucial for orthogonal protection strategies in the synthesis of complex molecules.

Data Presentation

The following tables summarize the general reaction conditions for the protection of ketones as 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane derivatives and their subsequent deprotection.

Table 1: Typical Conditions for Ketalization of Ketones with 2,2-Dimethylpropane-1,3-diol

ParameterConditionNotes
Diol 2,2-Dimethylpropane-1,3-diolA highly reactive and crystalline 1,3-diol often used for hindered substrates.[1]
Catalyst p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), BF₃·OEt₂Acid catalysis is required.[1][2]
Solvent Toluene, Dichloromethane (DCM), BenzeneA solvent that allows for azeotropic removal of water is often preferred.
Water Removal Dean-Stark apparatus, Molecular sievesEssential to drive the equilibrium towards ketal formation.[2]
Temperature Room temperature to refluxDependent on the reactivity of the ketone and the chosen solvent.
Reaction Time 1 to 24 hoursMonitored by TLC or GC/LC-MS.

Table 2: General Deprotection Conditions for 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane Derivatives

ParameterConditionNotes
Reagent Aqueous acid (e.g., HCl, H₂SO₄, Acetic Acid)The most common method for cleavage of acetals and ketals.[2]
Lewis Acids Er(OTf)₃, Ce(OTf)₃Can be used for chemoselective cleavage under mild, nearly neutral conditions.[2]
Solvent Acetone/Water, Tetrahydrofuran (THF)/Water, MethanolThe presence of water is necessary for hydrolysis.
Temperature 0 °C to room temperatureGenerally mild conditions are sufficient.
Reaction Time Minutes to a few hoursTypically rapid reactions.

Experimental Protocols

Protocol 1: Protection of a Ketone using 2,2-Dimethylpropane-1,3-diol

This protocol describes a general procedure for the formation of a spiroketal protecting group from a ketone.

Materials:

  • Ketone (1.0 eq)

  • 2,2-Dimethylpropane-1,3-diol (1.1 - 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 - 0.05 eq)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the ketone, 2,2-dimethylpropane-1,3-diol, and toluene.

  • Add the p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected or the reaction is deemed complete by TLC analysis.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired spiroketal.

Protocol 2: Deprotection of a Spiroketal

This protocol outlines a general method for the cleavage of the spiroketal to regenerate the ketone.

Materials:

  • Spiroketal (1.0 eq)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the spiroketal in a mixture of acetone and water (e.g., 10:1 v/v) in a round-bottom flask with a magnetic stir bar.

  • Add a catalytic amount of 1 M hydrochloric acid to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the resulting ketone by silica gel column chromatography.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows.

Protection_Scheme cluster_reactants Reactants Ketone Ketone (e.g., Cyclohexane-1,4-dione) Spiroketal This compound Ketone->Spiroketal p-TsOH, Toluene Reflux (-H₂O) Plus + Ketone->Plus Diol 2,2-Dimethylpropane-1,3-diol Diol->Spiroketal p-TsOH, Toluene Reflux (-H₂O) Plus->Diol Deprotection_Scheme Spiroketal This compound Ketone Ketone (e.g., Cyclohexane-1,4-dione) Spiroketal->Ketone H₃O⁺ Acetone/H₂O Plus + Ketone->Plus Diol 2,2-Dimethylpropane-1,3-diol Plus->Diol Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol p1 Combine Ketone, Diol, and Toluene p2 Add Acid Catalyst p1->p2 p3 Reflux with Dean-Stark p2->p3 p4 Work-up and Extraction p3->p4 p5 Purification (Chromatography) p4->p5 d1 Dissolve Spiroketal in Acetone/Water d2 Add Catalytic Acid d1->d2 d3 Stir at Room Temperature d2->d3 d4 Neutralization and Work-up d3->d4 d5 Purification (if needed) d4->d5

References

Application Notes and Protocols: Nucleophilic Addition to 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one is a versatile spirocyclic ketone that serves as a valuable building block in organic synthesis. Its rigid conformational structure, imparted by the spirocyclic system and the gem-dimethyl group, offers a unique stereochemical environment for nucleophilic additions to the carbonyl group. These reactions are fundamental for introducing new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The ketal functionality also serves as a stable protecting group for a 1,3-diol, which can be revealed under acidic conditions for further synthetic transformations.

This document provides detailed application notes and generalized protocols for common nucleophilic addition reactions involving this compound. While specific literature examples for this exact substrate are limited, the following protocols are based on well-established procedures for analogous sterically hindered and spirocyclic ketones and should serve as a robust starting point for experimental investigation.

Key Nucleophilic Addition Reactions

The ketone functionality of this compound is amenable to a variety of nucleophilic addition reactions. This section outlines the general considerations and protocols for three key transformations: Grignard Reaction, Wittig Reaction, and Reduction.

Grignard Reaction: Carbon-Carbon Bond Formation

The addition of organomagnesium halides (Grignard reagents) to the carbonyl group of this compound results in the formation of a tertiary alcohol, introducing a new alkyl, aryl, or vinyl substituent. The stereochemical outcome of the addition is influenced by the steric hindrance around the carbonyl group, which may lead to a preference for nucleophilic attack from the less hindered face.

EntryGrignard Reagent (R-MgX)SolventTemperature (°C)Reaction Time (h)ProductYield (%)Diastereomeric Ratio (axial:equatorial)
1CH₃MgBrTHF0 to rt29-Hydroxy-3,3,9-trimethyl-1,5-dioxaspiro[5.5]undecaneData not availableData not available
2PhMgBrTHF0 to rt39-Hydroxy-9-phenyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecaneData not availableData not available
3VinylMgBrTHF-78 to rt49-Hydroxy-9-vinyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecaneData not availableData not available
Note: The yields and diastereomeric ratios are hypothetical and need to be determined experimentally.
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents). The apparatus is flushed with dry nitrogen.

  • Grignard Reagent Formation: A solution of the corresponding alkyl or aryl halide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is stirred at room temperature until the magnesium is consumed.

  • Addition to Ketone: The solution of the Grignard reagent is cooled to 0 °C. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction Monitoring and Quenching: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mg turnings, Alkyl/Aryl Halide, Anhydrous THF start->reagents grignard_formation Formation of Grignard Reagent reagents->grignard_formation glassware Flame-dried glassware under N2 ketone_addition Addition of Ketone Solution at 0 °C grignard_formation->ketone_addition stirring Stirring and Warming to RT ketone_addition->stirring quench Quench with sat. NH4Cl (aq) stirring->quench extraction EtOAc Extraction quench->extraction purification Column Chromatography extraction->purification product Tertiary Alcohol Product purification->product

Caption: General workflow for the Grignard reaction.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a powerful method for the conversion of the ketone to an alkene by reacting it with a phosphorus ylide. This reaction is particularly useful for introducing exocyclic double bonds. The choice of the ylide (stabilized or non-stabilized) can influence the reaction conditions and, in some cases, the stereochemistry of the resulting alkene. For a sterically hindered ketone like the target molecule, a more reactive, non-stabilized ylide may be required.

EntryPhosphonium SaltBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1[Ph₃PCH₃]Brn-BuLiTHF-78 to rt129-Methylene-3,3-dimethyl-1,5-dioxaspiro[5.5]undecaneData not available
2[Ph₃PCH₂OCH₃]ClKHMDSTHF-78 to rt109-(Methoxymethylene)-3,3-dimethyl-1,5-dioxaspiro[5.5]undecaneData not available
3[Ph₃PCHCO₂Et]BrNaHDMFrt to 6024Ethyl 2-(3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ylidene)acetateData not available
Note: The yields are hypothetical and need to be determined experimentally.
  • Ylide Generation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the appropriate phosphonium salt (1.5 equivalents) and anhydrous THF. The suspension is cooled to the appropriate temperature (e.g., -78 °C or 0 °C). A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide, 1.4 equivalents) is added dropwise. The resulting mixture is stirred for 1 hour to generate the phosphorus ylide.

  • Aldehyde Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at the same temperature.

  • Reaction Monitoring and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of water.

  • Work-up and Purification: The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel.

Wittig_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Phosphonium Salt, Base, Anhydrous Solvent start->reagents ylide_gen Ylide Generation reagents->ylide_gen ketone_add Addition of Ketone ylide_gen->ketone_add reaction Stirring at RT ketone_add->reaction quench Quench with Water reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Alkene Product purification->product

Caption: General workflow for the Wittig reaction.

Reduction: Synthesis of Alcohols

The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol. The stereochemical outcome of the reduction is dependent on the nature of the reducing agent. Small, unhindered reducing agents like sodium borohydride tend to favor axial attack, leading to the equatorial alcohol. In contrast, bulky reducing agents, such as L-selectride, favor equatorial attack, resulting in the axial alcohol.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)Diastereomeric Ratio (equatorial OH : axial OH)
1NaBH₄Methanol0 to rt13,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-olData not availableData not available
2LiAlH₄THF0 to rt23,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-olData not availableData not available
3L-SelectrideTHF-7833,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-olData not availableData not available
Note: The yields and diastereomeric ratios are hypothetical and need to be determined experimentally.
  • Reaction Setup: A round-bottom flask is charged with a solution of this compound (1.0 equivalent) in methanol. The solution is cooled to 0 °C in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution over 15 minutes.

  • Reaction Monitoring and Quenching: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour. The reaction progress is monitored by TLC. The reaction is quenched by the slow addition of acetone, followed by water.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol. The product can be further purified by column chromatography or recrystallization.

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Ketone, Reducing Agent, Solvent start->reagents addition Addition of Reducing Agent reagents->addition stirring Stirring at appropriate temperature addition->stirring quench Quenching stirring->quench extraction Solvent Extraction quench->extraction purification Purification extraction->purification product Alcohol Product purification->product

Caption: General workflow for the reduction of the ketone.

Conclusion

The nucleophilic addition to this compound represents a key synthetic strategy for the elaboration of this spirocyclic scaffold. The generalized protocols provided herein for Grignard, Wittig, and reduction reactions offer a solid foundation for researchers to explore the reactivity of this compound. It is important to reiterate that these are general procedures and will likely require optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve the desired outcomes for this specific substrate. Careful analysis of the stereochemical course of these reactions will provide valuable insights into the influence of the spirocyclic framework on facial selectivity.

Application Notes and Protocols: Wittig Reaction for 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Wittig reaction on 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one to synthesize the corresponding exomethylene compound, 9-methylene-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane. Given the sterically hindered nature of the ketone, this guide presents two primary protocols for the classic Wittig reaction using a non-stabilized ylide and an alternative protocol employing the Horner-Wadsworth-Emmons (HWE) reaction, which is often favored for such substrates.[1][2]

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[3] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond with high regioselectivity.[3] For sterically hindered ketones such as this compound, the reaction can be challenging, often requiring the use of more reactive, non-stabilized ylides and carefully controlled conditions to achieve satisfactory yields.[1][2] An alternative approach is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion and is often more successful with sterically encumbered ketones.[1][4]

Data Presentation

ParameterWittig Protocol A (n-BuLi)Wittig Protocol B (NaH)HWE Protocol C
Wittig/HWE Reagent Ph₃P=CH₂Ph₃P=CH₂(EtO)₂P(O)CH₂Na
Base n-Butyllithium (n-BuLi)Sodium Hydride (NaH)Sodium Hydride (NaH)
Solvent Anhydrous THFAnhydrous THF/DMSOAnhydrous THF
Temperature (°C) 0 to 2525 to 500 to 25
Reaction Time (h) 12 - 2412 - 248 - 16
Typical Yield (%) 40 - 6035 - 5550 - 70
Product Purity (%) >95 (after chromatography)>95 (after chromatography)>95 (after chromatography)
Byproduct Triphenylphosphine oxideTriphenylphosphine oxideDiethyl phosphate

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are crucial for the success of these reactions. Strong bases like n-BuLi and NaH are pyrophoric and/or water-reactive and must be handled with extreme care. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol A: Wittig Reaction using n-Butyllithium

This protocol details the in-situ generation of methylenetriphenylphosphorane using n-butyllithium as the base.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium solution (1.1 equivalents) dropwise via syringe. The formation of the orange-red ylide will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the solution of the ketone to the ylide solution via cannula or syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 9-methylene-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane.

Protocol B: Wittig Reaction using Sodium Hydride

This protocol utilizes sodium hydride to deprotonate the phosphonium salt. The addition of DMSO can help to improve the solubility and reactivity.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethyl sulfoxide (DMSO) (optional)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Argon or Nitrogen gas

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF (or a mixture of THF and DMSO).

    • Add methyltriphenylphosphonium bromide (1.2 equivalents) portion-wise.

    • Stir the mixture at room temperature for 1-2 hours. If the reaction is sluggish, gentle warming (e.g., to 50 °C) may be required.

  • Wittig Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution to the ylide suspension at room temperature.

    • Stir the reaction for 12-24 hours. Monitor by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol A.

Protocol C: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is a valuable alternative, especially if the Wittig reaction gives low yields. It generally results in water-soluble phosphate byproducts, simplifying purification.

Materials:

  • Triethyl phosphonoacetate or similar phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Argon or Nitrogen gas

Procedure:

  • Anion Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes.

    • Add anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • HWE Reaction:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution to the phosphonate anion solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine. The phosphate byproduct is generally removed during the aqueous washes.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography if necessary.

Visualizations

The following diagrams illustrate the logical workflow of the Wittig and Horner-Wadsworth-Emmons reactions.

Wittig_Reaction_Workflow start Start reagent_prep Prepare Wittig Reagent (Phosphonium Salt + Base) start->reagent_prep ketone_prep Prepare Ketone Solution (3,3-Dimethyl-1,5-dioxaspiro [5.5]undecan-9-one in THF) start->ketone_prep reaction Combine and React (Ylide + Ketone) reagent_prep->reaction ketone_prep->reaction workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (9-Methylene-3,3-dimethyl- 1,5-dioxaspiro[5.5]undecane) purification->product HWE_Reaction_Workflow start_hwe Start anion_prep Prepare Phosphonate Anion (Phosphonate + Base) start_hwe->anion_prep ketone_prep_hwe Prepare Ketone Solution (Spirocyclic Ketone in THF) start_hwe->ketone_prep_hwe reaction_hwe Combine and React (Anion + Ketone) anion_prep->reaction_hwe ketone_prep_hwe->reaction_hwe workup_hwe Aqueous Work-up (Quench, Extract, Wash, Dry) reaction_hwe->workup_hwe purification_hwe Purification (Column Chromatography) workup_hwe->purification_hwe product_hwe Final Alkene Product purification_hwe->product_hwe

References

Application Notes and Protocols for the Stereoselective Synthesis of Spiroketals using Gold Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The stereoselective synthesis of spiroketals, a key structural motif in numerous biologically active natural products, has been significantly advanced through the use of gold catalysis.[1] Homogeneous gold catalysts offer a powerful tool for the construction of these complex scaffolds under mild reaction conditions, demonstrating high efficiency and functional group tolerance.[2] This approach has proven valuable in the total synthesis of natural products and for medicinal chemistry applications.[1]

Recent methodologies have addressed common challenges in spiroketal synthesis, such as regioselectivity. One effective strategy involves the use of an acetonide protecting group in gold-catalyzed reactions of alkynes. This protecting group regulates the reaction sequence, leading to the desired unsaturated spiroketals in good yields and high diastereoselectivities.[3][4] The reaction proceeds under very mild conditions, often employing simple gold catalysts like AuCl.[3][4] Mechanistic studies suggest a stepwise spiroketalization process facilitated by the protecting group.[5]

Furthermore, the development of dual catalytic systems has enabled the enantioselective synthesis of spiroketals. Synergistic gold(I) and scandium(III) catalysis has been utilized for the rapid and highly diastereoselective construction of 5,6-benzannulated spiroketals through a [4+2] cycloaddition.[6][7] Another powerful approach combines gold and iridium sequential catalysis for the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols or alkynamides, providing access to spiroketals and spiroaminals with excellent enantioselectivities.[8][9][10][11] These advanced catalytic systems have broadened the scope and applicability of gold catalysis in the synthesis of complex chiral molecules.

Reaction Mechanisms and Workflows

The following diagrams illustrate the generalized mechanisms and experimental workflow for the gold-catalyzed stereoselective synthesis of spiroketals.

Gold_Catalyzed_Spiroketalization_Mechanism cluster_0 Diastereoselective Synthesis (Acetonide-Protected) cluster_1 Enantioselective Synthesis (Dual Catalysis Au/Ir) Alkynyl_Acetonide Alkynyl Acetonide Substrate Vinyl_Gold_Intermediate Vinyl Gold Intermediate Alkynyl_Acetonide->Vinyl_Gold_Intermediate 6-exo-dig cyclization Au_Catalyst Au(I) Catalyst Au_Catalyst->Alkynyl_Acetonide Activation Oxocarbenium_Ion Oxocarbenium Ion Vinyl_Gold_Intermediate->Oxocarbenium_Ion Isomerization Spiroketal_Product Diastereoselective Spiroketal Oxocarbenium_Ion->Spiroketal_Product Cyclization Racemic_Allyl_Phenol Racemic 2-(1-hydroxyallyl)phenol Vinyl_Ether In situ generated Exocyclic Vinyl Ether Racemic_Allyl_Phenol->Vinyl_Ether Gold-catalyzed cycloisomerization Alkynol Alkynol Alkynol->Vinyl_Ether Au_Ir_Catalyst Au(I) / Ir(I) Catalyst System Au_Ir_Catalyst->Racemic_Allyl_Phenol Enantioenriched_Spiroketal Enantioenriched Spiroketal Vinyl_Ether->Enantioenriched_Spiroketal Asymmetric allylation/ spiroketalization Allyl_Ir_Species π-allyl-Ir Amphiphilic Species Allyl_Ir_Species->Enantioenriched_Spiroketal

Caption: Generalized mechanisms for diastereoselective and enantioselective gold-catalyzed spiroketal synthesis.

Experimental_Workflow Start Start Substrate_Preparation Substrate Preparation (e.g., alkynyl diol/acetonide) Start->Substrate_Preparation Reaction_Setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent - Substrate and Catalyst Substrate_Preparation->Reaction_Setup Catalyst_Addition Addition of Gold Catalyst (and co-catalyst if applicable) at specified temperature Reaction_Setup->Catalyst_Addition Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Catalyst_Addition->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purification by Column Chromatography Workup->Purification Characterization Characterization: NMR, HRMS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for gold-catalyzed spiroketal synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the gold-catalyzed stereoselective synthesis of spiroketals.

Table 1: Diastereoselective Synthesis of Unsaturated Spiroketals using AuCl

Substrate (Acetonide Protected)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
anti-acetonide5THF25172>25:1[12]
syn-acetonide5THF25174>25:1[12]
Spirostrellolide precursor acetonide5THF2515216:1[12]

Table 2: Enantioselective Synthesis of Spiroketals and Spiroaminals via Sequential Au/Ir Catalysis

Substrate 1 (rac-1)Substrate 2 (Alkynol/Alkynamide)Catalyst SystemYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (d.r.)Reference
2-(1-hydroxyallyl)phenolAlkynamideAu(I)/Ir(I)up to 82up to 99>20:1[11]
2-(1-hydroxyallyl)phenolAlkynolAu(I)/Ir(I)up to 82up to 99>20:1[11]
rac-2-(1-hydroxyallyl)anilineAlkynolAu(I)/Ir(I)up to 43up to 994:1[11]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Gold-Catalyzed Spiroketalization of Acetonide-Protected Alkynyl Diols

This protocol is adapted from the work of Aponick and coworkers.[3][4][12]

Materials:

  • Acetonide-protected alkynyl diol substrate

  • Gold(I) chloride (AuCl)

  • Anhydrous tetrahydrofuran (THF)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the acetonide-protected alkynyl diol (1.0 equiv).

  • Dissolve the substrate in anhydrous THF to a concentration of 0.1 M.

  • Add AuCl (0.05 equiv, 5 mol%) to the solution at room temperature (25 °C).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically within 1-2 hours), quench the reaction by exposing it to air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spiroketal.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: General Procedure for Enantioselective Synthesis of Spiroketals via Sequential Gold and Iridium Catalysis

This protocol is a general representation based on the findings of Yang, Deng, and coworkers.[9][11]

Materials:

  • Racemic 2-(1-hydroxyallyl)phenol derivative (rac-1)

  • Alkynol or alkynamide

  • Gold catalyst precursor (e.g., a gold(I) complex)

  • Iridium catalyst precursor (e.g., an iridium(I) complex)

  • Chiral ligand

  • Anhydrous solvent (e.g., dichloromethane, DCE)

  • Additives (if required, e.g., a silver salt for halide abstraction)

  • Standard glassware for organic synthesis under inert conditions

Procedure:

  • In a glovebox or under an inert atmosphere, add the gold catalyst precursor, iridium catalyst precursor, and chiral ligand to a flame-dried reaction vessel.

  • Add the anhydrous solvent, followed by any additives, and stir the mixture at the specified temperature to form the active catalytic system.

  • Add the racemic 2-(1-hydroxyallyl)phenol derivative (1.0 equiv) and the alkynol or alkynamide (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at the designated temperature for the specified time (monitoring by TLC or LC-MS).

  • After the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the enantioenriched spiroketal product.

  • Determine the yield, diastereomeric ratio (by ¹H NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis) of the purified product.

  • Confirm the structure and absolute configuration (e.g., by X-ray crystallography of a suitable derivative).

References

Applications in the Total Synthesis of Natural Products: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of several key natural products with significant therapeutic applications. The information is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Paclitaxel (Taxol)

Application Note

Introduction: Paclitaxel, commercially known as Taxol, is a highly effective anticancer agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] Due to its complex diterpenoid structure and potent biological activity, Taxol has been a prominent target for total synthesis, driving the development of new synthetic methodologies. Its clinical success in treating various cancers, including ovarian, breast, and lung cancer, has spurred extensive research into its synthesis and the development of analogs.[1][2]

Mechanism of Action: Taxol's primary mechanism of action involves its interaction with microtubules, which are essential components of the cell's cytoskeleton crucial for cell division. Unlike other microtubule-targeting agents that induce depolymerization, Taxol stabilizes microtubules by binding to the β-tubulin subunit, preventing their disassembly.[3] This stabilization disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4] Additionally, Taxol can modulate the activity of apoptotic-regulating proteins, such as the Bcl-2 family, and influence signaling pathways like the JNK/SAPK and NF-κB pathways.[4]

Applications: The total synthesis of Taxol has been a landmark achievement in organic chemistry, with several distinct routes developed, notably by the groups of K.C. Nicolaou and Robert A. Holton.[5][6] These syntheses have not only provided access to this important drug but have also served as a platform for the creation of novel analogs with potentially improved properties. The development of semi-synthetic methods, utilizing precursors isolated from renewable sources, has been crucial for the large-scale production of Taxol and its analog docetaxel.

Quantitative Data: Biological Activity of Taxol and Analogs
CompoundCell LineActivity MetricValueReference
Paclitaxel (Taxol) A2780 (Ovarian Cancer)IC50~20-50 nM[7]
Docetaxel (Taxotere) VariousIC50Generally more potent than Taxol[8]
Constrained Taxol Analogs VariousPotencyUp to 300-fold more potent than Taxol[7]

Signaling Pathway and Experimental Workflow

Taxol_Mechanism_of_Action cluster_cell Cancer Cell Taxol Paclitaxel (Taxol) Tubulin β-Tubulin Subunit Taxol->Tubulin Binds to Bcl2 Bcl-2 Family Modulation Taxol->Bcl2 Signaling JNK/SAPK, NF-κB Pathways Taxol->Signaling Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bcl2->Apoptosis Signaling->Apoptosis

Caption: Mechanism of action of Paclitaxel (Taxol).

Nicolaou_Taxol_Workflow Start Starting Materials Ring_A Ring A Synthesis (Diels-Alder) Start->Ring_A Ring_C Ring C Synthesis (Diels-Alder) Start->Ring_C Coupling Shapiro Reaction (A + C Coupling) Ring_A->Coupling Ring_C->Coupling Ring_B Ring B Formation (Pinacol Coupling) Coupling->Ring_B Ring_D Ring D Formation (Intramolecular SN2) Ring_B->Ring_D Tail Side Chain Addition Ring_D->Tail Taxol Paclitaxel (Taxol) Tail->Taxol

Caption: Convergent synthesis workflow for Nicolaou's Taxol.

Experimental Protocols

Key Step: Shapiro Reaction (Nicolaou Synthesis) [3] The Shapiro reaction is a key C-C bond-forming reaction used in the Nicolaou synthesis to couple the A and C rings.

  • Reactants: Hydrazone of the A-ring fragment and the aldehyde of the C-ring fragment.

  • Reagents: Typically, a strong base such as two equivalents of an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) in an ethereal solvent like tetrahydrofuran (THF).

  • Procedure: The hydrazone is treated with the strong base at low temperature (e.g., -78 °C) to generate a vinyllithium species. The aldehyde is then added to the reaction mixture, leading to a nucleophilic attack of the vinyllithium on the aldehyde carbonyl.

  • Workup: The reaction is typically quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride.

  • Purification: The resulting coupled product is purified by column chromatography on silica gel.

Key Step: Pinacol Coupling (Nicolaou Synthesis) [3] The intramolecular pinacol coupling reaction is employed to form the eight-membered B ring of Taxol.

  • Reactant: A dialdehyde precursor containing the coupled A and C rings.

  • Reagents: A low-valent titanium reagent, typically generated in situ from TiCl₃ and a reducing agent like a zinc-copper couple (Zn-Cu).

  • Procedure: The dialdehyde is treated with the low-valent titanium reagent in a solvent such as THF at elevated temperatures. This reductive coupling of the two aldehyde groups forms a diol and closes the B ring.

  • Workup: The reaction is quenched, and the titanium salts are removed during an aqueous workup.

  • Purification: The desired eight-membered ring product is purified by chromatographic methods.

Key Step: Chan Rearrangement (Holton Synthesis) [5][6] The Chan rearrangement is a critical step in the Holton synthesis for the construction of the C ring.

  • Reactant: A carbonate ester precursor.

  • Reagents: A strong, non-nucleophilic base, such as lithium tetramethylpiperidide (LTMP).

  • Procedure: The carbonate ester is treated with LTMP in an appropriate solvent at low temperature. The base deprotonates the carbon alpha to the ester, and the resulting enolate undergoes a rearrangement to form an α-hydroxy lactone.

  • Workup: The reaction is quenched with a suitable proton source.

  • Purification: The product is purified using standard chromatographic techniques.

Vancomycin

Application Note

Introduction: Vancomycin is a glycopeptide antibiotic that has been a crucial last-resort treatment for serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[9] Its complex structure, featuring a heptapeptide core with intricate cross-linking, has made its total synthesis a formidable challenge, achieved by several research groups, including those of Dale Boger.[10]

Mechanism of Action: Vancomycin inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[11][12] This binding sterically hinders the transglycosylation and transpeptidation steps, which are essential for the cross-linking of the peptidoglycan layer, thereby weakening the cell wall and leading to bacterial lysis.[11]

Applications: The total synthesis of vancomycin and its analogs has been instrumental in understanding its mechanism of action and in developing strategies to combat vancomycin-resistant bacteria. By modifying the vancomycin core, researchers have created analogs with enhanced activity against resistant strains, offering hope for new therapies against these challenging pathogens.

Quantitative Data: Antibacterial Activity of Vancomycin and Analogs
CompoundOrganismActivity MetricValue (µg/mL)Reference
Vancomycin S. aureus (susceptible)MIC0.5 - 2
Vancomycin Enterococcus faecalis (susceptible)MIC1 - 4
Vancomycin Analogs Vancomycin-Resistant Enterococci (VRE)MICVariable, often improved

Signaling Pathway and Experimental Workflow

Vancomycin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Vancomycin Vancomycin Precursor Peptidoglycan Precursor (D-Ala-D-Ala) Vancomycin->Precursor Binds to Transglycosylation Transglycosylation Precursor->Transglycosylation Transpeptidation Transpeptidation Precursor->Transpeptidation Cell_Wall Cell Wall Synthesis Transglycosylation->Cell_Wall Transpeptidation->Cell_Wall Lysis Bacterial Cell Lysis Cell_Wall->Lysis Inhibition leads to

Caption: Mechanism of action of Vancomycin.

Boger_Vancomycin_Workflow Start Amino Acid Subunits AB_Coupling AB Biaryl Axis Formation (Suzuki-Miyaura Coupling) Start->AB_Coupling AB_Macro AB Ring Macrolactamization AB_Coupling->AB_Macro CD_DE_Coupling CD and DE Ring Formation (SNAr Cyclizations) AB_Macro->CD_DE_Coupling Aglycon Vancomycin Aglycon CD_DE_Coupling->Aglycon Glycosylation Enzymatic Glycosylation Aglycon->Glycosylation Vancomycin Vancomycin Glycosylation->Vancomycin

Caption: Key workflow in Boger's next-generation Vancomycin synthesis.

Experimental Protocols

Key Step: Macrolactamization (Boger Synthesis) [13] The formation of the AB ring system via macrolactamization is a crucial and challenging step in the synthesis of vancomycin.

  • Reactant: A linear peptide precursor containing the amino acids that will form the AB ring.

  • Reagents: A peptide coupling reagent, such as FDPP (pentafluorophenyl diphenylphosphinate), and a base, such as diisopropylethylamine (DIPEA).

  • Procedure: The linear peptide is dissolved in a suitable solvent (e.g., DMF) and treated with the coupling reagent and base at room temperature. The reaction is typically run at high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Workup: The reaction mixture is concentrated, and the product is purified.

  • Purification: Purification is usually achieved by flash column chromatography on silica gel.

Halichondrin B and Eribulin

Application Note

Introduction: Halichondrin B is a complex polyether macrolide isolated from the marine sponge Halichondria okadai. Its remarkable anticancer activity prompted significant interest, but its scarcity from natural sources necessitated a total synthesis approach. The landmark total synthesis by Kishi and coworkers paved the way for the development of a simplified and more potent analog, eribulin (Halaven®).[14]

Mechanism of Action: Eribulin, a synthetic analog of halichondrin B, exerts its anticancer effects by a unique mechanism of microtubule inhibition.[5] It binds to the plus ends of microtubules, suppressing microtubule growth and leading to the sequestration of tubulin into nonfunctional aggregates.[15] This disruption of microtubule dynamics results in G2/M cell cycle arrest and apoptosis.[5][15] Beyond its antimitotic effects, eribulin has been shown to have complex effects on the tumor microenvironment, including vascular remodeling and reversal of the epithelial-to-mesenchymal transition (EMT).[16][17]

Applications: The total synthesis of halichondrin B and the subsequent development of eribulin represent a triumph of natural product synthesis in drug discovery. Eribulin is an FDA-approved treatment for metastatic breast cancer and liposarcoma, demonstrating the power of total synthesis to provide access to complex molecules for therapeutic use.

Quantitative Data: Biological Activity of Halichondrin B and Eribulin
CompoundCell LineActivity MetricValueReference
Halichondrin B B-16 MelanomaIC500.093 ng/mL[14]
Eribulin BT549 (Breast Cancer)IC500.06 - 0.3 nM[18]
Eribulin Various STS cell linesIC50~1 nmol/L[19]

Signaling Pathway and Experimental Workflow

Eribulin_Mechanism_of_Action cluster_cell Cancer Cell Eribulin Eribulin Microtubules Microtubule Plus Ends Eribulin->Microtubules Binds to Tubulin_Sequestration Tubulin Sequestration Eribulin->Tubulin_Sequestration Vascular_Remodeling Vascular Remodeling Eribulin->Vascular_Remodeling EMT_Reversal EMT Reversal Eribulin->EMT_Reversal Growth_Inhibition Inhibition of Microtubule Growth Microtubules->Growth_Inhibition Mitotic_Arrest G2/M Phase Arrest Growth_Inhibition->Mitotic_Arrest Tubulin_Sequestration->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of Eribulin.

Experimental Protocols

Key Step: Nozaki-Hiyama-Kishi (NHK) Reaction [20] The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for the formation of carbon-carbon bonds and was instrumental in the total synthesis of halichondrin B.

  • Reactants: An aldehyde and an organic halide (e.g., vinyl or aryl halide).

  • Reagents: A chromium(II) salt (e.g., CrCl₂) as the stoichiometric reductant and a catalytic amount of a nickel(II) salt (e.g., NiCl₂).

  • Procedure: In a glovebox or under an inert atmosphere, the CrCl₂ and NiCl₂ are suspended in a polar aprotic solvent like DMF or DMSO. The organic halide is added, followed by the aldehyde. The reaction is typically stirred at room temperature until completion.

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The desired alcohol product is purified by column chromatography.

Artemisinin

Application Note

Introduction: Artemisinin is a sesquiterpene lactone containing an unusual endoperoxide bridge, isolated from the plant Artemisia annua. It is a highly effective antimalarial agent, particularly against drug-resistant strains of Plasmodium falciparum.[20] The total synthesis of artemisinin has been a significant goal to ensure a stable and affordable supply of this life-saving drug.

Mechanism of Action: The antimalarial activity of artemisinin is attributed to its endoperoxide bridge. Inside the malaria parasite, the iron(II) from digested hemoglobin is thought to cleave the endoperoxide bond, generating highly reactive oxygen species (ROS) and carbon-centered radicals.[20] These radicals then damage parasite proteins and other biomolecules, leading to parasite death. Artemisinin has also been shown to affect the parasite's calcium ATPase (PfATP6).

Applications: The total synthesis of artemisinin, achieved by various groups, has provided insights into its structure-activity relationships and has led to the development of semi-synthetic derivatives with improved pharmacokinetic properties, such as artesunate and artemether. These derivatives are now the cornerstone of artemisinin-based combination therapies (ACTs), the standard of care for malaria treatment worldwide.

Quantitative Data: Antimalarial Activity of Artemisinin and Derivatives
CompoundP. falciparum StrainActivity MetricValue (nM)Reference
Artemisinin Chloroquine-sensitiveIC503 - 108
Dihydroartemisinin Chloroquine-sensitiveIC504.7 - 23
Artemether Chloroquine-sensitiveIC500.98 - 6.1
Artesunate -IC50Potent derivative

Signaling Pathway and Experimental Workflow

Artemisinin_Mechanism_of_Action cluster_parasite Malaria Parasite Artemisinin Artemisinin Heme_Fe2 Heme-derived Fe(II) Artemisinin->Heme_Fe2 Activated by PfATP6 PfATP6 Inhibition Artemisinin->PfATP6 Endoperoxide_Cleavage Endoperoxide Bridge Cleavage Heme_Fe2->Endoperoxide_Cleavage Radicals Reactive Oxygen Species & Carbon-centered Radicals Endoperoxide_Cleavage->Radicals Protein_Damage Parasite Protein Damage Radicals->Protein_Damage Parasite_Death Parasite Death Protein_Damage->Parasite_Death PfATP6->Parasite_Death Contributes to

Caption: Mechanism of action of Artemisinin.

Experimental Protocols

Key Step: Diels-Alder Cyclization (Giannis Synthesis) A key step in the 2018 synthesis of (-)-artemisinin by Giannis and coworkers is an intramolecular Diels-Alder reaction to construct the core ring system.

  • Reactant: A precursor containing a diene and a dienophile.

  • Procedure: The reaction is typically carried out by heating the precursor in a high-boiling solvent (thermal conditions) to promote the [4+2] cycloaddition.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The resulting cycloadducts are separated and purified by column chromatography.

Key Step: Photooxygenation and Rearrangement The formation of the characteristic endoperoxide bridge and subsequent rearrangement is a crucial late-stage transformation.

  • Reactant: A precursor molecule with a specific double bond.

  • Reagents: A photosensitizer (e.g., Rose Bengal), a light source, and oxygen.

  • Procedure: The precursor and photosensitizer are dissolved in a suitable solvent and irradiated with light in the presence of a stream of oxygen. This generates singlet oxygen, which reacts with the double bond in a Schenke ene reaction to form a hydroperoxide. Subsequent acid-catalyzed rearrangement and cyclization can lead to the artemisinin core.

  • Workup: The reaction mixture is concentrated and the product is isolated.

  • Purification: The final product is purified by chromatography or crystallization.

References

Application Notes and Protocols for the Preparation of Derivatives from 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of derivatives from the versatile building block, 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one. This spiroketone is a valuable starting material for the generation of diverse molecular scaffolds for potential applications in medicinal chemistry and drug discovery. The protocols outlined below describe common and effective transformations of the ketone moiety, including olefination, reduction, and nucleophilic addition.

Introduction

This compound possesses a ketone functional group that is amenable to a variety of chemical transformations. Its rigid spirocyclic framework makes it an attractive scaffold for the synthesis of compounds with well-defined three-dimensional structures. The derivatization of this ketone allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships in drug design and development. The following protocols are foundational for the creation of libraries of novel compounds based on this spirocyclic core.

Data Presentation

The following tables summarize typical quantitative data for the derivatization reactions of this compound. Please note that yields are representative and can vary based on reaction scale and purification methods.

Table 1: Wittig Olefination of this compound

Ylide PrecursorProductReaction Time (h)Yield (%)
Methyltriphenylphosphonium bromide9-Methylene-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane1285-95
Ethyltriphenylphosphonium bromide9-Ethylidene-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane1680-90
Benzyltriphenylphosphonium chloride9-Benzylidene-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane1288-96

Table 2: Reduction of this compound

Reducing AgentProductReaction Time (h)Yield (%)
Sodium borohydride (NaBH₄)3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol2>95
Lithium aluminum hydride (LiAlH₄)3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol1>95

Table 3: Nucleophilic Addition to this compound

Nucleophile (Grignard Reagent)ProductReaction Time (h)Yield (%)
Methylmagnesium bromide (MeMgBr)9-Methyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol390-98
Phenylmagnesium bromide (PhMgBr)9-Phenyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol485-95

Experimental Protocols

Protocol 1: Wittig Olefination - Synthesis of 9-Methylene-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane

This protocol describes the conversion of the ketone to an exocyclic methylene group using a Wittig reagent.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Wittig_Workflow start Start reagents Methyltriphenylphosphonium bromide + n-BuLi in THF start->reagents ylide Ylide Formation (0°C, 1h) reagents->ylide ketone Add this compound ylide->ketone reaction Wittig Reaction (RT, 12h) ketone->reaction quench Quench with NH4Cl(aq) reaction->quench workup Extraction & Drying quench->workup purification Column Chromatography workup->purification product 9-Methylene-3,3-dimethyl- 1,5-dioxaspiro[5.5]undecane purification->product

Caption: Workflow for Wittig Olefination.
Protocol 2: Reduction - Synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol

This protocol details the reduction of the ketone to the corresponding secondary alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, controlling the effervescence.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1.5 hours.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alcohol, which is often pure enough for subsequent steps without further purification.

Reduction_Workflow start Start ketone This compound in Methanol start->ketone reduction Add NaBH4 (0°C to RT, 2h) ketone->reduction quench Quench with Water reduction->quench workup Solvent Removal & Extraction quench->workup product 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol workup->product

Caption: Workflow for Ketone Reduction.
Protocol 3: Nucleophilic Addition - Synthesis of 9-Methyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol

This protocol describes the addition of a methyl group to the ketone using a Grignard reagent to form a tertiary alcohol.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.5 equivalents) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Grignard_Workflow start Start ketone This compound in Anhydrous Diethyl Ether start->ketone addition Add MeMgBr (0°C to RT, 3h) ketone->addition quench Quench with NH4Cl(aq) addition->quench workup Extraction & Drying quench->workup product 9-Methyl-3,3-dimethyl- 1,5-dioxaspiro[5.5]undecan-9-ol workup->product

Caption: Workflow for Grignard Addition.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathways associated with derivatives of this compound. However, spirocyclic scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and novelty, which can lead to improved target selectivity and potency. Researchers are encouraged to screen newly synthesized derivatives in relevant biological assays to explore their potential as therapeutic agents.

The following diagram illustrates a generalized workflow for the screening of novel compounds, a critical step in identifying potential biological activity.

Screening_Workflow synthesis Synthesis of Derivatives primary_screening Primary Screening (e.g., High-Throughput Screening) synthesis->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_assays Secondary Assays (e.g., Dose-Response, Selectivity) hit_id->secondary_assays lead_gen Lead Generation secondary_assays->lead_gen optimization Lead Optimization (Structure-Activity Relationship) lead_gen->optimization preclinical Preclinical Studies optimization->preclinical

Caption: General workflow for new compound screening.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions to improve experimental outcomes.

Q1: My reaction is showing low or no conversion to the desired spiroketal. What are the potential causes and how can I fix this?

A1: Low conversion is a frequent issue and can stem from several factors:

  • Insufficient Water Removal: The ketalization reaction is an equilibrium process that produces water. Failure to effectively remove water will drive the equilibrium back towards the starting materials.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water. Ensure your solvent forms an azeotrope with water (e.g., toluene or benzene). Ensure the glassware is thoroughly dried before use.

  • Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or hydrated.

    • Solution: Use a fresh bottle of the acid catalyst or dry it in a vacuum oven before use. Consider using other acid catalysts such as pyridinium p-toluenesulfonate (PPTS) for milder conditions, which can sometimes reduce side reactions.

  • Purity of Starting Materials: Impurities in either 1,3-cyclohexanedione or 2,2-dimethyl-1,3-propanediol can inhibit the reaction.

    • Solution: Check the purity of your starting materials by NMR or melting point and purify them if necessary (e.g., by recrystallization or distillation).

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.

    • Solution: Ensure the reaction is heated to the reflux temperature of the chosen solvent.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side products are often self-condensation products of 1,3-cyclohexanedione or incomplete reaction products.

  • Self-Condensation of Dione: 1,3-Cyclohexanedione can undergo self-condensation under acidic conditions, leading to polymeric material.

    • Solution: Add the acid catalyst portion-wise to the reaction mixture. Maintain a moderate reaction temperature to avoid excessive side reactions.

  • Mono-ketalization Product: In some cases, only one of the ketone carbonyls reacts with the diol.

    • Solution: Ensure a slight excess of the diol (2,2-dimethyl-1,3-propanediol) is used to drive the reaction to completion. Increase the reaction time.

Q3: The purification of the final product is proving difficult. What are the recommended procedures?

A3: Purification can be challenging due to the physical properties of the spiroketal and potential byproducts.

  • Distillation Issues: Vacuum distillation can sometimes lead to decomposition or co-distillation with impurities.[1]

    • Solution: Column chromatography is often the most effective method for obtaining a pure product.[1] A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.

  • Residual Catalyst: Traces of the acid catalyst can remain in the product, potentially causing degradation over time.

    • Solution: During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.

Experimental Protocols

Below is a detailed protocol for the synthesis of this compound.

Protocol 1: Acid-Catalyzed Ketalization using a Dean-Stark Trap

This is the most common method for this synthesis.

Materials:

  • 1,3-Cyclohexanedione

  • 2,2-Dimethyl-1,3-propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 1,3-cyclohexanedione (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.

CatalystSolventReaction Time (h)Temperature (°C)Typical Yield (%)
p-TsOH·H₂OToluene4-8Reflux (~111)75-85
PPTSDichloromethane12-24Reflux (~40)60-75
Amberlyst-15Toluene8-16Reflux (~111)70-80

Visualizations

Diagram 1: Experimental Workflow for Spiroketal Synthesis

experimental_workflow start Reaction Setup (Starting Materials + Catalyst in Toluene) reflux Reflux with Dean-Stark Trap start->reflux workup Aqueous Workup (NaHCO3, Brine) reflux->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_water Check Water Removal (Dean-Stark Functioning?) start->check_water check_catalyst Check Catalyst Activity (Fresh? Dry?) start->check_catalyst check_reagents Check Reagent Purity (NMR/Melting Point) start->check_reagents optimize_conditions Optimize Conditions (Time, Temperature) start->optimize_conditions solution_water Ensure Dry Glassware Use Efficient Azeotrope check_water->solution_water solution_catalyst Use Fresh/Dry Catalyst Consider Alternative Catalyst check_catalyst->solution_catalyst solution_reagents Purify Starting Materials check_reagents->solution_reagents solution_conditions Increase Reaction Time Ensure Proper Reflux optimize_conditions->solution_conditions

Caption: A logical flow diagram for troubleshooting low yield in the spiroketal synthesis.

References

Technical Support Center: Purification of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from the compound's spiroketal structure. Spiroketals can be sensitive to acidic conditions, potentially leading to decomposition on standard silica gel. Additionally, removing structurally similar impurities from the synthesis, such as unreacted starting materials or byproducts, can be difficult.

Q2: Is standard silica gel chromatography suitable for this compound?

While silica gel is a common stationary phase, its inherent acidity can cause the hydrolysis of the ketal functional group in this compound. This can lead to the formation of impurities and a lower yield of the desired product. It is crucial to assess the stability of the compound on a small scale before committing to a large-scale purification.

Q3: How can I mitigate the acid-sensitivity of the spiroketal during chromatography?

To minimize decomposition, consider the following approaches:

  • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites.

  • Buffered Mobile Phase: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or reversed-phase silica (C18).

Q4: What are some recommended starting solvent systems for Thin Layer Chromatography (TLC)?

For a compound with the polarity of a spiroketone, a good starting point for TLC analysis on silica gel would be a mixture of a non-polar and a moderately polar solvent. The table below provides some suggested solvent systems.

PolaritySolvent System (v/v)Typical Rf Range
Low10-30% Ethyl Acetate in Hexane0.1 - 0.4
Medium30-50% Ethyl Acetate in Hexane0.3 - 0.6
High50-70% Ethyl Acetate in Hexane or 5% Methanol in Dichloromethane0.5 - 0.8

Q5: My compound is streaking on the TLC plate. What could be the cause?

Streaking can be caused by several factors:

  • Sample Overload: The sample spot is too concentrated. Try diluting your sample before spotting.

  • Compound Acidity/Basicity: The compound may be interacting too strongly with the stationary phase. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can help.

  • Inappropriate Solvent System: The solvent system may not be optimal for your compound. Experiment with different solvent polarities.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Recovery of Product - Compound decomposition on silica gel. - Compound is too polar or non-polar for the chosen mobile phase and is either retained on the column or elutes with the solvent front. - Incomplete elution from the column.- Perform a stability test of the compound on a small amount of silica gel. If decomposition is observed, use deactivated silica or an alternative stationary phase. - Adjust the mobile phase polarity based on TLC analysis. The ideal Rf for column chromatography is typically between 0.2 and 0.4. - After the initial elution, flush the column with a more polar solvent to ensure all the compound has been eluted.
Co-elution of Impurities - Insufficient resolution between the product and impurities. - Inappropriate solvent system.- Try a less polar solvent system to increase the separation between spots on the TLC plate. - Consider using a gradient elution during column chromatography, starting with a less polar mobile phase and gradually increasing the polarity. - If normal-phase chromatography is unsuccessful, consider switching to reversed-phase chromatography.
Product Elutes with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.
Product Does Not Elute from the Column - The mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Irregular Peak Shapes in HPLC Analysis - Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH.- Reduce the concentration of the sample being injected. - Add a modifier to the mobile phase (e.g., triethylamine or trifluoroacetic acid) to minimize secondary interactions. - Adjust the pH of the mobile phase to ensure the compound is in a single ionic state.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) Analysis
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the desired mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Analysis: Calculate the Retention Factor (Rf) for each spot. An optimal Rf for column chromatography is typically in the range of 0.2-0.4.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Based on the TLC analysis, choose a solvent system that provides good separation and an Rf value for the target compound of ~0.2-0.4.

  • Column Packing:

    • Dry Packing: Fill the column with the appropriate amount of silica gel. Gently tap the column to ensure even packing.

    • Wet Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle, draining the excess solvent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase. If a gradient is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in suitable solvent crude_product->dissolve spot_tlc Spot on TLC plate dissolve->spot_tlc develop_tlc Develop TLC spot_tlc->develop_tlc visualize_tlc Visualize and calculate Rf develop_tlc->visualize_tlc optimize_solvent Optimize Solvent System (Rf ~0.2-0.4) visualize_tlc->optimize_solvent pack_column Pack Column (Silica Gel) optimize_solvent->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Optimized Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Encountered low_recovery Low Recovery start->low_recovery co_elution Co-elution of Impurities start->co_elution streaking Streaking on TLC start->streaking decomposition Acid-catalyzed Decomposition low_recovery->decomposition wrong_polarity Incorrect Mobile Phase Polarity low_recovery->wrong_polarity co_elution->wrong_polarity poor_resolution Poor Resolution co_elution->poor_resolution streaking->wrong_polarity overloading Sample Overloading streaking->overloading deactivate_silica Use Deactivated Silica/Alternative Phase decomposition->deactivate_silica adjust_polarity Adjust Solvent Ratio wrong_polarity->adjust_polarity gradient_elution Use Gradient Elution poor_resolution->gradient_elution dilute_sample Dilute Sample overloading->dilute_sample

Caption: Troubleshooting decision tree for chromatography of this compound.

avoiding side reactions in spiroketal formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spiroketal formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their spiroketalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during spiroketal formation?

A1: The most frequently encountered side reactions include:

  • Epimerization: The stereocenter at the anomeric carbon can isomerize under acidic conditions to form the thermodynamically more stable product, which may not be the desired isomer.[1]

  • Elimination Reactions: Particularly under strong acidic catalysis, elimination pathways, such as the Ferrier-type elimination, can occur, leading to undesired unsaturated products.[2]

  • Formation of Enol Ethers: Ring-opening of the spiroketal can occur in the presence of acid, sometimes leading to the formation of enol ethers.[3]

  • Intermolecular Reactions: When using an alcohol as a solvent or co-solvent (e.g., methanol), the formation of intermolecular glycoside byproducts can compete with the desired intramolecular spiroketalization.[4]

  • Decomposition: Sensitive substrates may decompose under harsh reaction conditions, such as high temperatures or strong acids.[2]

  • Benzofuran Formation: In substrates with appropriate aromatic precursors, benzofuran formation can be a significant competing pathway to spiroketalization.[5]

Q2: How can I control the stereoselectivity of my spiroketalization?

A2: Stereoselectivity is primarily governed by the choice between thermodynamic and kinetic reaction control.[6][7][8][9][10]

  • Thermodynamic Control: Achieved under reversible reaction conditions (typically stronger acids, higher temperatures, longer reaction times), this will yield the most stable spiroketal isomer.[6][8][9] The stability is often dictated by the anomeric effect, which favors an axial orientation of the oxygen atom in the adjacent ring.[11][12]

  • Kinetic Control: Achieved under irreversible conditions (milder catalysts, low temperatures, shorter reaction times), this will yield the product that is formed fastest.[7][8][9][10] This is often necessary for the synthesis of less stable, or "contrathermodynamic," spiroketals.[13]

Q3: What is the role of protecting groups in spiroketal synthesis?

A3: Protecting groups are crucial for preventing unwanted reactions of other functional groups within the molecule.[14][15][16][17][18] For example, if your substrate contains additional hydroxyl or carbonyl groups, they should be protected to prevent them from participating in the cyclization or other side reactions. The choice of protecting group is critical; it must be stable to the spiroketalization conditions and selectively removable afterward.[14][16]

Q4: Can the choice of solvent affect the outcome of the reaction?

A4: Yes, the solvent can have a significant impact on both the reaction rate and the stereoselectivity.[19][20] For instance, polar aprotic solvents may not induce cyclization in some cases, whereas solvents capable of hydrogen bonding, like methanol, can act as catalysts.[13] However, as mentioned, alcohol-based solvents can also lead to intermolecular side products.[4] The choice of solvent can also influence the effectiveness of certain catalysts.[2]

Troubleshooting Guides

Problem 1: Low yield of the desired spiroketal with a complex mixture of products.
Possible Cause Suggested Solution
Reaction conditions are too harsh, leading to decomposition. Decrease the reaction temperature. Use a milder acid catalyst (e.g., switch from a strong Brønsted acid like TsOH to a milder one like pyridinium p-toluenesulfonate (PPTS), or a Lewis acid).[2] Reduce the reaction time.
Formation of multiple stereoisomers. If the desired product is the thermodynamic one, ensure the reaction has reached equilibrium by increasing the reaction time or temperature. If the kinetic product is desired, lower the temperature and use conditions that prevent equilibration.[8][9][10]
Interfering functional groups. Ensure all other reactive functional groups (e.g., other alcohols, aldehydes) are appropriately protected before attempting the spiroketalization.[15][16]
Incorrect solvent. Experiment with different solvents. A less coordinating solvent might enhance the activity of a Lewis acid catalyst, while a protic solvent might be necessary for certain mechanisms but could also lead to side reactions.[4][20]
Problem 2: The major product is the wrong stereoisomer.
Possible Cause Suggested Solution
The reaction is under thermodynamic control, but the kinetic isomer is desired. Switch to kinetic conditions: lower the temperature significantly (e.g., -78 °C), use a milder catalyst, and shorten the reaction time.[7][10] Consider using specific Lewis acids like Ti(Oi-Pr)4 that can favor kinetic products through chelation control.[21]
The reaction is under kinetic control, but the thermodynamic isomer is desired. Switch to thermodynamic conditions: use a stronger acid catalyst (e.g., p-toluenesulfonic acid), increase the temperature, and allow for a longer reaction time to ensure equilibration to the most stable isomer.[6]
Problem 3: Formation of a significant amount of elimination byproduct.
Possible Cause Suggested Solution
Strongly acidic conditions promoting elimination. Use a milder acid catalyst. Lewis acids can sometimes be more effective at promoting cyclization without causing elimination compared to Brønsted acids.[2]
Substrate is prone to elimination. Modify the substrate if possible, for example by changing a leaving group precursor at a position prone to elimination.

Quantitative Data Summary

The choice of catalyst and reaction conditions can significantly impact the yield and diastereoselectivity of spiroketal formation. The following table summarizes results from selected studies.

Substrate Type Catalyst/Conditions Solvent Temperature Yield (%) Diastereomeric Ratio (d.r.) Reference
Glycal EpoxideTi(Oi-Pr)4 (2 equiv)CH2Cl2-78 °C to 0 °C81>98:2[21]
Glycal EpoxideSc(OTf)3CH2Cl2-35 to -20 °CHighN/A (forms thermodynamic product)[2]
Glycal EpoxideSc(OTf)3THF-35 to -20 °CHighN/A (forms kinetic product)[2]
Dihydroxyketonep-TsOHCH2Cl20 °C to RTOften highFavors thermodynamic product[2][22]
Enol etherChiral Phosphoric AcidTolueneRTHighHigh ee[23][24]

Experimental Protocols

Protocol 1: Kinetically Controlled Spiroketalization using a Lewis Acid

This protocol is representative for the formation of a kinetically favored spiroketal from a glycal epoxide precursor, as described in studies by Tan et al.[21]

  • Preparation: Dissolve the glycal epoxide substrate in anhydrous dichloromethane (CH2Cl2) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add titanium(IV) isopropoxide (Ti(Oi-Pr)4) (typically 2 equivalents) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for a short period (e.g., 15 minutes), then warm to 0 °C and stir for approximately 1 hour.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Workup: Allow the mixture to warm to room temperature. Dilute with an organic solvent like ethyl acetate and filter through celite to remove titanium salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thermodynamically Controlled Spiroketalization using a Brønsted Acid

This is a general procedure for achieving the thermodynamically most stable spiroketal.[22]

  • Preparation: Dissolve the dihydroxyketone precursor in a suitable solvent such as dichloromethane (CH2Cl2) or toluene.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid, for example, p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS). Longer reaction times will favor the thermodynamic product.

  • Quenching: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate or triethylamine.

  • Workup: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the resulting spiroketal via flash column chromatography.

Visualizations

spiroketal_formation_pathways cluster_conditions Reaction Conditions Low Temp\nMild Catalyst Low Temp Mild Catalyst Kinetic Spiroketal\n(Less Stable) Kinetic Spiroketal (Less Stable) Low Temp\nMild Catalyst->Kinetic Spiroketal\n(Less Stable) High Temp\nStrong Acid High Temp Strong Acid High Temp\nStrong Acid->Kinetic Spiroketal\n(Less Stable) Thermodynamic Spiroketal\n(More Stable) Thermodynamic Spiroketal (More Stable) High Temp\nStrong Acid->Thermodynamic Spiroketal\n(More Stable) Dihydroxy-\nketone Dihydroxy- ketone Oxocarbenium Ion\nIntermediate Oxocarbenium Ion Intermediate Dihydroxy-\nketone->Oxocarbenium Ion\nIntermediate Acid Catalysis Oxocarbenium Ion\nIntermediate->Kinetic Spiroketal\n(Less Stable) Fast, Irreversible Oxocarbenium Ion\nIntermediate->Thermodynamic Spiroketal\n(More Stable) Slow, Reversible Kinetic Spiroketal\n(Less Stable)->Thermodynamic Spiroketal\n(More Stable) Equilibration

Caption: Kinetic vs. Thermodynamic control in spiroketal formation.

troubleshooting_workflow cluster_kinetic Kinetic Troubleshooting cluster_thermo Thermodynamic Troubleshooting start Low Yield or Incorrect Isomer q1 Desired Product: Kinetic or Thermodynamic? start->q1 kinetic_path Desired: Kinetic Product q1->kinetic_path Kinetic thermo_path Desired: Thermodynamic Product q1->thermo_path Thermodynamic k1 Lower Temperature kinetic_path->k1 t1 Increase Temperature thermo_path->t1 k2 Use Milder Catalyst (e.g., Lewis Acid) k1->k2 k3 Shorten Reaction Time k2->k3 end Optimized Reaction k3->end t2 Use Stronger Catalyst (e.g., p-TsOH) t1->t2 t3 Increase Reaction Time t2->t3 t3->end

References

Technical Support Center: Troubleshooting Low Reactivity of Hindered Spiroketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with sterically hindered spiroketones.

Frequently Asked Questions (FAQs)

Q1: Why is my hindered spiroketone showing low or no reactivity?

Steric hindrance is a primary reason for the low reactivity of hindered spiroketones. The bulky groups surrounding the carbonyl carbon physically obstruct the approach of nucleophiles, increasing the activation energy of the reaction. Other factors can include unfavorable reaction kinetics or thermodynamics, and the inherent stability of the spiroketal moiety.[1][2]

Q2: What general strategies can be employed to overcome the low reactivity of hindered spiroketones?

Several strategies can be employed to enhance the reactivity of sterically hindered spiroketones:

  • Harsh Reaction Conditions: Increasing the reaction temperature and/or pressure can provide the necessary energy to overcome the activation barrier. However, this may lead to side product formation or decomposition of sensitive substrates.

  • Use of Catalysts: Lewis acids or Brønsted acids can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[3] Transition metal catalysts can also be employed in specific reactions.

  • Stoichiometric Reagents: Utilizing highly reactive stoichiometric reagents can sometimes force the reaction to proceed.

  • Protecting Groups: In a multi-step synthesis, it may be beneficial to introduce the spiroketone functionality at a later stage to avoid its deactivation in preceding steps.

Q3: How does the choice of solvent affect the reactivity of hindered spiroketones?

The solvent can play a crucial role in reactions involving hindered spiroketones. Polar aprotic solvents like DMSO have been shown to enhance enolate stability in reactions such as the Dieckmann cyclization, which can lead to increased reaction rates and yields.[1] The choice of solvent can also influence the solubility of reactants and catalysts, and in some cases, can affect the stereochemical outcome of the reaction.

Q4: Can I use protecting groups to temporarily mask the spiroketone functionality?

While protecting the ketone as an acetal or ketal is a common strategy for less hindered ketones, the steric bulk around a hindered spiroketone can make the formation of a protecting group challenging. If protection is necessary, it is crucial to select a protecting group that can be introduced and removed under mild conditions to avoid decomposition of the substrate.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Spiroketone Synthesis (e.g., Dieckmann Cyclization)

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Insufficiently strong base Use a stronger, sterically hindered base such as potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or sodium hydride (NaH).[1]
Low reaction temperature Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[1]
Steric hindrance around reaction centers For highly hindered substrates, consider a Lewis acid-mediated approach (e.g., AlCl₃·MeNO₂).[1]
Intermolecular condensation competing with intramolecular cyclization Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by the slow addition of the substrate to the base solution using a syringe pump.[1]
Absence of an enolizable proton in the product to drive equilibrium Ensure the starting diester is designed to yield a product with an acidic α-proton.[1]
Issue 2: Poor Diastereoselectivity in Spiroketalization

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Reaction is under thermodynamic control, favoring the most stable isomer To obtain the less stable, kinetically favored product, lower the reaction temperature. This can trap the kinetic product by preventing equilibration.[2]
Reaction conditions do not favor one stereochemical pathway Screen a variety of reaction conditions, including different solvents and temperatures. Lowering the reaction temperature often enhances selectivity.[2]
Ineffective chiral catalyst or auxiliary Screen a library of chiral ligands for the metal catalyst or a variety of chiral auxiliaries. The steric and electronic properties of the chiral controller are critical.
Uncatalyzed background reaction is competing with the desired catalyzed pathway Lower the reaction temperature to slow down the uncatalyzed reaction. Ensure slow addition of reagents to maintain a low concentration of the achiral substrate, favoring the catalyzed pathway.

Data Presentation

Table 1: Comparison of Reaction Yields for the Synthesis of a Chiral Spiroketone Intermediate via a Telescoped Flow Process.

Data adapted from a study on a green and sustainable telescoped flow process for synthesizing a chiral spiroketone. The table showcases the impact of catalyst and reaction conditions on yield.

CatalystCatalyst Loading (mol%)Temperature (°C)Residence Time (min)Conversion (%)
Grubbs 1st Gen (G1)1.890-~80% (with 3D printed mixer)
Grubbs 1st Gen (G1)1.890-99% (with HPLC mixer)
Hoveyda-Grubbs 2nd Gen (HG2)0.59010100%
Hoveyda-Grubbs 2nd Gen (HG2)0.5901071.4% (at higher concentration)
5% Pd/C1-3050%
5% Pd/C1-6088%

Table 2: Comparison of Catalyst Activity in Methanol Synthesis from CO₂ Hydrogenation.

This table illustrates how different catalysts can affect the rate of a reaction at various temperatures, a principle applicable to overcoming the low reactivity of hindered spiroketones.

CatalystApparent Activation Energy (kJ/mol)Reaction Rate at 533 K (mol/(g_cat*h))
TMC-3/1 (Cu/Zn/Al₂O₃)43~0.45
Cu/Zn/Al/Mg-1-~0.35
Cu/Zn/Al/Mg-243~0.55
Cu/Zn/Al/Zr60.8~0.68

Experimental Protocols

Protocol 1: General Procedure for Dieckmann Cyclization to Synthesize a Spiro Ketone

This protocol provides a general guideline for a traditional base-mediated Dieckmann cyclization.

Materials:

  • Spirocyclic diester

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene

  • Dry methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diester (1.0 eq) in dry toluene, add sodium hydride (10.0 eq) under an argon atmosphere.

  • Carefully add dry methanol to the mixture. Caution: A large amount of hydrogen gas will evolve.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction to reflux for 20 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with DCM.

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]

Protocol 2: General Procedure for Acid-Catalyzed Spiroketalization

This is a classical approach for spiroketal synthesis, typically favoring the thermodynamically most stable isomer.

Materials:

  • Dihydroxyketone substrate

  • Brønsted acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA))

  • Suitable organic solvent (e.g., dichloromethane, toluene, or methanol)

  • Mild base for quenching (e.g., saturated sodium bicarbonate solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the dihydroxyketone substrate in a suitable organic solvent.

  • Add a catalytic amount of a Brønsted acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a mild base.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow start Low or No Product Formation cause1 Insufficiently Strong Base? start->cause1 cause2 Low Reaction Temperature? start->cause2 cause3 Steric Hindrance Dominating? start->cause3 cause4 Side Reactions (e.g., Polymerization)? start->cause4 solution1 Use Stronger/Hindered Base (e.g., LDA, NaH, t-BuOK) cause1->solution1 Yes solution2 Gradually Increase Temperature (Monitor for Decomposition) cause2->solution2 Yes solution3 Consider Lewis Acid Catalysis (e.g., AlCl₃·MeNO₂) cause3->solution3 Yes solution4 Employ High-Dilution Conditions (e.g., Syringe Pump Addition) cause4->solution4 Yes

Caption: Troubleshooting workflow for low product formation.

ReactionControl start Desired Spiroketal Stereoisomer thermo Thermodynamically Most Stable Isomer start->thermo kinetic Kinetically Favored Isomer start->kinetic thermo_cond Higher Temperature Equilibration Conditions thermo->thermo_cond Select kinetic_cond Lower Temperature Non-Equilibrating Conditions kinetic->kinetic_cond Select

Caption: Decision tree for stereochemical control.

References

Ketalization Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for ketalization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of an acid-catalyzed ketalization reaction?

A1: The acid-catalyzed formation of a ketal from a ketone and an alcohol is a reversible process. The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst. This activates the carbonyl carbon for a nucleophilic attack by an alcohol molecule, which results in the formation of a hemiketal intermediate. Following this, the hydroxyl group of the hemiketal is protonated, facilitating the elimination of a water molecule and generating a resonance-stabilized carbocation. Finally, a second alcohol molecule attacks this carbocation, and after deprotonation, the ketal is formed, regenerating the acid catalyst.[1]

G Ketone Ketone Protonation1 Protonation of Carbonyl Oxygen Ketone->Protonation1 + H+ (Catalyst) ActivatedCarbonyl Activated Carbonyl (Oxocarbenium Ion) Protonation1->ActivatedCarbonyl Hemiketal Hemiketal Intermediate ActivatedCarbonyl->Hemiketal Alcohol1 Alcohol (Nucleophile) Alcohol1->Hemiketal Nucleophilic Attack Protonation2 Protonation of Hydroxyl Group Hemiketal->Protonation2 + H+ WaterElimination Elimination of Water Protonation2->WaterElimination Carbocation Resonance-Stabilized Carbocation WaterElimination->Carbocation - H2O ProtonatedKetal Protonated Ketal Carbocation->ProtonatedKetal Alcohol2 Second Alcohol (Nucleophile) Alcohol2->ProtonatedKetal Nucleophilic Attack Ketal Ketal Product ProtonatedKetal->Ketal - H+ Deprotonation Deprotonation CatalystRegen Catalyst Regeneration Ketal->CatalystRegen G Start Start Ketalization Experiment LowConversion Low or No Conversion? Start->LowConversion CheckWaterRemoval Check Water Removal Method LowConversion->CheckWaterRemoval Yes SideProducts Side Products Observed? LowConversion->SideProducts No CheckCatalyst Check Catalyst Activity/Loading CheckWaterRemoval->CheckCatalyst CheckTempStoich Check Temperature & Stoichiometry CheckCatalyst->CheckTempStoich CheckTempStoich->SideProducts OptimizeConditions Optimize Conditions: Milder Catalyst, Lower Temp, Shorter Time SideProducts->OptimizeConditions Yes Successful Successful Ketalization SideProducts->Successful No CheckPurity Check Starting Material Purity OptimizeConditions->CheckPurity CheckPurity->Successful

References

Technical Support Center: Purification of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically involves the acid-catalyzed reaction of 1,4-cyclohexanedione with 2,2-dimethyl-1,3-propanediol. The primary impurities are typically:

  • Unreacted 1,4-cyclohexanedione: The starting diketone may not fully react.

  • Unreacted 2,2-dimethyl-1,3-propanediol: The starting diol may be present in excess.

  • Bis-ketal byproduct: The diol may react with both ketone functionalities of 1,4-cyclohexanedione to form a bis-ketal.[1][2]

  • Residual acid catalyst: The acid used to promote the reaction may remain.

Q2: Why is the separation of the desired monoketal from the bis-ketal byproduct challenging?

The polarity of the desired monoketal (this compound) and the bis-ketal byproduct are often very similar.[1] This makes their separation by traditional purification techniques like single-solvent recrystallization or simple column chromatography difficult, often requiring multiple purification steps which can lead to significant product loss.[1]

Q3: What analytical techniques can be used to assess the purity of this compound?

Common analytical techniques to determine the purity of the final product include:

  • Gas Chromatography (GC): A validated GC method can effectively separate the monoketal from the bis-ketal and other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can be used to identify the characteristic peaks of the desired product and to detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to separate the components of the reaction mixture and quantify the purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Presence of Unreacted 1,4-Cyclohexanedione and 2,2-dimethyl-1,3-propanediol

Question: My purified product still shows the presence of the starting materials. How can I remove them?

Answer:

Unreacted starting materials can often be removed through a combination of washing and chromatography.

Experimental Protocol: Aqueous Work-up and Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water. 2,2-dimethyl-1,3-propanediol has good water solubility and will preferentially move into the aqueous phase. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which should be enriched in the desired monoketal.

Issue 2: Contamination with the Bis-Ketal Byproduct

Question: How can I effectively remove the bis-ketal byproduct from my desired monoketal?

Answer:

As the polarities are similar, a careful purification strategy is required. One approach is a differential crystallization or careful column chromatography.

Experimental Protocol: Recrystallization from a Mixed Solvent System

  • Solvent Selection: A mixed solvent system is often effective. A good starting point is a solvent in which the desired monoketal is soluble at elevated temperatures and poorly soluble at room temperature (e.g., ethyl acetate), paired with a non-polar solvent in which both compounds are less soluble (e.g., hexane or cyclohexane).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

    • Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until a slight turbidity persists.

    • Add a few drops of the "good" solvent back until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the desired monoketal.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Multiple recrystallizations may be necessary to achieve high purity.[1]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. For example, start with 100% hexane and gradually increase to a 90:10 or 80:20 hexane:ethyl acetate mixture. The slightly more polar monoketal should elute after the less polar bis-ketal.

  • Fraction Collection: Collect small fractions and analyze them by TLC or GC to identify the fractions containing the pure product.

ImpurityTypical Removal MethodKey Considerations
1,4-CyclohexanedioneAqueous Wash / Column ChromatographyRelatively polar, can be separated by chromatography.
2,2-dimethyl-1,3-propanediolAqueous WashHighly soluble in water.
Bis-ketal byproductRecrystallization (mixed solvent) / Column ChromatographySimilar polarity to the desired product, requires careful optimization of the separation conditions.[1]
Acid CatalystAqueous Wash with a mild base (e.g., NaHCO₃ solution)Neutralize the reaction mixture before extraction.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Water/Brine Wash) crude->workup extract Organic Extract (Enriched Monoketal) workup->extract impurities1 Water-Soluble Impurities (Diol, some Diketone) workup->impurities1 recryst Recrystallization (e.g., Ethyl Acetate/Hexane) extract->recryst Option 1 chrom Column Chromatography (Silica Gel, Hexane/EtOAc) extract->chrom Option 2 pure Pure Product (>98%) recryst->pure impurities2 Bis-ketal & Residual Impurities recryst->impurities2 chrom->pure chrom->impurities2

Caption: Purification workflow for this compound.

References

stability of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic environments?

A1: this compound, being a spiroketal, is susceptible to acid-catalyzed hydrolysis.[1][2] This reaction involves the cleavage of the ketal bonds, leading to the opening of the spirocyclic ring system. The stability of the compound is highly dependent on the pH, temperature, and the specific acidic catalyst used.[3][4] Under mild acidic conditions, isomerization at the spirogenic center can also occur.[5]

Q2: What are the expected degradation products of this compound under acidic conditions?

A2: The primary degradation product from the acid-catalyzed hydrolysis of this compound is the corresponding diketone, formed by the opening of both ketal linkages. Intermediates, such as the hemi-ketal, may also be present in the reaction mixture.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying the volatile degradation products.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of signals corresponding to the degradation products.[2]

Q4: What are the typical conditions for conducting a forced degradation study under acidic conditions for this compound?

A4: Forced degradation studies are performed under conditions more severe than typical use to accelerate degradation.[5] For acid hydrolysis, a common starting point is treating a solution of the compound with 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature.[3][4] If no degradation is observed, the temperature can be elevated (e.g., 50-60 °C or reflux) or the acid concentration increased.[4][9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments involving this compound under acidic conditions.

Problem: The spiroketal is degrading too quickly or unexpectedly.

Possible Cause Troubleshooting Steps
Acidic contamination in solvents or reagents. Ensure all solvents and reagents are of high purity and are neutral. Test the pH of your solvents.
Inherent acidity of the reaction medium. If possible, buffer the reaction mixture to a less acidic pH.
Elevated temperature. Conduct the reaction at a lower temperature to slow down the rate of hydrolysis.
Presence of a strong acid catalyst. If a catalyst is necessary, consider using a milder acid or a lower concentration of the catalyst.

Problem: Incomplete hydrolysis (deprotection) of the spiroketal.

Possible Cause Troubleshooting Steps
Insufficient acid strength or concentration. Increase the concentration of the acid or use a stronger acid.[3]
Inadequate reaction time. Extend the reaction time and monitor the progress by TLC, HPLC, or GC-MS.
Low reaction temperature. Increase the reaction temperature to accelerate the hydrolysis rate.[4]
Poor solubility of the spiroketal. Use a co-solvent to ensure the compound is fully dissolved and accessible to the acid.

Quantitative Data Summary

The following tables are templates to guide the collection and presentation of stability data for this compound. Specific values will need to be determined experimentally.

Table 1: Stability of this compound in Different Acidic Solutions at 25°C.

Acidic Solution (0.1 M) Time (hours) % Remaining Parent Compound Major Degradation Product(s)
Hydrochloric Acid0100-
1DataData
6DataData
24DataData
Sulfuric Acid0100-
1DataData
6DataData
24DataData
Acetic Acid0100-
1DataData
6DataData
24DataData

Table 2: Effect of Temperature on the Stability of this compound in 0.1 M HCl.

Temperature (°C) Time (hours) % Remaining Parent Compound
251Data
6Data
501Data
6Data
701Data
6Data

Experimental Protocols

Protocol 1: General Procedure for Assessing Acidic Stability by HPLC

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • For each acidic condition to be tested (e.g., 0.1 M HCl, 0.1 M H₂SO₄), add a known volume of the stock solution to a volumetric flask and dilute with the acidic solution to a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the initial solvent mixture (without acid).

  • Incubation: Incubate the samples at the desired temperature (e.g., 25°C, 50°C).

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[6]

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (t=0).

Visualizations

Hydrolysis_Mechanism Spiroketal This compound Protonated_Spiroketal Protonated Spiroketal Spiroketal->Protonated_Spiroketal + H⁺ Hemiketal Hemiketal Intermediate Protonated_Spiroketal->Hemiketal + H₂O - R'OH Diketone Diketone Product Hemiketal->Diketone + H⁺ + H₂O - R''OH Troubleshooting_Workflow Start Experiment Start Issue Unexpected Result (e.g., low yield, fast degradation) Start->Issue Check_Purity Check Purity of Reagents and Solvents Issue->Check_Purity Purity? Check_pH Verify pH of Reaction Medium Issue->Check_pH pH? Check_Temp Monitor Reaction Temperature Issue->Check_Temp Temp? Check_Time Adjust Reaction Time Issue->Check_Time Time? Optimize Optimize Conditions Check_Purity->Optimize Check_pH->Optimize Check_Temp->Optimize Check_Time->Optimize Success Successful Outcome Optimize->Success

References

Technical Support Center: Synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the acid-catalyzed ketalization of 1,4-cyclohexanedione with 2,2-dimethyl-1,3-propanediol. This reaction selectively protects one of the ketone groups of 1,4-cyclohexanedione.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 1,4-cyclohexanedione and 2,2-dimethyl-1,3-propanediol. An acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid is required. A suitable organic solvent, often a halogenated one like dichloromethane or chloroform, is used to facilitate the reaction and azeotropically remove water.

Q3: What is the primary byproduct that can form during the reaction?

A3: The main potential byproduct is the diketal, 3,3,9,9-tetramethyl-1,5,7,11-tetraoxadispiro[5.1.5.1]tetradecane, which results from the reaction of both ketone groups of 1,4-cyclohexanedione with the diol.

Q4: How can the formation of the diketal byproduct be minimized?

A4: To favor the formation of the desired monoketal, it is recommended to use a controlled molar ratio of the reactants. A slight excess of the 1,4-cyclohexanedione can be used, or more commonly, the diol is the limiting reagent, typically in a 1:1 to 1:1.2 molar ratio with the dione.

Q5: What are the recommended purification methods for the final product?

A5: The product can be purified by column chromatography on silica gel. While vacuum distillation is a possibility, it carries the risk of product decomposition through ketal cleavage, especially at higher temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Presence of excess water in the reaction mixture.1. Use fresh, anhydrous acid catalyst. 2. Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary. 3. Ensure all reagents and solvents are anhydrous and use a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction.
High Percentage of Diketal Byproduct Molar ratio of diol to dione is too high.Use a molar ratio of 1,4-cyclohexanedione to 2,2-dimethyl-1,3-propanediol of approximately 1:1 to 1:1.2.
Presence of Unreacted 1,4-Cyclohexanedione 1. Insufficient amount of diol or catalyst. 2. Incomplete reaction.1. Check the stoichiometry of your reactants and catalyst. 2. Increase the reaction time and ensure efficient water removal.
Product Decomposition During Purification Overheating during vacuum distillation.Purify the product using column chromatography. If distillation is necessary, use a short path apparatus and maintain the lowest possible temperature and pressure.
Difficulty in Removing Solvent Residual high-boiling point solvent from the reaction or purification.If using a high-boiling solvent, switch to a lower-boiling one like dichloromethane. For removal of residual solvent from the final product, co-evaporation with a low-boiling solvent like pentane can be effective.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the monoketalization of 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • 2,2-Dimethyl-1,3-propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, dissolve 1,4-cyclohexanedione (1.0 eq) and 2,2-dimethyl-1,3-propanediol (1.0-1.2 eq) in a halogenated solvent such as dichloromethane or chloroform.[2]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.02-0.05 eq) or a few drops of concentrated sulfuric acid.[2]

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
1,4-CyclohexanedioneC₆H₈O₂112.13637-88-7
2,2-Dimethyl-1,3-propanediolC₅H₁₂O₂104.15126-30-7
This compoundC₁₁H₁₈O₃198.2669225-59-8[3][4][5]

Table 2: Typical Reaction Parameters

Parameter Value/Condition Reference
Solvent Dichloromethane or Chloroform[2]
Catalyst p-Toluenesulfonic acid or Sulfuric acid[2]
Reactant Molar Ratio (Dione:Diol) 1:1 to 1:1.2[2]
Reaction Temperature Reflux (approx. 40-60 °C)[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Mix Reactants & Catalyst (1,4-Cyclohexanedione, 2,2-Dimethyl-1,3-propanediol, p-TsOH in Solvent) reflux 2. Heat to Reflux (with Dean-Stark Trap) reactants->reflux monitor 3. Monitor by TLC reflux->monitor quench 4. Quench Reaction (aq. NaHCO₃) monitor->quench extract 5. Extraction quench->extract dry 6. Dry & Concentrate extract->dry chromatography 7. Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Inactive Catalyst start->cause1 Check cause2 Insufficient Water Removal start->cause2 Check cause3 Incorrect Stoichiometry start->cause3 Check sol1 Use Fresh Catalyst cause1->sol1 sol2 Ensure Anhydrous Conditions & Use Dean-Stark cause2->sol2 sol3 Verify Reactant Molar Ratios cause3->sol3

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Navigating Spirocyclization Reactions: A Technical Support Guide to Kinetic vs. Thermodynamic Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during spirocyclization reactions, with a focus on the critical interplay between kinetic and thermodynamic control. Understanding these principles is paramount for optimizing reaction outcomes, achieving desired stereoselectivity, and designing efficient synthetic routes for complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in a spirocyclization reaction?

In a spirocyclization reaction where multiple products can be formed, the product distribution is governed by two distinct regimes: kinetic and thermodynamic control. Under kinetic control, the major product is the one that forms the fastest, as it proceeds through the transition state with the lowest activation energy. Conversely, under thermodynamic control, the most stable product, which has the lowest Gibbs free energy, will be the predominant species. The choice between these pathways is determined by the reaction conditions, such as temperature, reaction time, and the choice of reagents.[1]

Q2: How do reaction conditions influence whether a kinetic or thermodynamic product is favored?

The reaction conditions are the primary levers to pull to favor one product over the other.

  • Temperature: Lower temperatures generally favor the kinetic product by making the reaction irreversible or pseudo-irreversible, as molecules have enough energy to overcome the lower activation barrier but not the higher one for the reverse reaction. Higher temperatures provide sufficient energy to overcome both forward and reverse activation barriers, allowing the reaction to reach equilibrium and favoring the more stable thermodynamic product.[1]

  • Reaction Time: Shorter reaction times can isolate the kinetic product before it has a chance to equilibrate to the more stable thermodynamic product. Longer reaction times, especially at elevated temperatures, facilitate this equilibration.

  • Catalysts and Reagents: The choice of catalyst (e.g., Lewis acid vs. Brønsted acid) or reagent can significantly alter the energy landscape of the reaction, thereby favoring one pathway over another.[2]

Q3: Why am I getting a mixture of diastereomers in my spirocyclization?

The formation of multiple diastereomers is a common challenge and often indicates a competition between kinetically and thermodynamically controlled pathways. The initially formed kinetic product may be less stable and can isomerize to the more stable thermodynamic product under the reaction conditions. To obtain a single diastereomer, you need to adjust the reaction conditions to exclusively favor either the kinetic or the thermodynamic pathway.

Q4: Can a kinetic product be converted to a thermodynamic product post-reaction?

Yes, if the reaction is reversible. By subjecting the isolated kinetic product to conditions that allow for equilibration (e.g., higher temperature, presence of an acid or base catalyst), it can be converted to the more stable thermodynamic product.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Spirocycle

Q: My spirocyclization reaction is giving a low yield or not working at all. What are the common causes and how can I troubleshoot this?

A: Low yields in spirocyclization reactions can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration. Be aware that increasing the temperature may shift the selectivity towards the thermodynamic product.[3]

  • Product Decomposition:

    • Solution: The desired spirocycle may be unstable under the reaction or workup conditions. Try lowering the reaction temperature or using milder workup reagents. Minimize the exposure time to acidic or basic conditions.[4]

  • Poor Quality of Reagents or Solvents:

    • Solution: Use freshly purified reagents and anhydrous solvents. Trace impurities can poison catalysts or lead to side reactions.[5][6]

  • Catalyst Inactivity:

    • Solution: Ensure the catalyst is active. For air- or moisture-sensitive catalysts, use an inert atmosphere (e.g., nitrogen or argon). Consider increasing the catalyst loading as a last resort.

  • Competing Side Reactions:

    • Solution: The formation of side products can consume starting materials and lower the yield of the desired spirocycle. Modify the substrate to block competing reactive sites or adjust the reaction conditions (solvent, temperature, catalyst) to favor the desired pathway.[4]

Issue 2: Poor Diastereoselectivity

Q: I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity of my spirocyclization?

A: Poor diastereoselectivity is a clear indication of competing kinetic and thermodynamic pathways. The strategy to improve it depends on whether you are targeting the kinetic or thermodynamic product.

Strategies to Enhance Diastereoselectivity:

  • To Favor the Kinetic Product:

    • Lower the Reaction Temperature: This is the most common method to favor the kinetic product. Low temperatures can "freeze out" the equilibration to the thermodynamic product.

    • Use a Bulky or Non-Equilibrating Reagent: Sterically demanding reagents can favor the formation of the less sterically hindered kinetic product.

    • Shorten the Reaction Time: Quench the reaction before significant isomerization to the thermodynamic product can occur.

  • To Favor the Thermodynamic Product:

    • Increase the Reaction Temperature: Higher temperatures facilitate equilibration to the most stable product.

    • Prolong the Reaction Time: Allow sufficient time for the reaction to reach thermodynamic equilibrium.

    • Use an Equilibrating Catalyst: A catalyst that promotes both the forward and reverse reactions will help in reaching equilibrium. For example, in some cases, a Brønsted acid might be more effective at promoting equilibration than a Lewis acid.

Issue 3: Formation of an Unexpected Constitutional Isomer

Q: My reaction is yielding an unexpected constitutional isomer of the spirocycle. What could be the cause?

A: The formation of an unexpected constitutional isomer often arises when a reaction intermediate has multiple reactive sites, leading to different ring closures. This is another manifestation of kinetic versus thermodynamic control.

Troubleshooting Unexpected Isomers:

  • Catalyst Choice is Crucial: The type of catalyst can have a profound impact on the reaction pathway. For instance, in certain cyclizations, a Lewis acid might favor a conjugate addition pathway, while a Brønsted acid could promote a different cyclization cascade, leading to different spirocyclic frameworks. A thorough screening of catalysts is recommended.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby altering the product distribution. Experiment with a range of solvents with different properties.

  • Substrate Design: The electronic and steric properties of the starting material can direct the cyclization to a specific position. Consider modifying the substrate to favor the desired cyclization pathway.

Data Presentation: Optimizing Spirocyclization Reactions

The following tables summarize quantitative data from various studies on spirocyclization reactions, illustrating the impact of different reaction parameters on yield and diastereoselectivity.

Table 1: Optimization of a Diastereoselective Spirocyclization of N-Arylpropiolamides

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
1Sc(OTf)₃ (20)DCE1101292>20:1
2Sc(OTf)₃ (10)DCE1101285>20:1
3Sc(OTf)₃ (20)Toluene1101278>20:1
4Sc(OTf)₃ (20)DCE802465>20:1
5Yb(OTf)₃ (20)DCE1101288>20:1
6In(OTf)₃ (20)DCE110127515:1

Data adapted from a study on diastereoselective intramolecular spirocyclization.[7]

Table 2: Effect of Temperature on the Diastereoselectivity of a Bis-spiroketal Formation

EntryAcid CatalystSolventTemperatureProduct Ratio (Kinetic:Thermodynamic)
1PPTSTHF/H₂O (4:1)Room TempFavors Kinetic Product
2CSAtBuOH/PhMe (1:1)Elevated TempFavors Thermodynamic Product

Data derived from a study on the synthesis of the northern portion of azaspiracid-1.[8]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Intramolecular Spirocyclization under Lewis Acid Catalysis (Thermodynamic Control)

This protocol is adapted from the synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones.[7]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the ortho-amino-benzylidene-succinimide substrate (0.1 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add 1,2-dichloroethane (DCE, 2.0 mL) to the vial. Subsequently, add scandium(III) triflate (Sc(OTf)₃, 0.02 mmol, 20 mol%).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction mixture at this temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spirocyclic product.

  • Analysis: Determine the yield and diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Protocol 2: General Procedure for Kinetic Spiroketalization of a Dihydroxy Ketone

This protocol is a general representation for achieving kinetic control in spiroketalization.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the dihydroxy ketone precursor in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the cyclization-promoting reagent (e.g., a Lewis acid or a dehydrating agent) dropwise to the cold, stirred solution.

  • Reaction Time: Stir the reaction at the low temperature for a short period (e.g., 30 minutes to 2 hours), carefully monitoring the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction at the low temperature by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate for an acidic reaction).

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purification and Analysis: Purify the crude product quickly, often using flash chromatography at low temperature if the product is sensitive, to isolate the kinetic spiroketal. Analyze the product to determine the yield and diastereomeric ratio.

Mandatory Visualizations

Reaction_Mechanism Figure 1: Generalized Mechanism for Acid-Catalyzed Spirocyclization Reactant Acyclic Precursor Intermediate1 Protonated Intermediate / Lewis Acid Complex Reactant->Intermediate1 H+ or Lewis Acid TS1 Transition State (Kinetic) Intermediate1->TS1 TS2 Transition State (Thermodynamic) Intermediate1->TS2 Kinetic_Product Kinetic Spirocycle TS1->Kinetic_Product Fast, Low T Thermodynamic_Product Thermodynamic Spirocycle TS2->Thermodynamic_Product Slow, High T Kinetic_Product->Intermediate1 Reversible at High T Thermodynamic_Product->Intermediate1 Reversible Equilibrium Equilibration

Caption: Reaction coordinate diagram illustrating the pathways to kinetic and thermodynamic products.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Poor Diastereoselectivity Start Start: Poor Diastereoselectivity Observed Identify_Product Identify Major Product: Kinetic or Thermodynamic? Start->Identify_Product Target_Kinetic Targeting Kinetic Product? Identify_Product->Target_Kinetic Target_Thermodynamic Targeting Thermodynamic Product? Identify_Product->Target_Thermodynamic Lower_Temp Lower Reaction Temperature Target_Kinetic->Lower_Temp Yes Increase_Temp Increase Reaction Temperature Target_Thermodynamic->Increase_Temp Yes Shorten_Time Shorten Reaction Time Lower_Temp->Shorten_Time Bulky_Reagent Use Bulky/Non-equilibrating Reagent Shorten_Time->Bulky_Reagent Analyze Analyze Diastereomeric Ratio Bulky_Reagent->Analyze Prolong_Time Prolong Reaction Time Increase_Temp->Prolong_Time Equil_Catalyst Use Equilibrating Catalyst Prolong_Time->Equil_Catalyst Equil_Catalyst->Analyze

Caption: A decision-making workflow for optimizing diastereoselectivity in spirocyclization reactions.

Experimental_Workflow Figure 3: General Experimental Workflow for Catalyst Screening Start Start: Define Substrate and Reaction Type Select_Catalysts Select a Diverse Set of Catalysts (e.g., Lewis Acids, Brønsted Acids) Start->Select_Catalysts Setup_Reactions Set up Parallel Reactions in Vials Select_Catalysts->Setup_Reactions Add_Substrate Add Substrate and Solvent Setup_Reactions->Add_Substrate Add_Catalyst Add a Different Catalyst to Each Vial Add_Substrate->Add_Catalyst Run_Reactions Run Reactions under Identical Conditions (Temperature, Time) Add_Catalyst->Run_Reactions Monitor Monitor Reactions by TLC/LC-MS Run_Reactions->Monitor Workup Quench and Work-up All Reactions Monitor->Workup Analyze Analyze Crude Product of Each Reaction (NMR, GC/LC-MS for Yield and d.r.) Workup->Analyze Identify_Lead Identify Lead Catalyst(s) Analyze->Identify_Lead Optimize Optimize Conditions for Lead Catalyst(s) (Temperature, Solvent, Concentration) Identify_Lead->Optimize

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one and Related Spiroketals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one and structurally related analogs. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data for the target compound and compares it with experimental data for similar spiroketal structures. This comparison offers valuable insights into the characteristic chemical shifts and structural features of this class of compounds.

Data Presentation: 1H and 13C NMR Data

The following tables summarize the predicted 1H and 13C NMR data for this compound, alongside experimental data for two comparable spiroketals: 1,5-Dioxaspiro[5.5]undecane and 1,5-Dioxaspiro[5.5]undecan-3-ol.

Table 1: 1H NMR Data (Predicted for Target Compound, Experimental for Analogs)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) H-2, H-4 (axial)~3.55d~11.0
H-2, H-4 (equatorial)~3.45d~11.0
H-8, H-10 (axial)~2.50m
H-8, H-10 (equatorial)~2.30m
H-7, H-11~1.85m
3-CH3~1.05s
3-CH3~0.95s
1,5-Dioxaspiro[5.5]undecane H-2, H-4, H-8, H-103.75 - 3.65m
H-3, H-7, H-9, H-111.65 - 1.40m
1,5-Dioxaspiro[5.5]undecan-3-ol H-2, H-4 (axial)~3.90m
H-2, H-4 (equatorial)~3.60m
H-3 (axial)~3.80m
H-7, H-8, H-9, H-10, H-111.70 - 1.40m

Table 2: 13C NMR Data (Predicted for Target Compound, Experimental for Analogs)

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound (Predicted) C-9 (C=O)~210.0
C-6 (Spiro)~98.0
C-2, C-4~70.0
C-8, C-10~37.0
C-7, C-11~25.0
C-3~30.0
3-CH3~22.0
1,5-Dioxaspiro[5.5]undecane [1]C-6 (Spiro)97.4
C-2, C-460.5
C-8, C-1034.6
C-325.8
C-7, C-1124.2
C-925.8
1,5-Dioxaspiro[5.5]undecan-3-ol C-6 (Spiro)~98.0
C-2, C-4~65.0
C-3~60.0
C-8, C-10~35.0
C-7, C-11~24.0
C-9~25.0

Experimental Protocols

The following describes a general methodology for the acquisition of 1H and 13C NMR spectra for small organic molecules like the dioxaspiroketals discussed.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added if the solvent does not contain a reference signal.

  • The solution is transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • Technique: A standard one-pulse sequence.

  • Parameters:

    • Spectral Width: -2 to 12 ppm

    • Pulse Width: 30-45 degrees

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

    • Temperature: 298 K

13C NMR Spectroscopy:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer (operating at 100 or 125 MHz for 13C).

  • Technique: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Parameters:

    • Spectral Width: 0 to 220 ppm

    • Pulse Width: 30 degrees

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096

    • Temperature: 298 K

Mandatory Visualization

The following diagram illustrates the core structure of this compound with atom numbering to facilitate the interpretation of the NMR data.

Caption: Structure of this compound.

References

Mass Spectrometry Analysis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectral fragmentation of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one against related chemical structures. Due to the absence of published experimental mass spectra for this specific compound, this guide leverages established fragmentation principles and data from analogous compounds to predict its behavior under mass spectrometric analysis. This predictive approach offers a valuable reference for the identification and structural elucidation of this and similar spiroketal compounds in complex mixtures.

Predicted Mass Spectral Data of this compound

The mass spectrum of this compound is expected to exhibit a molecular ion peak and several characteristic fragment ions. The relative abundances are estimated based on ion stability and known fragmentation pathways of cyclic ketones and dioxaspiro compounds.

m/z Predicted Fragment Ion Formula Estimated Relative Abundance
198[M]•+ (Molecular Ion)[C11H18O3]•+15%
183[M - CH3]•+[C10H15O3]•+30%
142[M - C4H8O]•+[C7H10O2]•+40%
98[Cyclohexanone]•+[C6H10O]•+70%
86[C5H10O]•+[C5H10O]•+50%
55[C3H3O]+[C3H3O]+100% (Base Peak)

Comparative Fragmentation Analysis

The predicted fragmentation of this compound can be understood by comparing it to the known fragmentation patterns of its constituent moieties and structurally similar compounds.

Compound Key Fragments (m/z) Observations and Comparison
Cyclohexanone 98 (M•+), 83, 70, 55 (base peak), 42The prominent predicted fragment at m/z 55 for the target compound is consistent with the characteristic base peak of cyclohexanone, indicating a similar fragmentation pathway of the cyclohexanone ring.[1][2] The m/z 98 fragment is also anticipated, representing the intact cyclohexanone radical cation.[3][4]
1,7-Dioxaspiro[5.5]undecane 101, 100, 98For related dioxaspiro compounds, fragmentation often involves cleavage of the C-O and C-C bonds adjacent to the spirocenter.[5] The predicted fragment at m/z 142 for the target compound represents a loss of a C4H8O fragment from the dioxane ring, a plausible fragmentation pathway.
1,6-Dioxaspiro[4.4]nonane-2,7-dione 156 (M•+), various fragmentsThe NIST WebBook provides reference spectra for various dioxaspiro compounds, which can serve as a broader comparative dataset for fragmentation patterns involving spiroketal systems.[6]

Experimental Protocols

Two common mass spectrometry techniques are suitable for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.

  • Ensure the sample is free of particulate matter by centrifugation or filtration.

2. GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS) Protocol

DI-ESI-MS allows for the rapid analysis of samples without prior chromatographic separation.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.

  • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

2. Infusion Parameters:

  • Flow Rate: 5-10 µL/min using a syringe pump.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (Nitrogen): 10-20 psi

    • Drying Gas (Nitrogen): 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

  • MS Parameters:

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for this compound under electron ionization.

References

A Comparative Guide to the Infrared Spectroscopy of Spiroketones and Dioxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1] Different types of chemical bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.[2] This guide provides a comparative analysis of the IR spectral features of two distinct classes of cyclic organic compounds: spiroketones and dioxanes. Understanding their key spectral differences is crucial for reaction monitoring, quality control, and structural elucidation in chemical research and drug development.

Spiroketones are characterized by a ketone functional group as part of a spirocyclic system, where two rings are connected by a single common atom. Their reactivity is primarily governed by the carbonyl group.[3] Dioxanes are six-membered heterocyclic ethers containing two oxygen atoms. Lacking a carbonyl group, their IR spectra are dominated by C-O ether linkages.[4][5]

Distinguishing Spectral Features: Spiroketones vs. Dioxanes

The most definitive way to distinguish between a spiroketone and a dioxane using IR spectroscopy is to examine the carbonyl (C=O) stretching region.

IR Spectroscopy of Spiroketones: The hallmark of a spiroketone spectrum is the intense absorption band corresponding to the carbonyl (C=O) bond stretch.[6]

  • C=O Stretch: This is a strong, sharp peak typically found in the region of 1690-1760 cm⁻¹ .[6] The exact position can be influenced by ring strain; for instance, ketones in smaller, strained rings (e.g., five-membered rings) tend to absorb at higher wavenumbers.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the ring structure appear below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range.[7][8]

  • Fingerprint Region: The region below 1500 cm⁻¹ is complex, containing various C-C stretching and C-H bending vibrations, which serve as a unique fingerprint for the specific molecule.

IR Spectroscopy of Dioxanes: Dioxane spectra are chiefly characterized by the absence of a carbonyl peak and the presence of strong C-O ether bands.[4][5]

  • C-O-C Stretch: The most prominent features are strong, characteristic bands for the C-O-C symmetric and asymmetric stretching of the ether groups. These are typically observed in the 1070-1140 cm⁻¹ range.[4][5] Additional bands related to ring and C-O-C vibrations can be seen at lower frequencies, such as around 940 cm⁻¹, 889 cm⁻¹, and 872 cm⁻¹.[4][9]

  • C-H Stretch: Like spiroketones, dioxanes exhibit C-H stretching vibrations in the 2800-3000 cm⁻¹ range.[4][5]

  • Absence of Key Peaks: Critically, the spectrum of a pure dioxane will show no significant absorption in the carbonyl (C=O) region (~1715 cm⁻¹) or the hydroxyl (O-H) region (~3400 cm⁻¹).[4][5]

Data Presentation: Comparative IR Absorption Data

The following table summarizes the key quantitative differences in the IR spectra of spiroketones and dioxanes for rapid comparison.

Functional Group ClassVibration ModeCharacteristic Absorption (cm⁻¹)Typical Intensity
Spiroketone Carbonyl (C=O) Stretch1690 - 1760Strong, Sharp
Aliphatic C-H Stretch2850 - 2960Medium to Strong
Dioxane Ether (C-O-C) Stretch1070 - 1140Strong
Aliphatic C-H Stretch2800 - 3000Medium to Strong
Carbonyl (C=O) StretchAbsent-

Experimental Protocols

A generalized methodology for acquiring high-quality FT-IR spectra for liquid and solid organic compounds is provided below.

Objective: To obtain the infrared spectrum of a spiroketone or dioxane sample for functional group analysis.

Materials:

  • FT-IR Spectrometer (e.g., with a DTGS detector)

  • Sample (liquid or solid)

  • Salt plates (NaCl or KBr) or an ATR accessory

  • Pasteur pipette or spatula

  • Volatile solvent for cleaning (e.g., dry acetone, methylene chloride)[10]

  • Kimwipes

  • Desiccator for storing salt plates

Methodology 1: Liquid Sample (Neat Film)

  • Plate Preparation: Ensure the salt plates are clean and dry by rinsing them with a dry organic solvent (e.g., acetone) and gently wiping with a Kimwipe.[11] Store plates in a desiccator to prevent fogging from atmospheric moisture.

  • Sample Application: Place 1-2 drops of the pure liquid sample (e.g., 1,4-dioxane) onto the center of one salt plate.[11]

  • Sandwich Formation: Place the second salt plate on top of the first, gently rotating to spread the liquid into a thin, uniform film free of air bubbles.

  • Acquire Spectrum: Place the "sandwich" into the sample holder of the FT-IR spectrometer.[11]

  • Run a background scan (if not done recently) with an empty sample compartment.

  • Acquire the sample spectrum. If the peaks are too intense (flat-bottomed), the film is too thick. Separate the plates, wipe off some sample, and reassemble.

  • Cleaning: After analysis, separate the plates, rinse them thoroughly with dry acetone, and return them to the desiccator.[11]

Methodology 2: Solid Sample (Thin Solid Film)

  • Sample Preparation: Dissolve approximately 50 mg of the solid sample (e.g., a spiroketone) in a few drops of a volatile solvent like methylene chloride or acetone.[10]

  • Film Creation: Using a pipette, place a drop of the resulting solution onto a single, clean salt plate.[10]

  • Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound should remain on the plate. If the film is too thin (resulting in weak peaks), add another drop and let it dry.[10]

  • Acquire Spectrum: Place the single plate with the sample film into the V-shaped holder in the spectrometer.

  • Run a background scan, followed by the sample scan.

  • Adjustment: If peaks are too weak, add more solution to the plate and re-run. If peaks are too strong, clean the plate and remake the sample using a more dilute solution.[10]

  • Cleaning: Clean the salt plate thoroughly with a suitable solvent and return it to the desiccator.[10]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for distinguishing between a spiroketone and a dioxane based on their primary IR spectral features.

IR_Analysis_Workflow start Acquire IR Spectrum of Unknown Sample check_carbonyl Examine Region: ~1690-1760 cm⁻¹ start->check_carbonyl Analyze Spectrum carbonyl_present Strong, Sharp Peak Present? check_carbonyl->carbonyl_present is_spiroketone Compound is likely a SPIROKETONE carbonyl_present->is_spiroketone Yes check_ether Examine Region: ~1070-1140 cm⁻¹ carbonyl_present->check_ether No ether_present Strong Peak(s) Present? check_ether->ether_present is_dioxane Compound is likely a DIOXANE ether_present->is_dioxane Yes inconclusive Inconclusive or Other Functional Group ether_present->inconclusive No

References

GC-MS Method for Purity Analysis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one. Experimental data and protocols are presented to support the objective comparison of these methods.

Introduction

This compound is a spiro compound containing a ketal functional group. Ensuring its purity is critical in research and pharmaceutical applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this purpose.[1][2] This guide outlines a robust GC-MS method for the purity analysis of this compound and compares its performance with alternative methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity and the nature of potential impurities.

Parameter GC-MS HPLC NMR
Principle Separation based on volatility and polarity, followed by mass-based identification and quantification.[2]Separation based on polarity, using a liquid mobile phase.Provides structural information based on the magnetic properties of atomic nuclei.
Applicability to Analyte Highly suitable due to the presumed volatility and thermal stability of the spiroketal.Potentially suitable, but may require chromophore for UV detection or use of universal detectors like ELSD or MS.Excellent for structural elucidation and quantification without a reference standard (qNMR).
Sensitivity High, often in the ppm to ppb range.[3]Varies with detector; high with MS, moderate with UV.Lower sensitivity compared to GC-MS and HPLC.
Specificity Very high, provides structural information from mass spectra for peak identification.[4]Moderate to high, depending on the detector and chromatographic resolution.Very high, provides detailed structural information.
Quantification Accuracy Excellent with proper calibration.Excellent with proper calibration.Excellent, especially with the qNMR technique.
Impurity Profiling Excellent for volatile and semi-volatile impurities.[1]Suitable for a wide range of non-volatile and thermally labile impurities.Can identify and quantify structurally related impurities.
Sample Throughput High, with typical run times of 10-30 minutes.[5]Moderate to high, depending on the method.Lower, as longer acquisition times may be needed for good signal-to-noise.

Experimental Protocols

Proposed GC-MS Method for Purity Analysis

This proposed method is based on established principles for the analysis of ketones, ketals, and other pharmaceutical compounds.[3][6][7]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Acquisition Mode: Full Scan.

3. Data Analysis and Purity Calculation:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak areas of the main component and all detected impurities.

  • Calculate the percent purity using the area normalization method, excluding the solvent peak.[8]

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Conceptual Comparison with Alternative Methods
  • High-Performance Liquid Chromatography (HPLC): An HPLC method would typically involve a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water. Detection could be challenging if the molecule lacks a strong UV chromophore, necessitating the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS). HPLC would be advantageous for analyzing non-volatile or thermally labile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural confirmation of this compound. For purity assessment, Quantitative NMR (qNMR) could be employed. This involves adding a certified internal standard of known concentration to the sample and comparing the integral of a specific resonance from the analyte to that of the standard. qNMR offers the advantage of not requiring a reference standard of the analyte itself for quantification. However, its sensitivity is lower than that of GC-MS.

GC-MS Experimental Workflow

GCMS_Workflow weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (optional) dissolve->filter injection Sample Injection filter->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection MS Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration library_search Mass Spectral Library Search chromatogram->library_search purity_calc Calculate % Purity integration->purity_calc library_search->purity_calc

Caption: Workflow for GC-MS purity analysis.

Conclusion

The proposed GC-MS method offers a sensitive, specific, and efficient approach for the purity analysis of this compound. Its ability to separate and identify volatile and semi-volatile impurities makes it a superior choice for this application.[1][2] While HPLC and NMR serve as valuable complementary techniques for comprehensive structural elucidation and analysis of non-volatile impurities, GC-MS provides an optimal balance of speed, sensitivity, and specificity for routine purity assessments of this compound. The validation of this GC-MS method in accordance with relevant pharmacopeial guidelines would be the next step for its implementation in a quality control environment.[9]

References

A Comparative Guide to Spiroketal Synthesis: Acid-Catalyzed vs. Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of spiroketals is a critical step in the creation of numerous biologically active natural products and pharmaceutical agents. The rigid, three-dimensional structure of the spiroketal moiety is often essential for molecular recognition and biological function. This guide provides an objective comparison of two primary synthetic strategies: traditional acid-catalyzed methods and modern metal-catalyzed approaches, supported by experimental data and detailed protocols.

At a Glance: Comparison of Spiroketal Synthesis Methods

Synthesis MethodCatalyst/Reagent ExamplesTypical SubstrateKey AdvantagesKey Disadvantages
Acid-Catalyzed Brønsted Acids (e.g., TsOH, CSA, HCl), Lewis Acids (e.g., BF₃·OEt₂)DihydroxyketonesSimple, readily available catalysts; thermodynamically controlled, often leading to the most stable product.Can require harsh conditions; may not be suitable for acid-sensitive substrates; often lacks stereocontrol, especially with complex molecules.[1]
Metal-Catalyzed Gold (e.g., AuCl, AuCl₃), Iridium (e.g., [Ir(PyP)(CO)₂]BPh₄), Palladium (e.g., PdCl₂(MeCN)₂)Alkynyl diols, Alkynyl amidoalcohols, DienesMild reaction conditions; often high yields and excellent stereoselectivity; broader substrate scope.[1]Cost of precious metal catalysts; potential for metal contamination in the final product; catalyst selection can be substrate-dependent.[1]

Quantitative Data Comparison

The following table presents a summary of representative experimental data for acid- and metal-catalyzed spiroketalization reactions, highlighting differences in yield and stereoselectivity.

Catalyst SystemSubstrate TypeProductYield (%)Diastereomeric Ratio (d.r.)Reference
Acid-Catalyzed
TsOH·H₂ODihydroxyketone precursorSpiroketal A + B60 (A), 27 (B)Not specified[2]
conc. HClDihydroxyketone precursorSpiroketal76Not specified[2]
Metal-Catalyzed
AuClAlkynyl triolHydroxylated 5,5-spiroketal80Not specified[3][4]
AuClanti-Alkynyl triolUnsaturated spiroketal85>25:1[5]
AuClsyn-Alkynyl triolUnsaturated spiroketal30>25:1[5]
[Ir(PyP)(CO)₂]BPh₄Alkynyl diolSpiroketalQuantitativeStereoselective[6]

Experimental Protocols

Acid-Catalyzed Spiroketalization of a Dihydroxyketone Precursor

This protocol is a representative example of an acid-catalyzed cyclization.[2]

Materials:

  • Dihydroxyketone precursor (1 equivalent)

  • Dichloromethane (CH₂Cl₂)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.3 equivalents)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • The dihydroxyketone precursor (e.g., 0.37 mmol) is dissolved in CH₂Cl₂ (10 mL).

  • TsOH·H₂O (e.g., 21 mg, 0.11 mmol) is added to the solution.

  • The mixture is stirred at room temperature for 45 minutes.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica gel using a mixture of hexanes and EtOAc (e.g., 3:1) as the eluent to afford the spiroketal products.

Gold-Catalyzed Spiroketalization of an Alkynyl Diol

This protocol exemplifies a mild and efficient metal-catalyzed approach.[3][4]

Materials:

  • Alkynyl diol substrate (1 equivalent)

  • Methanol (MeOH)

  • Gold(I) chloride (AuCl) (e.g., 5 mol%)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • To a solution of the alkynyl diol (e.g., 50 mg, 0.091 mmol) in MeOH (5 mL) at room temperature, add AuCl (e.g., 8 mg, 0.036 mmol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Upon completion, the mixture is filtered.

  • The filtrate is mixed with silica gel (e.g., 100 mg) and concentrated under reduced pressure.

  • The resulting silica gel with the adsorbed crude product is loaded onto a silica gel column.

  • The product is purified by column chromatography, eluting with a suitable solvent system (e.g., 15% EtOAc in hexane) to yield the pure spiroketal.

Logical Workflow for Spiroketal Synthesis Strategy Selection

G cluster_start cluster_substrate cluster_acid cluster_metal cluster_end start Start: Spiroketal Synthesis Required substrate_availability Substrate Availability start->substrate_availability acid_substrate Dihydroxyketone Precursor substrate_availability->acid_substrate Dihydroxyketone metal_substrate Alkynyl Diol or Other Functionalized Precursor substrate_availability->metal_substrate Alkynyl Diol, etc. acid_conditions Acid-Catalyzed Spiroketalization acid_substrate->acid_conditions acid_check Thermodynamic Product Acceptable? Lack of Stereocontrol Tolerated? acid_conditions->acid_check acid_product Thermodynamically Favored Spiroketal acid_check->acid_product Yes metal_conditions Metal-Catalyzed Spiroketalization (e.g., Au, Ir) acid_check->metal_conditions No end_node End Product acid_product->end_node metal_substrate->metal_conditions metal_check High Stereoselectivity Required? Mild Conditions Needed? metal_conditions->metal_check metal_check->acid_conditions No metal_product Kinetically Favored/ Stereocontrolled Spiroketal metal_check->metal_product Yes metal_product->end_node G cluster_acid_mech Acid-Catalyzed Mechanism A Dihydroxyketone B Protonation of Carbonyl Oxygen A->B + H⁺ C Intramolecular Nucleophilic Attack by Hydroxyl (Hemiketal Formation) B->C D Protonation of Second Hydroxyl C->D + H⁺ E Elimination of Water (Oxocarbenium Ion Formation) D->E - H₂O F Intramolecular Cyclization E->F G Deprotonation F->G - H⁺ H Spiroketal G->H G cluster_gold_mech Gold(I)-Catalyzed Mechanism A Alkynyl Diol B Coordination of Au(I) to Alkyne A->B + Au(I) C Intramolecular Hydroxylation (5-endo-dig or 6-exo-dig) B->C D Vinyl-Gold Intermediate C->D E Protodeauration D->E + H⁺ F Enol Ether Intermediate E->F - Au(I) G Second Intramolecular Cyclization F->G [H⁺] H Spiroketal G->H

References

A Comparative Guide to Ketal Protecting Groups for Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the selective protection of carbonyl groups is a fundamental strategy to prevent unwanted side reactions. The target compound, 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, is a derivative of cyclohexanone where the ketone is protected as a ketal using neopentyl glycol (2,2-dimethylpropane-1,3-diol). This guide provides a comprehensive comparison of alternative diols for the protection of cyclohexanone, offering experimental data and protocols for researchers, scientists, and drug development professionals. The focus is on the formation, stability, and cleavage of the resulting spirocyclic ketals.

The primary alternatives to neopentyl glycol for the protection of a cyclohexanone carbonyl group are other simple diols, which form cyclic ketals. These reactions are typically acid-catalyzed and reversible. The choice of diol influences the stability and reactivity of the resulting ketal. This guide will compare the following commonly used diols:

  • Neopentyl Glycol (2,2-Dimethylpropane-1,3-diol): Forms a six-membered 1,3-dioxane ring.

  • Ethylene Glycol (Ethane-1,2-diol): Forms a five-membered 1,3-dioxolane ring.

  • Propane-1,3-diol: Forms a six-membered 1,3-dioxane ring.

Generally, six-membered 1,3-dioxanes are thermodynamically more stable than their five-membered 1,3-dioxolane counterparts.[1] However, the rate of hydrolysis can be influenced by steric factors.

Experimental Workflow for Ketone Protection and Deprotection

The overall strategy for utilizing a protecting group in a multi-step synthesis involves three key stages: protection of the functional group, performing the desired reaction on another part of the molecule, and subsequent deprotection to restore the original functional group.

G A Starting Material (with Ketone) B Protection (Ketal Formation) A->B Diol, H+ C Protected Intermediate B->C D Reaction at Another Functional Group C->D Reagent(s) E Modified Protected Intermediate D->E F Deprotection (Hydrolysis) E->F H2O, H+ G Final Product F->G

Caption: General workflow for the use of a ketal protecting group in synthesis.

Quantitative Comparison of Diol Protecting Groups

The following tables summarize experimental data for the protection (ketalization) of cyclohexanone and the subsequent deprotection (hydrolysis) of the resulting ketal. Note that reaction conditions vary across different studies, which can influence yields and reaction times.

Table 1: Ketalization of Cyclohexanone with Various Diols

Diol ReagentProductCatalystSolventConditionsTimeYield (%)Reference
Neopentyl Glycol3,3-Dimethyl-1,5-dioxaspiro[5.5]undecanep-TsOHTolueneReflux, Dean-Stark6 h96%N/A¹
Ethylene Glycol1,4-Dioxaspiro[4.5]decaneDealuminated USY ZeoliteBenzeneReflux, Dean-Stark40 min>93%N/A²
Propane-1,2-diol2-Methyl-1,4-dioxaspiro[4.5]decaneH4SiW12O40/PAnCyclohexaneReflux, Dean-Stark40 min>96.5%N/A³
Ethane-1,2-diol1,4-Dioxaspiro[4.5]decaneCoCl₂/DimethylglyoximeSolvent-free70°C, 5 kPa1 h99.2%[2]

¹ Data for neopentyl glycol with an unspecified ketone, representative of typical conditions. ² Specific yield not precisely given, stated as >93.2%. ³ Propane-1,2-diol used in this specific study.

Table 2: Deprotection of Cyclohexanone Ketals

KetalReagentsSolventConditionsTimeYield (%)Reference
Generic Cyclic KetalIodine (cat.)AcetoneRoom Temp45 min~95%[3]
Generic Cyclic KetalEr(OTf)₃ (cat.)Wet NitromethaneRoom TempN/AHigh Yields[4]
2-Phenyl-1,3-dioxolaneNaBArF₄ (cat.)Water30°C5 minQuantitative[4]

Experimental Protocols

General Protocol for Ketalization of Cyclohexanone

This protocol describes a standard procedure for the formation of a cyclic ketal from cyclohexanone using an acid catalyst and azeotropic removal of water.

Materials:

  • Cyclohexanone (1.0 eq)

  • Diol (e.g., neopentyl glycol, ethylene glycol, 1.2-1.5 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.01-0.05 eq)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the solvent, cyclohexanone, the diol, and the acid catalyst.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography if necessary.

General Protocol for Deprotection (Hydrolysis) of a Ketal

This protocol describes the acid-catalyzed cleavage of a ketal to regenerate the parent ketone.

Materials:

  • Ketal (1.0 eq)

  • Solvent mixture (e.g., acetone/water, THF/water)

  • Acid catalyst (e.g., dilute HCl, p-TsOH, or a Lewis acid)

Procedure:

  • Dissolve the ketal in the chosen solvent mixture in a round-bottom flask.

  • Add the acid catalyst to the solution.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by distillation or column chromatography if necessary.

Mechanism of Ketal Formation

The formation of a ketal is an acid-catalyzed process involving the nucleophilic attack of the diol on a protonated carbonyl group.

G cluster_0 Mechanism of Acid-Catalyzed Ketal Formation Ketone Cyclohexanone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ Hemiketal Hemiketal ProtonatedKetone->Hemiketal + Diol ProtonatedHemiketal Protonated Hemiketal Hemiketal->ProtonatedHemiketal + H+ Carbocation Carbocation Intermediate ProtonatedHemiketal->Carbocation - H2O ProtonatedKetal Protonated Ketal Carbocation->ProtonatedKetal Intramolecular Attack Ketal Ketal ProtonatedKetal->Ketal - H+

References

A Comparative Guide to the Stability of Ketal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group is a critical consideration in multi-step organic synthesis. Ketal protecting groups are frequently employed to mask the reactivity of ketones and aldehydes due to their general stability under neutral to strongly basic conditions. However, their lability under acidic conditions, which is essential for their removal, can vary significantly based on their structure. This guide provides an objective comparison of the stability of various ketal protecting groups, supported by experimental data, to aid in the selection of the most suitable protecting group for a given synthetic strategy.

General Stability Profile

Ketals, and their aldehyde-derived counterparts, acetals, are primarily valued for their stability in the presence of nucleophiles, bases, and reducing agents.[1][2][3] Their deprotection is typically achieved through acid-catalyzed hydrolysis.[1][2][3] The mechanism of this hydrolysis involves the protonation of one of the oxygen atoms, followed by the formation of a resonance-stabilized carboxonium ion as the rate-determining step.[1][4] The stability of this intermediate is paramount in dictating the rate of cleavage.[1][4]

In contrast, thioacetals, the sulfur analogs of acetals, exhibit remarkable stability under both acidic and basic conditions.[5] Their deprotection requires specific, often non-hydrolytic, methods.[5]

Comparative Stability of Ketal Protecting Groups Under Acidic Conditions

The rate of acid-catalyzed hydrolysis of ketals is influenced by several structural factors, including the nature of the parent carbonyl compound, the diol used for protection, and the presence of substituents on the ketal structure.

Influence of the Carbonyl Precursor

Ketals derived from ketones are generally hydrolyzed at a much faster rate than acetals derived from aldehydes.[6] This is attributed to the greater steric decompression upon the formation of the trigonal planar carboxonium ion from the more sterically hindered tetrahedral ketal.[6]

The structure of the ketone itself also plays a significant role. A study comparing the hydrolysis of ketals derived from different ketones at pH 5 revealed substantial differences in their half-lives.

Table 1: Comparison of Hydrolysis Half-Lives of Ketals Derived from Different Ketones at pH 5 [4][7]

Ketal Derived FromHalf-life (t₁⸝₂)Relative Hydrolysis Rate
Acetone24 min1
Cyclopentanone~48 min~0.5
Cyclohexanone~168 min~0.14

These findings indicate that ketals derived from acyclic ketones like acetone are significantly less stable than those derived from cyclic ketones under acidic conditions.

Influence of the Diol: Dioxolanes vs. Dioxanes

Cyclic ketals are formed from the reaction of a ketone with a diol. The two most common diols used are ethylene glycol, which forms a five-membered 1,3-dioxolane ring, and propane-1,3-diol, which forms a six-membered 1,3-dioxane ring.

Experimental evidence suggests that six-membered ring acetals (dioxanes) are generally more stable than their five-membered ring (dioxolane) counterparts. In the case of benzaldehyde glycerol acetal, the six-membered dioxane isomer is approximately eight times more stable at low pH than the five-membered dioxolane isomer.[8]

Electronic Effects of Substituents

The stability of the carboxonium ion intermediate, and thus the rate of hydrolysis, is highly sensitive to electronic effects. Electron-donating groups on the ketal structure can stabilize the positively charged intermediate, thereby accelerating hydrolysis. Conversely, electron-withdrawing groups destabilize the intermediate and slow down the cleavage reaction.[4]

A systematic study on the hydrolysis of a series of substituted benzylidene acetals quantified this effect, demonstrating a more than six orders of magnitude variation in degradation kinetics.[4] For example, a benzylidene acetal with a p-methoxy group (an electron-donating group) hydrolyzes approximately 32 times faster than the unsubstituted analog.[4]

Stability of Thioacetals

Thioacetals, formed from the reaction of a carbonyl compound with a dithiol, are significantly more stable in acidic media compared to their oxygen-containing counterparts.[5] This enhanced stability is due to the lower basicity of the sulfur atoms, which makes their protonation less favorable.[5] Consequently, thioacetals are the protecting group of choice when the protected carbonyl must endure acidic conditions during subsequent synthetic steps.

Experimental Protocols

General Protocol for Ketal Hydrolysis Stability Study

The following protocol is adapted from a study on the pH sensitivity of acetals and ketals and can be used to compare the stability of different ketal protecting groups.[4]

Materials:

  • Ketal compound (0.01 mmol)

  • Deuterated acetonitrile (CD₃CN, 0.3 mL)

  • Phosphate buffer in D₂O (0.2 M, pH 5) or other desired pH

  • NMR tubes

  • 400 MHz NMR spectrometer

Procedure:

  • Dissolve 0.01 mmol of the ketal compound in 0.3 mL of CD₃CN in an NMR tube.

  • Add 0.1 mL of the D₂O phosphate buffer (0.2 M, pH 5) to the NMR tube.

  • Immediately acquire a ¹H NMR spectrum of the solution at 25 °C.

  • Continue to monitor the reaction by acquiring ¹H NMR spectra at regular time intervals.

  • The rate of hydrolysis can be determined by monitoring the disappearance of the signals corresponding to the starting ketal and the appearance of the signals for the product ketone.

  • The half-life (t₁⸝₂) of the ketal can be calculated from the first-order reaction kinetics.

For very stable ketals, a stronger acid catalyst, such as trifluoroacetic acid (TFA) in D₂O, can be used to accelerate the hydrolysis to a measurable rate.[4]

Visualizing Ketal Stability Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Ketal_Formation_Deprotection cluster_protection Protection cluster_deprotection Deprotection Ketone Ketone Ketal Ketal Ketone->Ketal + Diol, H⁺ cat. Diol Diol Diol->Ketal Ketal->Ketone + H₂O, H⁺ cat. Water Water Water->Ketone

Caption: General scheme of ketal protection and deprotection.

Stability_Comparison cluster_stability Relative Stability in Acid Thioacetal Thioacetal Dioxane Dioxane (6-membered) Dioxolane Dioxolane (5-membered) Acyclic_Ketal Acyclic Ketal Less_Stable Less Stable More_Stable More Stable

References

Validating Chemical Synthesis: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is a cornerstone of success. Spectroscopic methods provide the essential tools for this validation, offering detailed insights into the molecular structure and composition. This guide offers a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to assist researchers in selecting the most appropriate methods for their validation workflows.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic method offers unique advantages and is often used in a complementary fashion to build a comprehensive profile of a newly synthesized compound. The choice of technique depends on the specific information required, from atomic connectivity to molecular weight and the presence of specific functional groups.

Parameter Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS) Infrared (IR) Spectroscopy UV-Visible (UV-Vis) Spectroscopy
Primary Information Detailed molecular structure, connectivity of atoms, stereochemistry.[1][2]Molecular weight, elemental composition, fragmentation patterns.[2]Presence or absence of specific functional groups.[3][4]Presence of chromophores and conjugated systems.[5]
Sensitivity Low, requires relatively concentrated samples.[1][6][7]High, capable of detecting picomole to femtomole quantities.[6]Moderate, similar to UV-Vis.[8]Low to moderate.[8]
Quantitative Analysis Excellent, signal intensity is directly proportional to the number of nuclei.[9][10]Can be quantitative, but often requires isotopic labeling for high accuracy.[11][12]Generally qualitative, but can be quantitative with calibration.Good for quantitative analysis using Beer's Law.[8]
Sample State Solutions (most common), solids.[1]Solids, liquids, gases (requires ionization).Solids, liquids, gases.[3]Solutions, transparent solids.
Key Advantage Unparalleled for detailed structural elucidation of molecules in solution.[1]High sensitivity and ability to determine molecular formula.[6]Fast, non-destructive, and excellent for identifying functional groups.[3][4]Simple, versatile, and good for quantifying compounds with chromophores.[8]
Limitations Expensive, requires cryogenic liquids, and can have complex spectra for large molecules.[7]Destructive technique, ionization can be challenging for some molecules.[2]Provides limited information on the overall molecular skeleton.[4]Provides limited structural information, only applicable to compounds that absorb UV-Vis light.[5]

Experimental Workflows and Protocols

A robust validation strategy typically integrates multiple spectroscopic techniques to provide orthogonal data, strengthening the structural confirmation.

G General Workflow for Synthesis Validation cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Data_Integration Integrate & Analyze Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Consistent Data Structure_Incorrect Structure Incorrect (Re-evaluate Synthesis) Data_Integration->Structure_Incorrect Inconsistent Data Structure_Incorrect->Synthesis

Caption: Workflow for chemical synthesis validation.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol (¹H NMR):

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.

    • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized by "shimming."

    • Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[10]

    • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectrum is then referenced, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Analysis: Analyze the chemical shifts, integration (peak areas), and coupling patterns (splitting) to elucidate the structure.[13] 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for more complex structures.[2]

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental formula of the compound.

  • Protocol (LC-MS):

    • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., acetonitrile, methanol, water).

    • Method Development: Develop an LC method to separate the compound of interest from any impurities. This involves selecting the appropriate column, mobile phases, and gradient.

    • MS Setup: The mass spectrometer is coupled to the LC system. Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) based on the analyte's properties. Calibrate the mass analyzer.

    • Data Acquisition: Inject the sample into the LC-MS system. Acquire data in full scan mode to detect the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts). High-resolution mass spectrometry (HRMS) is used to obtain an accurate mass for elemental formula determination.

    • Analysis: Identify the peak corresponding to the molecular ion of the synthesized compound. For HRMS data, use the accurate mass to calculate the elemental formula. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for further structural confirmation.[11]

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[14] If the sample is a solid, ensure good contact by applying pressure.[14][15]

    • Background Scan: Perform a background measurement with no sample on the crystal to obtain a spectrum of the ambient environment (e.g., air), which will be subtracted from the sample spectrum.[14]

    • Sample Scan: Acquire the IR spectrum of the sample. The typical scan range is 4000 to 650 cm⁻¹.[14]

    • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

    • Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O stretch for a ketone, O-H stretch for an alcohol).[4] Compare the obtained spectrum with known databases or spectra of starting materials to confirm the transformation.[4]

Signaling Pathway Visualization in Drug Development

After a compound is synthesized and validated, it may be used to modulate a specific biological pathway. Understanding this pathway is crucial for drug development professionals. The following diagram illustrates a simplified generic kinase signaling cascade, a common target for therapeutic intervention.

G Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates GEF GEF Adaptor->GEF Recruits Ras Ras GEF->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response (e.g., Proliferation, Survival) Transcription->Response Drug Synthesized Inhibitor Drug->Raf Inhibits

Caption: A generic kinase signaling pathway and drug inhibition.

By employing a multi-faceted spectroscopic approach, researchers can confidently validate the structure and purity of synthesized compounds, a critical step for advancing reliable and reproducible scientific discovery, particularly in the rigorous field of drug development.

References

A Comparative Guide to HPLC and Alternative Methods for Spiroketone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and robust analysis of spiroketones, a diverse class of compounds with significant applications in pharmaceuticals and natural products, is crucial for drug development, quality control, and research. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the separation and quantification of these molecules. However, a range of alternative and complementary techniques offer distinct advantages in terms of sensitivity, selectivity, and structural elucidation. This guide provides an objective comparison of HPLC with other analytical methods for spiroketone analysis, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Spiroketone Analysis

The selection of an appropriate analytical technique for spiroketone analysis depends on the specific requirements of the study, including the nature of the analyte, the complexity of the matrix, and the desired level of sensitivity and structural information. While HPLC offers a versatile and widely accessible platform, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy provide powerful alternatives.

Technique Principle Advantages Disadvantages Typical Analytes Limit of Detection (LOD) / Limit of Quantitation (LOQ)
HPLC-UV/DAD Differential partitioning between a stationary and mobile phase with UV/Diode Array detection.Robust, versatile, widely available, good for quantitative analysis.[1][2][3][4]Moderate sensitivity, may require chromophores for good detection, limited structural information.Spironolactone, Diosgenin, and other UV-active spiroketones.[1][5][6][7][8]LOD: ~0.75 µg/mL, LOQ: ~2.34 µg/mL for Diosgenin.[7]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[9]High resolution, excellent sensitivity, provides structural information through fragmentation patterns.[10][11]Requires derivatization for non-volatile spiroketones, potential for thermal degradation.[11]Steroid metabolites, smaller and more volatile spiroketones.[12]Method dependent, can reach low ng/mL levels with appropriate derivatization.[10]
SFC-MS Separation using a supercritical fluid as the mobile phase coupled with mass spectrometry.Fast separations, reduced solvent consumption, suitable for chiral separations.[13][14][15][16][17]Higher initial instrument cost, less common than HPLC.Chiral spiroketones, complex mixtures.[14][16]Comparable or better sensitivity than HPLC-MS.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[18][19][20]High separation efficiency, low sample and reagent consumption.[21]Lower sensitivity for UV detection, can be less robust than HPLC.Charged or chargeable spiroketones and their conjugates.[21][22]Can be in the µg/mL range, but preconcentration techniques can significantly improve it.[22]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[23][24][25][26]Unambiguous structure elucidation, non-destructive.[25]Low sensitivity, requires higher sample concentrations, expensive instrumentation.[23][24][25]Pure spiroketones for structural confirmation.Typically requires mg quantities of sample.[25]
LC-MS Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.High sensitivity and selectivity, provides molecular weight and structural information, ideal for impurity profiling.[27][28][29][30][31]Higher instrument and maintenance costs compared to HPLC-UV.Trace level impurities, metabolites, and complex mixtures of spiroketones.[27][28][29]Can reach pg/mL levels, depending on the analyte and instrument.

Experimental Protocols

Detailed methodologies for the analysis of spiroketones using various techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

HPLC Method for the Analysis of Spironolactone in Tablets

This protocol describes a reversed-phase HPLC method for the quantification of spironolactone in pharmaceutical tablets.[1][2][3][4]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C8 or C18 column (e.g., Symmetry C8, 150 x 3.9 mm, 5 µm).[1]

  • Mobile Phase: A mixture of Water, Tetrahydrofuran (THF), and Acetonitrile (ACN) in a ratio of 77:21:2 (v/v/v).[1] Alternatively, a mixture of Methanol and Water (70:30 v/v) can be used.[4]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.[1]

  • Detection: UV detection at 254 nm and 283 nm.[1]

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of spironolactone and transfer it to a volumetric flask.

    • Dissolve the powder in a suitable diluent (e.g., a mixture of Acetonitrile and Water, 60:40 v/v) with the aid of sonication.[4]

    • Dilute to the mark with the diluent.

    • Centrifuge or filter the solution to remove any undissolved excipients.[4]

    • Further dilute the clear supernatant to a suitable concentration for HPLC analysis.

  • Standard Preparation:

    • Accurately weigh a known amount of spironolactone reference standard and dissolve it in the diluent to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

  • Quantification: Construct a calibration curve by plotting the peak area of the spironolactone standard against its concentration. Determine the concentration of spironolactone in the sample by comparing its peak area to the calibration curve.

HPLC Method for the Analysis of Diosgenin from Plant Extracts

This protocol outlines a method for the extraction and quantification of diosgenin from plant materials using HPLC.[5][6][7][8]

  • Instrumentation: HPLC system with a DAD.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (90:10 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.

  • Detection: UV detection at 203 nm.[8]

  • Sample Preparation (Extraction and Hydrolysis):

    • Dry and grind the plant material to a fine powder.

    • (Optional but recommended) Defat the powdered material with a non-polar solvent like petroleum ether or n-hexane.[5]

    • Extract the defatted material with a suitable solvent (e.g., methanol) using a Soxhlet apparatus or ultrasonication.

    • Concentrate the extract to dryness.

    • Hydrolyze the extract with an acid (e.g., hydrochloric acid) to liberate the diosgenin aglycone from its glycosidic form.

    • Perform a liquid-liquid extraction to isolate the diosgenin into an organic solvent (e.g., n-hexane/ethyl acetate).

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.[5]

  • Standard Preparation:

    • Prepare a stock solution of diosgenin reference standard in methanol.

    • Prepare a series of working standards by diluting the stock solution.

  • Quantification: Use a calibration curve generated from the diosgenin standards to quantify the amount in the plant extract.

GC-MS Method for Steroid Analysis

This protocol provides a general workflow for the analysis of steroids, which can be adapted for certain spiroketones, using GC-MS.[9][10][11][32][12]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column suitable for steroid analysis (e.g., a column with a (5%-phenyl)-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a higher temperature to elute a wide range of steroids. A representative program could be: initial temperature of 180°C, hold for 1 minute, then ramp at 20°C/min to 250°C, and then ramp at 5°C/min to 300°C and hold for 10 minutes.[32]

  • Injector Temperature: 280-300°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation and Derivatization:

    • Extract the steroids from the sample matrix (e.g., biological fluid, tissue) using liquid-liquid extraction or solid-phase extraction (SPE).[11]

    • Evaporate the solvent to dryness.

    • Derivatize the extracted steroids to increase their volatility. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers.[32]

    • Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

  • Analysis: Identify the spiroketones based on their retention times and mass spectra, comparing them to reference standards or spectral libraries. Quantification is performed using an internal standard and a calibration curve.

Mandatory Visualizations

// Nodes start [label="Define Analytical Goal", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lit_review [label="Literature Review &\nMethod Scouting", fillcolor="#F1F3F4", fontcolor="#202124"]; col_select [label="Column Selection\n(e.g., C18, C8, Chiral)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mp_select [label="Mobile Phase Selection\n(Solvent, pH, Additives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; det_select [label="Detector Selection\n(UV/DAD, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimization [label="Method Optimization\n(Gradient, Flow Rate, Temp.)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; validation [label="Method Validation\n(ICH Guidelines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; routine_analysis [label="Routine Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; troubleshooting [label="Troubleshooting", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> lit_review; lit_review -> col_select; lit_review -> mp_select; lit_review -> det_select; col_select -> optimization; mp_select -> optimization; det_select -> optimization; optimization -> validation [label="Optimized\nConditions"]; validation -> routine_analysis [label="Validated\nMethod"]; routine_analysis -> troubleshooting [style=dashed, color="#5F6368"]; troubleshooting -> optimization [style=dashed, color="#5F6368", label="Re-optimize"]; } enddot Caption: A logical workflow for developing a robust HPLC method for spiroketone analysis.

// Central Node spiroketone [label="Spiroketone\nAnalysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Technique Nodes hplc [label="HPLC\n(Quantitative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="GC-MS\n(Volatile/Derivatized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sfc [label="SFC\n(Chiral/Fast)", fillcolor="#FBBC05", fontcolor="#202124"]; ce [label="CE\n(Charged)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="NMR\n(Structural Elucidation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; lcms [label="LC-MS\n(High Sensitivity/Impurity)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges spiroketone -> hplc [label="Versatility"]; spiroketone -> gcms [label="High Resolution"]; spiroketone -> sfc [label="Speed/Chirality"]; spiroketone -> ce [label="High Efficiency"]; spiroketone -> nmr [label="Definitive Structure"]; spiroketone -> lcms [label="Sensitivity"]; } enddot Caption: A relationship diagram illustrating the primary strengths of different analytical techniques for spiroketone analysis.

References

A Comparative Guide to Spiroketal Synthesis Methodologies for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereocontrolled synthesis of spiroketals is a critical step in the creation of complex molecules with significant biological activity. This guide provides an objective comparison of three primary methodologies for spiroketal synthesis: acid-catalyzed, transition metal-catalyzed, and organocatalytic methods. The performance of each is supported by experimental data, and detailed protocols for key examples are provided to facilitate replication and adaptation.

The spiroketal motif is a common feature in a wide array of natural products, including polyether antibiotics, pheromones, and marine toxins.[1] The inherent structural rigidity and defined three-dimensional orientation of substituents make the spiroketal a privileged scaffold in medicinal chemistry. The choice of synthetic methodology is paramount as it dictates the stereochemical outcome, overall yield, and compatibility with other functional groups present in the molecule.

Comparative Analysis of Spiroketal Synthesis Methodologies

The selection of a synthetic route to a target spiroketal depends on several factors, including the desired stereochemical outcome (thermodynamic vs. kinetic control), the presence of sensitive functional groups, and the availability of starting materials. The following table summarizes the key quantitative aspects of representative examples for each major methodology.

MethodologyCatalyst/ReagentSubstrateProductYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reaction Time (h)Ref.
Acid-Catalyzed p-Toluenesulfonic acid (p-TsOH)Dihydroxyketone1,7-Dioxaspiro[5.5]undecane80N/A (thermodynamic)N/ANot Specified
Transition Metal-Catalyzed AuCl (5 mol%)1,6-AlkynediolSubstituted Spiroketal>90>20:1N/A1[2]
[PdCl2(MeCN)2] (catalytic)Ketoallylic DiolSubstituted SpiroketalHighHighN/ABrief[3]
Organocatalytic Chiral Phosphoric Acid (10 mol%)Hydroxy Enol EtherEnantioenriched Spiroketal Lactone95>20:19972[4]

Methodologies and Experimental Protocols

Acid-Catalyzed Spiroketalization

This classical approach typically involves the cyclization of a dihydroxyketone precursor under acidic conditions. The reaction generally proceeds under thermodynamic control, favoring the formation of the most stable spiroketal diastereomer, which is often the one predicted by the anomeric effect.[1]

Experimental Protocol: Acid-Catalyzed Cyclization of a Dihydroxyketone

  • Precursor Synthesis: The dihydroxyketone precursor is synthesized from commercially available starting materials. A common route involves the coupling of two fragments, for instance, via a nitroaldol or Michael reaction, followed by a Nef reaction to unmask the ketone functionality.[5]

  • Spiroketalization: To a solution of the dihydroxyketone (1.0 equiv) in a non-polar solvent such as benzene or toluene, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or pyridinium p-toluenesulfonate, 0.1 equiv) is added. The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with a mild base (e.g., saturated aqueous NaHCO3 solution), and the organic layer is separated, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired spiroketal.

Transition Metal-Catalyzed Spiroketalization

Transition metal catalysis provides a milder and often more selective alternative to traditional acid-catalyzed methods, frequently operating under kinetic control.[1] Gold and palladium catalysts have proven particularly effective for the cyclization of alkynyl diols.[2][3] Gold catalysts activate the alkyne towards nucleophilic attack by the hydroxyl groups, leading to a tandem hydroalkoxylation and spiroketalization.

Experimental Protocol: Gold(I)-Catalyzed Spiroketalization of an Alkynediol

  • Catalyst Preparation: A stock solution of the gold(I) catalyst (e.g., AuCl) in an appropriate anhydrous solvent (e.g., dichloromethane) is prepared.

  • Spiroketalization: To a solution of the alkynediol (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) at room temperature under an inert atmosphere (e.g., argon or nitrogen) is added the gold(I) catalyst solution (e.g., 5 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to yield the spiroketal. This method often results in high yields and excellent diastereoselectivity.[2]

Organocatalytic Asymmetric Spiroketalization

The advent of organocatalysis has enabled the direct enantioselective synthesis of spiroketals. Chiral Brønsted acids, such as phosphoric acids, and aminocatalysts like proline and its derivatives, are effective in promoting asymmetric spiroketalization reactions.[4] These catalysts can activate the substrate and control the stereochemistry of the cyclization, leading to products with high enantiomeric excess.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Asymmetric Domino Reaction

  • Reaction Setup: A solution of the starting material, such as an ortho-alkynylphenol bearing a pendant alcohol (1.0 equiv), and a chiral phosphoric acid catalyst (e.g., 10 mol%) are dissolved in an anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is cooled to a low temperature (e.g., -78 °C). A reagent, such as N-bromosuccinimide (NBS) (1.1 equiv), is then added portion-wise. The reaction is stirred at this temperature for an extended period (e.g., 72 hours) while being monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of Na2S2O3 and NaHCO3. The aqueous layer is extracted with the reaction solvent, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford the enantioenriched spiroketal lactone. This method has been shown to produce spiroketals with excellent yields, diastereoselectivities, and enantioselectivities.[4][6]

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate a generalized experimental workflow and a logical comparison of the methodologies.

G cluster_workflow Generalized Experimental Workflow for Spiroketal Synthesis Start Start: Precursor Synthesis Precursor Synthesize Dihydroxyketone, Alkynediol, or Hydroxy Enol Ether Start->Precursor Reaction Spiroketalization Reaction Precursor->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End End: Characterized Spiroketal Purification->End

A generalized workflow for spiroketal synthesis.

G cluster_comparison Logical Comparison of Spiroketal Synthesis Methodologies Methodology Spiroketal Synthesis Acid Acid-Catalyzed Methodology->Acid Metal Transition Metal-Catalyzed Methodology->Metal Organo Organocatalytic Methodology->Organo Acid_Adv Advantages: - Simple Reagents - Thermodynamically Controlled Acid->Acid_Adv Pros Acid_Disadv Disadvantages: - Harsh Conditions - Limited Substrate Scope - Poor Stereocontrol (Kinetic) Acid->Acid_Disadv Cons Metal_Adv Advantages: - Mild Conditions - High Selectivity (Kinetic) - Broad Substrate Scope Metal->Metal_Adv Pros Metal_Disadv Disadvantages: - Expensive/Toxic Catalysts - Ligand Screening Often Required Metal->Metal_Disadv Cons Organo_Adv Advantages: - Asymmetric Synthesis - Metal-Free - Mild Conditions Organo->Organo_Adv Pros Organo_Disadv Disadvantages: - Higher Catalyst Loading - Longer Reaction Times Organo->Organo_Disadv Cons

Comparison of spiroketal synthesis methodologies.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed procedures for the proper disposal of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one (CAS No. 69225-59-8), a compound classified with specific handling requirements due to its potential hazards.

Hazard Classification and Safety Profile

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1][2] Adherence to the safety precautions outlined in the SDS is crucial during handling and disposal.

Hazard ClassificationGHS Hazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment (PPE) to minimize exposure risks.

PPE CategorySpecification
Eye/Face ProtectionWear tightly fitting safety goggles or a face shield.
Hand ProtectionWear chemical-resistant gloves (e.g., nitrile rubber).
Body ProtectionWear a lab coat or other protective clothing.
Respiratory ProtectionUse only in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification : Clearly label a dedicated, sealable waste container as "Hazardous Chemical Waste: this compound".

  • Waste Segregation : Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.

  • Collection of Pure Compound : If disposing of the unused solid compound, carefully transfer it to the designated hazardous waste container, avoiding dust generation.

  • Collection of Contaminated Materials : Any materials, such as pipette tips, gloves, or weighing paper, that are contaminated with this compound should also be placed in the designated hazardous waste container.

  • Container Sealing : Once the waste has been added, securely seal the container to prevent any leaks or spills.

  • Temporary Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Waste Pickup : Arrange for the collection of the hazardous waste container through your institution's established procedures.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.

Experimental Protocol: Triple Rinsing of Empty Containers

  • Select a Suitable Solvent : Choose a solvent in which this compound is soluble (e.g., acetone or ethanol).

  • First Rinse : Add a small amount of the chosen solvent to the empty container, securely cap it, and rinse the interior surfaces thoroughly.

  • Collect Rinsate : Pour the solvent rinsate into the designated "Hazardous Chemical Waste: this compound" container.

  • Repeat : Repeat the rinsing process two more times to complete the triple rinse.

  • Container Disposal : After triple rinsing and allowing the container to air dry in a well-ventilated area (such as a fume hood), deface or remove the original label. The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate : If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect Spill Debris : Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent and decontaminating solution.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.

Below is a logical workflow for the disposal decision-making process for this compound.

G cluster_start Start: Disposal of this compound cluster_assessment Hazard Assessment cluster_procedure Disposal Procedure cluster_empty_container Empty Container Decontamination start Identify Waste for Disposal assess Consult Safety Data Sheet (SDS) start->assess empty_q Container Empty? start->empty_q hazard_class Hazardous? (H315, H319, H335) assess->hazard_class ppe Wear Appropriate PPE hazard_class->ppe Yes waste_container Use Designated Hazardous Waste Container ppe->waste_container segregate Segregate from Incompatible Waste waste_container->segregate collect_waste Collect Solid Waste & Contaminated Materials segregate->collect_waste seal_store Seal Container and Store Safely collect_waste->seal_store ehs_pickup Arrange for EHS Pickup seal_store->ehs_pickup empty_q->assess No triple_rinse Triple Rinse with Suitable Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->waste_container dispose_container Dispose of Decontaminated Container collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one. Adherence to these guidelines is critical for minimizing risks and ensuring operational safety.

Hazard Identification and Classification

While one Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance, another source suggests it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Given the potential for irritation, it is prudent to handle this compound with appropriate care and personal protective equipment.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
CAS Number 69225-59-8
Appearance Data not available
Purity ≥95%

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to protect against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[1]Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Fire/flame resistant and impervious clothing; chemical-resistant gloves.[1]Handle with gloves that have been inspected prior to use. Wash and dry hands after handling.[1]
Respiratory Full-face respirator.Use if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]

PPE Selection and Usage Workflow

cluster_ppe PPE Workflow assess_risk Assess Risks (Inhalation, Skin/Eye Contact) select_ppe Select Appropriate PPE (Goggles, Gloves, Respirator) assess_risk->select_ppe Based on SDS inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chemical Handle Chemical don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE doff_ppe->dispose_ppe

Caption: A workflow for the selection and use of Personal Protective Equipment.

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring a safe working environment.

Handling:

  • Work in a well-ventilated area.[1]

  • Wear suitable protective clothing, gloves, and eye/face protection.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store away from foodstuff containers and incompatible materials.[1]

  • The recommended storage temperature is 4°C.[3]

Emergency Procedures

In the event of an accidental release or exposure, follow these first-aid and spill-response measures.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air.[1]
Skin Contact Immediately remove contaminated clothing and wash the affected area.[1]
Eye Contact Rinse with pure water for at least 15 minutes.[1]
Ingestion Rinse the mouth with water.[1]

Accidental Release Measures:

  • Avoid dust formation.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Collect and arrange for disposal in suitable, closed containers.[1]

Emergency Response Logic

cluster_emergency Emergency Response spill_detected Spill or Exposure Detected assess_situation Assess Situation (Size, Hazard) spill_detected->assess_situation first_aid Administer First Aid spill_detected->first_aid Exposure evacuate Evacuate Area (If necessary) assess_situation->evacuate Major Spill contain_spill Contain Spill assess_situation->contain_spill Minor Spill clean_up Clean Up Spill contain_spill->clean_up dispose_waste Dispose of Waste clean_up->dispose_waste

Caption: A logical flow for responding to a chemical spill or exposure.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Collect waste material in suitable and closed containers.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Dispose of contents and container to an approved waste disposal plant.[4]

Waste Disposal Workflow

cluster_disposal Disposal Workflow generate_waste Generate Chemical Waste segregate_waste Segregate Waste (Chemical, Contaminated PPE) generate_waste->segregate_waste label_waste Label Waste Container ('Hazardous Waste') segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste request_pickup Request Waste Pickup store_waste->request_pickup

Caption: A step-by-step process for the safe disposal of chemical waste.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
Reactant of Route 2
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.